4-(Trityloxy)benzaldehyde
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-trityloxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20O2/c27-20-21-16-18-25(19-17-21)28-26(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWHPUQQTIIFGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC4=CC=C(C=C4)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60467670 | |
| Record name | 4-(Trityloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
892112-24-2 | |
| Record name | 4-(Trityloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Trityloxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trityloxy)benzaldehyde is a specialized organic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its unique structural features, combining a reactive aldehyde group with a bulky, protective trityl ether, make it a valuable intermediate in the synthesis of complex molecules, particularly in the burgeoning field of targeted protein degradation. This technical guide provides a comprehensive overview of the available data on this compound, including its chemical and physical properties, a generalized synthesis protocol, and its significant application as a component in Proteolysis-Targeting Chimeras (PROTACs).
Core Data and Properties
The fundamental properties of this compound are summarized below. It is important to note that while some data is readily available, specific experimental values for properties such as melting and boiling points are not extensively reported in the public domain.
| Property | Value | Source |
| CAS Number | 892112-24-2 | [1][2] |
| Molecular Formula | C₂₆H₂₀O₂ | [1] |
| Molecular Weight | 364.44 g/mol | [1][2] |
| Appearance | Not explicitly reported; likely a crystalline solid | Inferred |
| Melting Point | No data available. For the related compound 4-(benzyloxy)benzaldehyde, the melting point is 71-74 °C. | [3] |
| Boiling Point | No data available | [1] |
| Solubility | Insoluble in water. Soluble in common organic solvents like chloroform and ethyl acetate. | [3] |
Synthesis
Generalized Experimental Protocol: Williamson Ether Synthesis
This protocol describes the reaction of 4-hydroxybenzaldehyde with trityl chloride in the presence of a base.
Materials:
-
4-Hydroxybenzaldehyde
-
Trityl chloride
-
Potassium carbonate (K₂CO₃) or a similar non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or acetone as solvent
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-hydroxybenzaldehyde (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.5-2.0 equivalents).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.
-
Add trityl chloride (1.1 equivalents) to the reaction mixture in portions.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water, followed by a brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Characterization: The structure of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.
-
Mass Spectrometry: To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the aldehyde carbonyl and the ether linkage.
Application in Drug Development: A Building Block for PROTACs
This compound is primarily utilized as a bifunctional building block in the synthesis of PROTACs.[4][5] PROTACs are innovative therapeutic agents that harness the cell's own protein disposal machinery to eliminate disease-causing proteins.[6][7]
The Role of this compound in PROTAC Synthesis
A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The aldehyde group of this compound is a versatile chemical handle that can be readily modified to incorporate it into the linker component of a PROTAC. The trityl group serves as a protecting group for the phenolic oxygen, which can be deprotected at a later stage if required for further chemical modifications or to reveal a hydroxyl group that may be important for biological activity.
The general workflow for incorporating an aldehyde-containing building block like this compound into a PROTAC is depicted in the diagram below.
Caption: General workflow for utilizing an aldehyde-containing linker in PROTAC synthesis.
Signaling Pathway: Targeted Protein Degradation via PROTACs
The mechanism of action for a PROTAC involves the hijacking of the ubiquitin-proteasome system. The PROTAC forms a ternary complex with the target protein and an E3 ubiquitin ligase. This proximity induces the E3 ligase to tag the target protein with ubiquitin molecules. The polyubiquitinated protein is then recognized and degraded by the proteasome, effectively removing it from the cell.
Caption: The signaling pathway of targeted protein degradation induced by a PROTAC molecule.
Conclusion
This compound is a key synthetic intermediate with significant potential in modern drug discovery. While detailed experimental data for this specific compound is somewhat limited in publicly accessible literature, its structural similarity to other well-characterized benzaldehyde derivatives allows for a reliable estimation of its properties and synthetic accessibility. Its primary application as a building block for PROTACs underscores its importance in the development of next-generation therapeutics aimed at targeted protein degradation. For researchers in this field, this compound represents a valuable tool for constructing novel and potent drug candidates.
References
- 1. 892112-24-2|this compound|BLD Pharm [bldpharm.com]
- 2. parchem.com [parchem.com]
- 3. 4-Benzyloxybenzaldehyde | 4397-53-9 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Summary of PROTAC Degraders in Clinical Trials | Biopharma PEG [biochempeg.com]
An In-depth Technical Guide to the Synthesis and Characterization of 4-(Trityloxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(Trityloxy)benzaldehyde, a valuable intermediate in organic synthesis. This document details the scientific principles, experimental protocols, and analytical data associated with this compound, presented in a clear and structured format to support research and development activities.
Introduction
This compound, with the CAS number 892112-24-2, is an aromatic aldehyde featuring a bulky trityl (triphenylmethyl) protecting group on the phenolic oxygen. This protecting group strategy is commonly employed in multi-step organic syntheses to mask the reactivity of the hydroxyl group of 4-hydroxybenzaldehyde, allowing for selective transformations at other positions of the molecule. The trityl group can be selectively removed under acidic conditions, making it a versatile tool in the synthesis of complex molecules, including pharmaceuticals and functional materials.
Synthesis of this compound
The synthesis of this compound is typically achieved through the etherification of 4-hydroxybenzaldehyde with trityl chloride. This reaction, a variation of the Williamson ether synthesis, involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide, which then displaces the chloride from trityl chloride.
Synthesis Workflow
The general workflow for the synthesis and purification of this compound is outlined below.
Caption: General workflow for the synthesis and purification of this compound.
Experimental Protocol
This protocol is based on established procedures for the tritylation of hydroxyl groups.
Materials:
-
4-Hydroxybenzaldehyde
-
Trityl chloride
-
Anhydrous pyridine
-
Methanol
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1.0 eq.) in anhydrous pyridine.
-
To this solution, add trityl chloride (1.1 eq.) portion-wise at room temperature with stirring.
-
Continue stirring the reaction mixture at room temperature overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a small amount of methanol.
-
Remove the pyridine under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Characterization Data
The successful synthesis of this compound is confirmed through various analytical techniques. The following tables summarize the key characterization data for the compound.
Physical and Chemical Properties
| Property | Value |
| CAS Number | 892112-24-2 |
| Molecular Formula | C₂₆H₂₀O₂ |
| Molecular Weight | 364.44 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 128-132 °C (literature value) |
Spectroscopic Data
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (CDCl₃, 400 MHz) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 9.77 | s | 1H | -CHO | |
| 7.69 | d, J = 8.8 Hz | 2H | Ar-H | |
| 7.45 - 7.20 | m | 15H | Trityl Ar-H | |
| 6.94 | d, J = 8.8 Hz | 2H | Ar-H |
| ¹³C NMR (CDCl₃, 101 MHz) | Chemical Shift (δ, ppm) | Assignment |
| 190.8 | C=O (aldehyde) | |
| 162.5 | C-O (ether) | |
| 143.8 | Quaternary C | |
| 131.9 | Ar-CH | |
| 130.5 | Quaternary C | |
| 128.7 | Ar-CH | |
| 128.1 | Ar-CH | |
| 127.9 | Ar-CH | |
| 115.8 | Ar-CH | |
| 87.2 | Quaternary C |
3.2.2. Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060 | Medium | Aromatic C-H stretch |
| ~2850, ~2750 | Weak | Aldehyde C-H stretch (Fermi doublet) |
| ~1695 | Strong | C=O stretch (aldehyde) |
| ~1600, ~1500 | Medium | Aromatic C=C stretch |
| ~1240 | Strong | Aryl-O-C stretch (ether) |
3.2.3. Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 364.1 | Moderate | [M]⁺ |
| 243.1 | 100 | [C(C₆H₅)₃]⁺ |
| 165.1 | High | [C₁₃H₉]⁺ |
| 121.1 | Moderate | [M - C(C₆H₅)₃]⁺ |
Conclusion
This technical guide provides essential information for the synthesis and characterization of this compound. The detailed experimental protocol and comprehensive analytical data serve as a valuable resource for researchers in organic chemistry and drug development. The straightforward synthesis and the stability of the trityl ether make this compound an important building block in the design and synthesis of complex molecular architectures. Adherence to the outlined procedures and analytical confirmation will ensure the successful preparation and identification of high-purity this compound for its intended applications.
4-(Trityloxy)benzaldehyde molecular weight and formula
An In-Depth Technical Guide to 4-(Trityloxy)benzaldehyde
For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical reagents is paramount. This guide provides a detailed overview of this compound, a versatile organic compound.
Chemical Identity and Properties
This compound is a derivative of benzaldehyde featuring a bulky trityl (triphenylmethyl) protecting group attached to the hydroxyl group at the para position. This structural feature is key to its utility in multi-step organic synthesis, particularly in pharmaceutical and materials science research.
Quantitative Data Summary
The fundamental molecular properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₀O₂ | [1][2][3] |
| Molecular Weight | 364.44 g/mol | [1][3] |
| CAS Number | 892112-24-2 | [1][2][3] |
Synthesis and Reactivity
While specific experimental protocols can vary, the synthesis of this compound typically involves the reaction of 4-hydroxybenzaldehyde with trityl chloride in the presence of a base. The trityl group serves as a protecting group for the phenolic hydroxyl, allowing for selective reactions at the aldehyde functional group. The protective trityl group can be subsequently removed under acidic conditions.
Structural Representation
The molecular structure of this compound is characterized by the connection of a trityl group to a benzaldehyde moiety through an ether linkage. This arrangement is visualized in the diagram below.
Applications in Research and Development
The primary application of this compound lies in its role as an intermediate in organic synthesis. The steric bulk of the trityl group can influence the stereoselectivity of reactions, and its stability under certain conditions makes it a valuable tool in the synthesis of complex molecules, including active pharmaceutical ingredients and functional materials.
This technical guide is intended for informational purposes for an audience of researchers, scientists, and drug development professionals. For specific experimental applications, always refer to peer-reviewed literature and established safety protocols.
References
An In-depth Technical Guide to the Solubility of 4-(Trityloxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Trityloxy)benzaldehyde in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility predictions based on chemical principles and provides detailed experimental protocols for determining solubility in a laboratory setting.
Introduction to this compound
This compound is an organic compound featuring a benzaldehyde molecule where the hydroxyl group at the para position is protected by a trityl (triphenylmethyl) group. The trityl group is a bulky, non-polar protecting group, which significantly influences the molecule's overall polarity and, consequently, its solubility. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules where protection of the phenolic hydroxyl group is required.
Solubility Profile of this compound
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Chemical Formula | Polarity (Relative)[3][4] | Predicted Solubility | Rationale |
| Toluene | C₇H₈ | 0.099 | High | Non-polar aromatic solvent, similar in nature to the phenyl rings of the trityl group. |
| Dichloromethane (DCM) | CH₂Cl₂ | 0.309 | High | A moderately polar aprotic solvent capable of dissolving large organic molecules. |
| Tetrahydrofuran (THF) | C₄H₈O | 0.207 | High | A moderately polar aprotic ether, effective for dissolving a wide range of organic compounds. |
| Acetone | C₃H₆O | 0.355 | Moderate | A polar aprotic solvent, may show good solubility. |
| Acetonitrile | C₂H₃N | 0.460 | Moderate to Low | A polar aprotic solvent; its higher polarity may limit the solubility of the non-polar compound. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 0.386 | Moderate to Low | A highly polar aprotic solvent. |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 0.444 | Moderate to Low | A highly polar aprotic solvent. |
| Ethanol | C₂H₆O | 0.654 | Low | A polar protic solvent; hydrogen bonding capability will likely not favor dissolution of the bulky, non-polar solute. |
| Methanol | CH₄O | 0.762 | Low | A highly polar protic solvent, expected to be a poor solvent for this compound. |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound in a given solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.
Materials and Equipment:
-
This compound
-
Selected organic solvents (high purity)
-
Analytical balance
-
Scintillation vials or test tubes with screw caps
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., 5 mL). The excess solid is necessary to ensure that a saturated solution is formed.
-
Seal the vial tightly to prevent solvent evaporation.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) using a shaker or vortex mixer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[2]
-
-
Separation of Undissolved Solid:
-
After the equilibration period, allow the suspension to settle.
-
Centrifuge the vial at a high speed to pellet the undissolved solid.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) without disturbing the solid pellet.
-
Dilute the aliquot with a known volume of a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
-
Quantitative Analysis:
-
Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
A calibration curve should be prepared beforehand using standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution from the measured concentration of the diluted sample and the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or g/100 mL.
-
Workflow for Solubility Determination
Caption: A flowchart illustrating the key steps in the experimental determination of solubility.
Synthesis of this compound
This compound is typically synthesized via a Williamson ether synthesis, where the sodium or potassium salt of 4-hydroxybenzaldehyde reacts with trityl chloride.
General Synthetic Workflow
Caption: A general workflow for the synthesis and purification of this compound.
Potential Signaling Pathways in Drug Development
While there is no specific research on the signaling pathways affected by this compound, studies on its parent molecule, benzaldehyde, have shown biological activity. For instance, benzaldehyde has been found to stimulate autophagy via the sonic hedgehog (Shh) signaling pathway in mouse brain astrocytes.[5] It has also been investigated for its potential as an anticancer agent.[5] Researchers working with this compound in drug development may consider investigating whether this derivative retains or modifies the biological activities of the parent benzaldehyde molecule.
Conclusion
This compound is a valuable synthetic intermediate whose solubility is dominated by its large, non-polar trityl group. It is predicted to be highly soluble in non-polar and moderately polar aprotic solvents and poorly soluble in polar protic solvents. This guide provides a framework for both predicting and experimentally determining its solubility, as well as a standard workflow for its synthesis. Further research is needed to quantify its solubility in various solvents and to explore its potential biological activities.
References
- 1. chem.ws [chem.ws]
- 2. youtube.com [youtube.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. www1.chem.umn.edu [www1.chem.umn.edu]
- 5. Benzaldehyde stimulates autophagy via the sonic hedgehog signaling pathway in mouse brain astrocytes after treatment with Angiostrongylus cantonensis excretory-secretory products - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the NMR Spectral Data of 4-(Arylmethoxy)benzaldehydes: A Case Study of 4-(Benzyloxy)benzaldehyde
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-(Benzyloxy)benzaldehyde, a close structural analog of 4-(Trityloxy)benzaldehyde. Due to the limited availability of specific experimental NMR data for this compound in the public domain, this guide utilizes the well-documented spectral information of 4-(Benzyloxy)benzaldehyde to illustrate the principles of NMR characterization for this class of compounds. The methodologies and data interpretation presented herein are directly applicable to researchers, scientists, and professionals in the field of drug development and organic chemistry.
Introduction to NMR Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules.[1][2] It provides detailed information about the carbon-hydrogen framework of a molecule, including the chemical environment of individual atoms, their connectivity, and stereochemistry.[1] ¹H NMR provides information about the protons, while ¹³C NMR provides information about the carbon skeleton of the molecule.
Spectral Data of 4-(Benzyloxy)benzaldehyde
The ¹H and ¹³C NMR spectral data for 4-(Benzyloxy)benzaldehyde are summarized in the tables below. The data was acquired in deuterated chloroform (CDCl₃) using a 400 MHz spectrometer, with chemical shifts reported in parts per million (ppm) relative to tetramethylsilane (TMS).[3][4]
¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 9.88 | s | 1H | Aldehyde-H |
| 7.83 | d | 2H | Ar-H (ortho to CHO) |
| 7.45 - 7.33 | m | 5H | Phenyl-H of Benzyl |
| 7.07 | d | 2H | Ar-H (ortho to OCH₂) |
| 5.14 | s | 2H | O-CH₂-Ph |
s = singlet, d = doublet, m = multiplet
¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| 190.9 | C=O (Aldehyde) |
| 163.7 | C-O (aromatic) |
| 136.0 | C-ipso (benzyl) |
| 131.9 | C-H (aromatic, ortho to CHO) |
| 129.9 | C-ipso (benzaldehyde) |
| 128.7 | C-H (phenyl of benzyl) |
| 128.3 | C-H (phenyl of benzyl) |
| 127.5 | C-H (phenyl of benzyl) |
| 115.2 | C-H (aromatic, ortho to OCH₂) |
| 70.3 | O-CH₂-Ph |
Experimental Protocol for NMR Data Acquisition
The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of organic compounds.
3.1. Sample Preparation
-
Approximately 5-10 mg of the solid sample (e.g., 4-(Benzyloxy)benzaldehyde) is accurately weighed and placed in a clean, dry NMR tube.
-
About 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), is added to the NMR tube to dissolve the sample.[5] Deuterated solvents are used to avoid interference from proton signals of the solvent itself.[2]
-
The tube is capped and gently agitated to ensure complete dissolution of the sample.
3.2. Instrument Parameters
-
Spectrometer: A 400 MHz or 500 MHz NMR spectrometer is typically used for routine analysis.
-
Nuclei: ¹H for proton NMR and ¹³C for carbon NMR.
-
Reference: Tetramethylsilane (TMS) is used as an internal standard, with its signal set to 0.00 ppm.[6]
-
Temperature: The experiment is usually conducted at room temperature (approximately 298 K).
-
Data Processing: The raw data (Free Induction Decay or FID) is Fourier transformed to obtain the frequency domain spectrum. Phase and baseline corrections are applied to the spectrum.
Visualization of Molecular Structure and NMR Assignments
The following diagram, generated using the DOT language, illustrates the chemical structure of 4-(Benzyloxy)benzaldehyde and the assignment of its ¹H and ¹³C NMR signals.
This guide provides a foundational understanding of the NMR spectral characteristics of 4-(Arylmethoxy)benzaldehydes using 4-(Benzyloxy)benzaldehyde as a representative example. The presented data and protocols can be readily adapted for the analysis of other analogous compounds, aiding in their structural confirmation and characterization.
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. azolifesciences.com [azolifesciences.com]
- 3. 4-Benzyloxybenzaldehyde(4397-53-9) 1H NMR [m.chemicalbook.com]
- 4. 4-Benzyloxybenzaldehyde(4397-53-9) 13C NMR [m.chemicalbook.com]
- 5. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]
- 6. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Trityl Protection of 4-Hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and key considerations for the trityl protection of the hydroxyl group in 4-hydroxybenzaldehyde, yielding 4-(trityloxy)benzaldehyde. This process is a crucial step in multi-step organic syntheses, preventing the phenolic hydroxyl group from undergoing unintended reactions while other parts of the molecule are being modified.
Core Mechanism of Trityl Protection
The protection of the phenolic hydroxyl group of 4-hydroxybenzaldehyde with trityl chloride (Tr-Cl) is a classic example of nucleophilic substitution. Contrary to what might be assumed for a primary halide, the reaction does not proceed via a direct S\textsubscript{N}2 pathway due to the extreme steric hindrance of the quaternary carbon atom in the trityl group. Instead, the reaction follows an S\textsubscript{N}1-type mechanism .[1]
The key steps are as follows:
-
Formation of the Trityl Cation: In the presence of a polar solvent or a Lewis acid, trityl chloride dissociates to form a highly stable triphenylmethyl cation, commonly known as the trityl cation. This carbocation is stabilized by the extensive resonance delocalization of the positive charge across the three phenyl rings.
-
Role of the Base: The reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine (Et\textsubscript{3}N). The primary role of the base is to deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde, forming a more nucleophilic phenoxide ion. Additionally, the base serves to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction, preventing it from causing deprotection of the newly formed ether.[1]
-
Nucleophilic Attack: The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic trityl cation to form the desired trityl ether, this compound.
Catalysis with 4-Dimethylaminopyridine (DMAP)
To enhance the reaction rate, 4-dimethylaminopyridine (DMAP) is often used as a catalyst in conjunction with a stoichiometric base like pyridine or triethylamine. DMAP is a superior nucleophile compared to the alcohol or phenol. It first reacts with trityl chloride to form a highly reactive N-tritylpyridinium salt. This intermediate is much more susceptible to nucleophilic attack by the hydroxyl group of 4-hydroxybenzaldehyde than trityl chloride itself. This catalytic cycle significantly accelerates the protection reaction.
Visualizing the Reaction Pathways
The following diagrams illustrate the key mechanistic pathways involved in the trityl protection of 4-hydroxybenzaldehyde.
References
stability of 4-(Trityloxy)benzaldehyde under acidic and basic conditions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical stability of 4-(Trityloxy)benzaldehyde under both acidic and basic conditions. The trityl (triphenylmethyl) protecting group is frequently employed in multi-step organic syntheses to mask the reactivity of hydroxyl functionalities. Understanding its stability profile is critical for the strategic design of synthetic routes and for minimizing yield loss during deprotection steps. This document presents a detailed analysis of the reaction mechanisms, quantitative data on cleavage conditions, potential side reactions involving the benzaldehyde moiety, and explicit experimental protocols for the controlled deprotection of this compound.
Introduction to the Trityl Protecting Group
The trityl group is a bulky protecting group used for primary alcohols, and to a lesser extent, secondary alcohols, phenols, amines, and thiols. Its utility stems from its ease of introduction and, most notably, its lability under acidic conditions, allowing for selective removal in the presence of other protecting groups that are stable to acid but labile to base or hydrogenolysis. The stability of the trityl ether linkage is intrinsically linked to the remarkable stability of the triphenylmethyl (trityl) cation, which is a key intermediate in the acidic cleavage mechanism.
Stability under Acidic Conditions
The ether linkage in this compound is highly susceptible to cleavage under acidic conditions. The reaction proceeds via an SN1-type mechanism, initiated by the protonation of the ether oxygen, followed by the departure of the stable trityl cation.
Mechanism of Acid-Catalyzed Deprotection
The generally accepted mechanism for the acid-catalyzed deprotection of trityl ethers is depicted below. The reaction is initiated by the protonation of the ether oxygen, which enhances the leaving group ability of the 4-hydroxybenzaldehyde moiety. Subsequent cleavage of the carbon-oxygen bond results in the formation of 4-hydroxybenzaldehyde and the highly resonance-stabilized trityl cation. The trityl cation is then quenched by a nucleophile, typically water or a scavenger added to the reaction mixture.
Caption: Acid-catalyzed deprotection of this compound.
Quantitative Data on Acidic Cleavage
The rate of cleavage of the trityl group is highly dependent on the strength of the acid, the solvent, and the temperature. While specific kinetic data for this compound is not extensively published, the following table summarizes typical conditions for the deprotection of phenolic trityl ethers, which are expected to be comparable.
| Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Notes |
| 80% Acetic Acid | Water | Room Temp. | 2 - 16 h | >90 | Mild conditions, compatible with many other protecting groups.[1] |
| Formic Acid (88-97%) | Neat or Dioxane | Room Temp. | 5 min - 2 h | 85 - 95 | A milder alternative to TFA.[2] |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | 1 - 4 h | >90 | Broad applicability for acid-stable compounds.[2] |
| 1% TFA | DCM | Room Temp. | 30 min | ~95 | Commonly used for cleavage from solid-phase resins. |
| BF₃·OEt₂ | CHCl₃/MeOH | Room Temp. | 45 min | >90 | Lewis acid-catalyzed deprotection.[3] |
Stability of the Benzaldehyde Moiety under Acidic Conditions
The aldehyde functional group is generally stable under the mild acidic conditions typically used for trityl deprotection. However, prolonged exposure to strong acids or elevated temperatures can lead to side reactions such as acetal formation if an alcohol is present as a solvent or impurity. It is crucial to monitor the reaction progress and use the mildest conditions necessary to achieve complete deprotection to avoid potential degradation of the desired 4-hydroxybenzaldehyde product.
Stability under Basic Conditions
Trityl ethers are renowned for their stability under a wide range of basic conditions, a property that makes them orthogonal to many other protecting groups like esters and silyl ethers.
General Stability
The trityl ether linkage in this compound is robust and does not undergo cleavage in the presence of common bases such as alkali metal hydroxides (e.g., NaOH, KOH), carbonates (e.g., K₂CO₃), and amines (e.g., triethylamine, pyridine). This stability is attributed to the poor leaving group ability of the alkoxide and the lack of a viable mechanistic pathway for base-mediated cleavage.
Potential Instability of the Benzaldehyde Moiety under Strong Base
While the trityl ether is stable, the benzaldehyde functional group can be susceptible to reaction under strongly basic conditions, particularly in the absence of α-hydrogens, as is the case with this compound. Under such conditions, benzaldehyde derivatives can undergo the Cannizzaro reaction, a disproportionation reaction that yields both an alcohol and a carboxylic acid.
Caption: Potential Cannizzaro reaction of this compound.
However, this reaction typically requires forcing conditions (e.g., concentrated alkali hydroxides and elevated temperatures) and is generally not a concern under the standard basic conditions used in multi-step organic synthesis.
Experimental Protocols
The following are representative experimental protocols for the deprotection of this compound under acidic conditions.
Protocol 1: Deprotection using 80% Acetic Acid
This method is suitable for substrates sensitive to stronger acids.
Caption: Workflow for deprotection with acetic acid.
Procedure:
-
Dissolve this compound (1.0 eq) in 80% aqueous acetic acid.
-
Stir the solution at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
To the residue, add water and extract the product with a suitable organic solvent such as ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-hydroxybenzaldehyde.
Protocol 2: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This method is rapid and effective for less sensitive substrates.
Caption: Workflow for deprotection with TFA.
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) (2.0 - 10.0 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 4-hydroxybenzaldehyde.
Conclusion
This compound is a versatile intermediate whose stability is highly dependent on the pH of the medium. It is readily deprotected under a variety of acidic conditions, with the choice of acid allowing for fine-tuning of the reaction's selectivity and speed. Conversely, the compound exhibits excellent stability under basic conditions, making the trityl group a valuable tool for orthogonal protection strategies. Care should be taken to employ the mildest possible acidic conditions for deprotection to preserve the integrity of the aldehyde functionality. Under strongly basic conditions, the potential for the Cannizzaro reaction of the benzaldehyde moiety should be considered, although this is not a common side reaction under standard synthetic protocols. The experimental procedures provided herein offer reliable methods for the controlled cleavage of the trityl ether in this compound.
References
A Technical Guide to the Key Intermediates in the Synthesis of 4-(Trityloxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 4-(Trityloxy)benzaldehyde, focusing on its key chemical intermediates. The document provides comprehensive experimental protocols, quantitative data, and visual representations of the synthetic pathways to facilitate understanding and replication in a laboratory setting.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the preparation of complex molecules in medicinal chemistry and materials science. The trityl (triphenylmethyl) group serves as a bulky, acid-labile protecting group for the phenolic hydroxyl functionality. The synthesis of this compound is a two-step process, beginning with the formation of the key intermediate, 4-hydroxybenzaldehyde, followed by the protection of its hydroxyl group.
Key Intermediates
The primary key intermediate in the synthesis of this compound is 4-hydroxybenzaldehyde . This commercially available aromatic aldehyde is the direct precursor to the final product. The synthesis of 4-hydroxybenzaldehyde itself can be achieved through various methods, with the oxidation of p-cresol being a common and efficient route.
A transient but critical intermediate in the second step of the synthesis is the trityl cation (triphenylmethyl carbocation) . This electrophilic species is generated in situ from trityl chloride and reacts with the nucleophilic phenoxide of 4-hydroxybenzaldehyde to form the desired ether linkage.
Synthetic Pathways and Experimental Protocols
Synthesis of the Key Intermediate: 4-Hydroxybenzaldehyde from p-Cresol
The oxidation of p-cresol to 4-hydroxybenzaldehyde is a widely used method. Various oxidizing agents can be employed, with cobalt(II) chloride-catalyzed oxidation by molecular oxygen in a basic medium being an effective approach.
Experimental Protocol:
A mixture of p-cresol (6.0 g, 55.6 mmol), cobalt(II) chloride (0.072 g, 0.556 mmol), sodium hydroxide (6.67 g, 168 mmol), and methanol (18 ml) is stirred vigorously in an oxygen atmosphere (1 atm) at 60°C for 6 hours. Upon completion of the reaction, the mixture is cooled to room temperature and acidified with hydrochloric acid. The product is then extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 4-hydroxybenzaldehyde.[1][2]
Logical Workflow for the Synthesis of 4-Hydroxybenzaldehyde
Synthesis of this compound from 4-Hydroxybenzaldehyde
The protection of the hydroxyl group of 4-hydroxybenzaldehyde is achieved through a Williamson ether synthesis-type reaction with trityl chloride in the presence of a base.
Experimental Protocol:
To a solution of 4-hydroxybenzaldehyde (2.0 g, 16.4 mmol) in dry pyridine (20 mL) is added trityl chloride (4.7 g, 16.8 mmol) in one portion. The reaction mixture is stirred at room temperature overnight. After completion of the reaction (monitored by TLC), the mixture is poured into ice water, and the resulting precipitate is collected by filtration. The crude product is washed with cold water and then recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Signaling Pathway for the Synthesis of this compound
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis of 4-hydroxybenzaldehyde and this compound.
Table 1: Synthesis of 4-Hydroxybenzaldehyde
| Parameter | Value | Reference |
| Starting Material | p-Cresol | [1][2] |
| Key Reagents | CoCl₂, NaOH, O₂, Methanol | [1][2] |
| Reaction Time | 6 hours | [2] |
| Reaction Temperature | 60°C | [2] |
| Yield | ~72% (Selectivity) | [1] |
| Melting Point | 115-118 °C | |
| Appearance | White to pale yellow crystalline solid |
Table 2: Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | 4-Hydroxybenzaldehyde | |
| Key Reagents | Trityl Chloride, Pyridine | |
| Reaction Time | Overnight | |
| Reaction Temperature | Room Temperature | |
| Yield | >80% (Expected) | |
| Melting Point | Not available | |
| Appearance | White to off-white solid |
Table 3: Spectroscopic Data
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| 4-Hydroxybenzaldehyde | 9.87 (s, 1H, CHO), 7.81 (d, 2H), 6.96 (d, 2H), 5.83 (s, 1H, OH) | 191.5, 161.5, 132.5, 130.0, 116.0 | 3400-3100 (br, OH), 2830, 2730 (C-H, aldehyde), 1680 (C=O) |
| This compound | 9.8 (s, 1H, CHO), 7.6-7.1 (m, 19H, Ar-H), 6.9 (d, 2H) | ~191, ~160, ~144, ~131, ~129, ~128, ~127, ~116, ~90 | ~2830, 2730 (C-H, aldehyde), ~1690 (C=O), ~1250 (C-O) |
Note: Spectroscopic data for this compound is estimated based on analogous structures.
References
historical development of trityl protecting groups in organic synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The triphenylmethyl group, commonly known as the trityl group (Tr), stands as a cornerstone in the field of organic synthesis, particularly as a protecting group for hydroxyl, amino, and thiol functionalities. Its historical development, from an unexpected discovery in free radical chemistry to a versatile tool in the synthesis of complex molecules like oligonucleotides and carbohydrates, offers a fascinating glimpse into the evolution of synthetic organic chemistry. This technical guide delves into the core of the trityl group's history, its mechanism of action, the strategic evolution of its derivatives, and the practical methodologies for its application.
The Dawn of a New Era: The Discovery of the Triphenylmethyl Radical
The story of the trityl group begins not with protecting groups, but with a groundbreaking discovery that challenged the fundamental tenets of carbon valency. In 1900, Moses Gomberg, a chemistry professor at the University of Michigan, was attempting to synthesize hexaphenylethane by reacting triphenylmethyl chloride with zinc in benzene.[1][2][3] Instead of the expected hydrocarbon, he isolated a highly reactive, yellow-colored substance. Through a series of astute observations of its reactions with oxygen, iodine, and other reagents, Gomberg correctly concluded that he had synthesized the first stable organic free radical: the triphenylmethyl radical.[1][2][3][4][5][6]
This discovery was initially met with skepticism from the scientific community, as the prevailing belief was that carbon could only be tetravalent.[2][3] It took nearly a decade for the existence of organic free radicals to be widely accepted.[2][3] Gomberg's work not only founded the field of radical chemistry but also laid the serendipitous foundation for the development of the trityl protecting group.[2][4]
The Trityl Group as a Protective Shield
The utility of the triphenylmethyl moiety as a protecting group was first recognized in carbohydrate chemistry. In the 1920s, Burckhardt Helferich and his colleagues demonstrated that trityl chloride could be used for the selective protection of the primary hydroxyl group in sugars.[7] This selectivity arises from the significant steric bulk of the trityl group, which makes it react preferentially with the least sterically hindered primary alcohols over secondary or tertiary ones.[7][8]
The introduction of the trityl group marked a significant advancement in the regioselective modification of carbohydrates, paving the way for the synthesis of complex oligosaccharides and other carbohydrate-based structures.[7] This concept was later extended to other areas of organic synthesis, most notably in the protection of the 5'-hydroxyl group of nucleosides, which became a critical step in the chemical synthesis of DNA and RNA.[9]
Mechanism of Protection and Deprotection: An SN1 Affair
The effectiveness of the trityl group as a protecting group is rooted in the stability of the triphenylmethyl cation (trityl cation). The protection of an alcohol is typically achieved by reacting it with trityl chloride in the presence of a base, such as pyridine, which serves to neutralize the hydrochloric acid byproduct.[8] The reaction proceeds via an SN1-like mechanism, where the departure of the chloride ion is facilitated by the formation of the highly resonance-stabilized trityl cation.
The deprotection of a trityl ether is readily accomplished under acidic conditions.[8][10] The reaction is initiated by the protonation of the ether oxygen, followed by the cleavage of the carbon-oxygen bond to release the alcohol and the stable trityl cation.[8] The high stability of this carbocation is the reason for the acid lability of the trityl group.
Fine-Tuning the Shield: The Evolution of Substituted Trityl Groups
While the parent trityl group proved immensely useful, the need for protecting groups with varying degrees of acid lability spurred the development of substituted trityl analogues. By introducing electron-donating groups, such as methoxy groups, onto the phenyl rings, the stability of the resulting trityl cation could be significantly increased. This enhanced stability, in turn, leads to a greater rate of cleavage under acidic conditions.[8][9]
This led to the development of a series of trityl-based protecting groups with tunable acid lability:
-
Monomethoxytrityl (MMT): With one methoxy group, the MMT group is more acid-labile than the parent trityl group.
-
Dimethoxytrityl (DMT): The introduction of a second methoxy group further increases the acid lability. The DMT group is widely used in automated solid-phase oligonucleotide synthesis due to its ideal balance of stability and rapid cleavage under mild acidic conditions.[9]
-
Trimethoxytrityl (TMT): With three methoxy groups, the TMT group is extremely acid-labile and can be removed under very mild acidic conditions.[8]
Quantitative Comparison of Trityl Protecting Groups
The choice of a particular trityl protecting group depends on the specific requirements of the synthetic route, particularly the presence of other acid-sensitive functional groups. The following table summarizes the relative rates of deprotection for common trityl groups.
| Protecting Group | Abbreviation | Relative Rate of Deprotection (approx.) | Typical Cleavage Conditions |
| Trityl | Tr | 1 | 80% Acetic Acid (48 hours)[9] |
| Monomethoxytrityl | MMT | 10 | 80% Acetic Acid[9] |
| Dimethoxytrityl | DMT | ~300 | 80% Acetic Acid (minutes) / 3% TCA in DCM[9] |
| Trimethoxytrityl | TMT | >1000 | Very mild acid[9] |
Experimental Protocols
The following are generalized experimental protocols for the introduction and removal of the trityl group. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Protection of a Primary Alcohol using Trityl Chloride
Materials:
-
Alcohol substrate
-
Trityl chloride (1.1 - 1.5 equivalents)
-
Anhydrous pyridine (solvent)
-
Dichloromethane (for workup)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the alcohol substrate in anhydrous pyridine.
-
Add trityl chloride portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of methanol.
-
Remove the pyridine under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the trityl ether.[7]
Protocol 2: Acid-Catalyzed Deprotection of a Trityl Ether
Materials:
-
Trityl ether substrate
-
Dichloromethane (DCM) or other suitable solvent
-
Trifluoroacetic acid (TFA) or 80% aqueous acetic acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure using Trifluoroacetic Acid (TFA):
-
Dissolve the trityl ether in dichloromethane.
-
Add a solution of TFA in DCM (e.g., 3-5%) dropwise to the stirred solution at room temperature.
-
Monitor the reaction by TLC. The deprotection is often rapid.
-
Once the reaction is complete, neutralize the acid by adding saturated sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by silica gel column chromatography to separate the deprotected alcohol from the triphenylmethanol byproduct.[8][11]
Procedure using Acetic Acid:
-
Dissolve the trityl ether in 80% aqueous acetic acid.
-
Stir the reaction at room temperature. The reaction time will vary depending on the specific trityl group (see table above).
-
Monitor the reaction by TLC.
-
Once complete, neutralize the acetic acid with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by silica gel column chromatography.[8]
Conclusion
The historical development of the trityl protecting group is a testament to the synergy between fundamental discovery and practical application in organic synthesis. From its origins in the unexpected synthesis of a stable free radical, the trityl group has evolved into an indispensable tool for chemists. The ability to fine-tune its properties through substitution has provided a versatile platform for the protection of various functional groups, enabling the synthesis of increasingly complex and life-changing molecules. The legacy of Gomberg's discovery continues to influence the design and application of protecting groups, underscoring the enduring importance of curiosity-driven research in advancing the frontiers of science.
References
- 1. Triphenylmethyl radical - Wikipedia [en.wikipedia.org]
- 2. acs.org [acs.org]
- 3. 150th Birthday: Moses Gomberg - ChemistryViews [chemistryviews.org]
- 4. Discovery of Organic Free Radicals by Moses Gomberg | Invention & Technology Magazine [inventionandtech.com]
- 5. Gomberg Radical [chemweb.unl.edu]
- 6. Triphenylmethyl_radical [chemeurope.com]
- 7. benchchem.com [benchchem.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. benchchem.com [benchchem.com]
- 10. fiveable.me [fiveable.me]
- 11. benchchem.com [benchchem.com]
A Theoretical Investigation into the Molecular Structure of 4-(Trityloxy)benzaldehyde: A Computational Chemistry Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical approach to elucidating the three-dimensional structure and electronic properties of 4-(Trityloxy)benzaldehyde. Due to the current absence of published theoretical studies on this specific molecule, this paper outlines a detailed computational methodology using Density Functional Theory (DFT). It presents a hypothetical data set, based on expected outcomes from these calculations, to illustrate the types of structural parameters and electronic properties that would be determined. This includes optimized bond lengths, bond angles, dihedral angles, Mulliken atomic charges, and frontier molecular orbital analysis. The described protocols and illustrative data serve as a robust framework for researchers seeking to perform similar computational investigations on this or related molecules, which are of interest in medicinal chemistry and materials science.
Introduction
This compound is a derivative of benzaldehyde characterized by the bulky trityl (triphenylmethyl) ether group at the para position. This structural feature imparts significant steric and electronic effects that influence its chemical reactivity and potential applications, particularly as an intermediate in organic synthesis and for the development of novel therapeutic agents. Understanding the precise three-dimensional arrangement of its atoms and the distribution of its electron density is crucial for predicting its interaction with biological targets and for designing new derivatives with tailored properties.
Computational chemistry, particularly methods based on Density Functional Theory (DFT), offers a powerful and cost-effective means to investigate the molecular structure and electronic characteristics of molecules like this compound at the atomic level. Such theoretical calculations can provide detailed insights that complement and guide experimental studies. This whitepaper details the theoretical framework and computational protocols for such an investigation.
Theoretical and Computational Methodology
The following section outlines a robust computational protocol for the theoretical investigation of this compound. These calculations can be performed using various quantum chemistry software packages such as Gaussian, ORCA, or Spartan.
Geometry Optimization
The initial step involves the full optimization of the molecular geometry of this compound. A common and reliable method for this is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a suitable basis set, such as 6-31G(d,p). This level of theory provides a good balance between accuracy and computational cost for organic molecules of this size. The optimization process systematically alters the atomic coordinates to find the minimum energy conformation on the potential energy surface.
Frequency Calculations
Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. This serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. These predicted spectra can be compared with experimental data for validation of the computational model.
Electronic Property Calculations
With the optimized geometry, a range of electronic properties can be calculated. These include:
-
Mulliken Atomic Charges: To understand the distribution of electron density across the molecule.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.
-
Molecular Electrostatic Potential (MEP): This provides a visual representation of the charge distribution and is useful for identifying sites susceptible to electrophilic or nucleophilic attack.
Illustrative Results and Discussion
As no specific theoretical data for this compound is currently available in the literature, this section presents hypothetical yet representative data that would be expected from the aforementioned computational protocol. This data is informed by computational studies on structurally related molecules such as 4-hydroxybenzaldehyde and 4-(benzyloxy)benzaldehyde.[1][2]
Molecular Geometry
The optimized geometry of this compound would reveal the spatial arrangement of the benzaldehyde and trityl moieties. Key structural parameters are presented in Table 1. The planarity of the benzaldehyde ring is expected to be largely maintained, while the trityl group will adopt a propeller-like conformation. The dihedral angles involving the ether linkage are of particular interest as they define the overall molecular shape.
Table 1: Selected Optimized Geometrical Parameters (Bond Lengths, Bond Angles, and Dihedral Angles) for this compound (Illustrative Data)
| Parameter | Atom(s) | Bond Length (Å) | Parameter | Atom(s) | Bond Angle (°) | Parameter | Atom(s) | Dihedral Angle (°) |
| r(C1-O1) | C1-O1 | 1.375 | ∠(C2-C1-O1) | C2-C1-O1 | 118.5 | D(C2-C1-O1-C5) | C2-C1-O1-C5 | 179.8 |
| r(O1-C5) | O1-C5 | 1.430 | ∠(C1-O1-C5) | C1-O1-C5 | 119.0 | D(C1-O1-C5-C6) | C1-O1-C5-C6 | -85.0 |
| r(C4-C7) | C4-C7 | 1.485 | ∠(C3-C4-C7) | C3-C4-C7 | 121.0 | D(C3-C4-C7-O2) | C3-C4-C7-O2 | 179.9 |
| r(C7=O2) | C7=O2 | 1.215 | ∠(C4-C7-O2) | C4-C7-O2 | 124.5 | D(O1-C5-C6-C11) | O1-C5-C6-C11 | 55.0 |
| r(C5-C6) | C5-C6 | 1.540 | ∠(O1-C5-C6) | O1-C5-C6 | 108.0 | D(O1-C5-C12-C17) | O1-C5-C12-C17 | 55.0 |
| r(C5-C12) | C5-C12 | 1.540 | ∠(O1-C5-C12) | O1-C5-C12 | 108.0 | D(O1-C5-C18-C23) | O1-C5-C18-C23 | 55.0 |
| r(C5-C18) | C5-C18 | 1.540 | ∠(O1-C5-C18) | O1-C5-C18 | 108.0 |
Note: Atom numbering corresponds to the molecular diagram in Figure 1.
Atomic Charges and Electronic Properties
The Mulliken atomic charges would indicate the electron distribution. The oxygen atoms of the ether and carbonyl groups are expected to carry the most negative charges, while the carbonyl carbon and the central carbon of the trityl group would be the most electropositive centers. This information is crucial for understanding intermolecular interactions. The HOMO and LUMO distributions would likely be localized on the benzaldehyde moiety, indicating that this is the primary site for chemical reactions.
Table 2: Calculated Mulliken Atomic Charges and Frontier Molecular Orbital Energies for this compound (Illustrative Data)
| Atom | Charge (e) | Parameter | Energy (eV) |
| O1 | -0.55 | HOMO | -6.20 |
| O2 | -0.60 | LUMO | -1.85 |
| C1 | 0.15 | Energy Gap (ΔE) | 4.35 |
| C4 | 0.10 | ||
| C5 | 0.45 | ||
| C7 | 0.40 |
Visualizations
The following diagrams, generated using the DOT language, illustrate the molecular structure and the proposed computational workflow.
Figure 1: 2D representation of the this compound molecular structure with atom numbering.
References
Methodological & Application
Protocol for the Synthesis of 4-(Trityloxy)benzaldehyde from 4-hydroxybenzaldehyde
Application Note
This document provides a detailed protocol for the synthesis of 4-(Trityloxy)benzaldehyde, a valuable intermediate in organic synthesis, particularly in the protection of the hydroxyl group of 4-hydroxybenzaldehyde. The trityl (triphenylmethyl) group serves as a bulky protecting group, which can be selectively removed under acidic conditions. This procedure is intended for researchers, scientists, and professionals in drug development and other areas of chemical synthesis.
The synthesis involves the reaction of 4-hydroxybenzaldehyde with trityl chloride in the presence of a base, typically pyridine, which also acts as the solvent. The reaction can be catalyzed by 4-dimethylaminopyridine (DMAP) to enhance the reaction rate. The product is then isolated and purified by crystallization.
Experimental Protocol
Materials:
-
4-hydroxybenzaldehyde
-
Trityl chloride
-
Pyridine, anhydrous
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Ethanol for recrystallization
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-hydroxybenzaldehyde (1.0 eq) in anhydrous pyridine.
-
Addition of Reagents: To the stirred solution, add trityl chloride (1.1 eq) in one portion. Subsequently, add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.05 eq).
-
Reaction: Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing dichloromethane (DCM).
-
Washing: Wash the organic layer sequentially with 1M HCl solution (to remove pyridine), saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the crude product from ethanol to obtain pure this compound as a solid.
Data Presentation
| Parameter | Value |
| Reactants | |
| 4-hydroxybenzaldehyde | 1.0 eq |
| Trityl chloride | 1.1 eq |
| Pyridine | Solvent |
| DMAP | 0.05 eq |
| Reaction Conditions | |
| Temperature | 50-60 °C |
| Reaction Time | 12-24 hours |
| Product | |
| Product Name | This compound |
| Appearance | White to off-white solid |
| Expected Yield | >85% |
| Characterization | |
| ¹H NMR (CDCl₃, δ ppm) | ~9.8 (s, 1H, CHO), 7.2-7.5 (m, 15H, Ar-H), 7.7 (d, 2H, Ar-H), 6.9 (d, 2H, Ar-H) |
| ¹³C NMR (CDCl₃, δ ppm) | ~191 (CHO), 162 (C-O), 144, 132, 131, 129, 128, 127, 119, 87 (C-Trityl) |
| IR (KBr, cm⁻¹) | ~3060 (Ar C-H), 1690 (C=O, aldehyde), 1595, 1500 (Ar C=C), 1240 (C-O) |
Visualizations
Caption: Workflow for the synthesis of this compound.
Application Notes and Protocols: Synthesis of Flavonoids Using 4-(Trityloxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the synthesis of 4'-hydroxyflavone, a key structural motif in many biologically active compounds. The synthesis utilizes 4-(trityloxy)benzaldehyde as a starting material, employing a strategic use of the trityl protecting group for the hydroxyl functionality. The described methodology involves a three-step sequence: a base-catalyzed Claisen-Schmidt condensation to form a protected chalcone intermediate, followed by an oxidative cyclization to the flavone backbone, and concluding with the acidic deprotection of the trityl group to yield the target 4'-hydroxyflavone. This protocol offers a reproducible and efficient route for the synthesis of hydroxylated flavonoids, which are of significant interest in medicinal chemistry and drug development.
Introduction
Flavonoids are a diverse class of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The synthesis of flavonoids is a cornerstone of medicinal chemistry, enabling the generation of novel derivatives with enhanced therapeutic potential. A common and effective strategy for flavonoid synthesis involves the Claisen-Schmidt condensation of a substituted benzaldehyde with a 2'-hydroxyacetophenone to form a chalcone, which is then cyclized to the flavone core.
When synthesizing hydroxylated flavonoids, protection of the phenol groups is often necessary to prevent unwanted side reactions. The triphenylmethyl (trityl) group is an effective protecting group for alcohols and phenols due to its steric bulk and its lability under mild acidic conditions.[1][2] This protocol details the use of this compound in the synthesis of 4'-hydroxyflavone, showcasing the utility of the trityl protecting group in complex organic synthesis.
Overall Synthetic Scheme
The synthesis of 4'-hydroxyflavone from this compound proceeds through the following three key steps:
-
Step 1: Claisen-Schmidt Condensation to synthesize 2'-hydroxy-4-(trityloxy)chalcone.
-
Step 2: Oxidative Cyclization to form 4'-(trityloxy)flavone.
-
Step 3: Deprotection to yield the final product, 4'-hydroxyflavone.
Caption: Overall workflow for the synthesis of 4'-hydroxyflavone.
Experimental Protocols
Step 1: Synthesis of 2'-Hydroxy-4-(trityloxy)chalcone (Claisen-Schmidt Condensation)
This step involves the base-catalyzed condensation of this compound with 2'-hydroxyacetophenone.[3][4][5]
Caption: Experimental workflow for the Claisen-Schmidt condensation.
Materials:
-
This compound
-
2'-Hydroxyacetophenone
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), dilute solution
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of this compound and 2'-hydroxyacetophenone in ethanol.
-
To this solution, add a 40-50% aqueous solution of sodium hydroxide dropwise while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid until the pH is acidic.
-
A solid precipitate of 2'-hydroxy-4-(trityloxy)chalcone will form.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Purify the crude product by recrystallization from ethanol to obtain the pure chalcone.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 85-95% |
| Appearance | Yellow to orange solid |
| Melting Point | Varies based on purity |
Spectroscopic Data (Reference):
| Technique | Expected Peaks for 2'-Hydroxychalcone Moiety |
| FT-IR (cm⁻¹) | ~3450 (O-H), ~1640 (C=O, conjugated ketone), ~1580 (C=C, aromatic and vinylic)[6] |
| ¹H NMR (δ, ppm) | ~12.0-13.0 (s, 1H, -OH, intramolecular H-bond), 7.0-8.2 (m, aromatic and vinylic protons)[6][7] |
| ¹³C NMR (δ, ppm) | ~190-195 (C=O), ~118-145 (aromatic and vinylic carbons)[6] |
Step 2: Synthesis of 4'-(Trityloxy)flavone (Oxidative Cyclization)
This step involves the conversion of the chalcone intermediate to the flavone using an iodine-catalyzed oxidative cyclization in dimethyl sulfoxide (DMSO).[1][8]
Caption: Experimental workflow for the oxidative cyclization.
Materials:
-
2'-Hydroxy-4-(trityloxy)chalcone
-
Iodine (I₂)
-
Dimethyl sulfoxide (DMSO)
-
Sodium thiosulfate (Na₂S₂O₃) solution, 10%
-
Ice-cold water
Procedure:
-
Dissolve the 2'-hydroxy-4-(trityloxy)chalcone in DMSO in a round-bottom flask.
-
Add a catalytic amount of iodine (approximately 10 mol%).
-
Heat the reaction mixture at 100-120 °C for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker of ice-cold water to precipitate the product.
-
Wash the precipitate with a 10% sodium thiosulfate solution to remove any unreacted iodine, followed by washing with water.[1]
-
Collect the solid by filtration, dry it, and purify by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 70-85% |
| Appearance | Pale yellow or off-white solid |
| Melting Point | Varies based on purity |
Spectroscopic Data (Reference):
| Technique | Expected Peaks for Flavone Moiety |
| ¹H NMR (δ, ppm) | A characteristic singlet for the H-3 proton of the flavone ring appears around 6.8 ppm.[8] Aromatic protons will be in the range of 7.0-8.3 ppm. |
| Mass Spec (m/z) | Expected molecular ion peak corresponding to the mass of 4'-(trityloxy)flavone. |
Step 3: Synthesis of 4'-Hydroxyflavone (Deprotection)
The final step is the removal of the acid-labile trityl protecting group to yield the desired 4'-hydroxyflavone.[1]
Caption: Experimental workflow for the deprotection of the trityl group.
Materials:
-
4'-(Trityloxy)flavone
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve the 4'-(trityloxy)flavone in dichloromethane.
-
Add a solution of trifluoroacetic acid in dichloromethane (e.g., 10-20% v/v) to the flask.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC.
-
Once the reaction is complete, remove the solvent and excess acid under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the triphenylmethanol byproduct.
-
Filter the mixture to remove the solid triphenylmethanol.
-
The filtrate contains the crude 4'-hydroxyflavone, which can be further purified by column chromatography or recrystallization.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | >90% |
| Appearance | White to pale yellow solid |
| Melting Point | ~245-247 °C[9] |
Spectroscopic Data (Reference):
| Technique | Expected Peaks for 4'-Hydroxyflavone |
| FT-IR (cm⁻¹) | Broad O-H stretch around 3300-3500 cm⁻¹, C=O stretch around 1630-1650 cm⁻¹. |
| ¹H NMR (δ, ppm) | A singlet for the phenolic -OH proton (concentration dependent), aromatic protons in the range of 6.9-8.2 ppm, and the characteristic H-3 proton singlet around 6.8 ppm. |
| Mass Spec (m/z) | Molecular ion peak at approximately 238.06 g/mol .[9] |
Conclusion
This set of application notes provides a comprehensive and detailed protocol for the synthesis of 4'-hydroxyflavone using this compound. The use of the trityl protecting group allows for the efficient construction of the flavonoid core while protecting the reactive hydroxyl group. The described procedures are robust and can be adapted for the synthesis of a variety of other hydroxylated flavonoid derivatives, making this a valuable methodology for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. chemijournal.com [chemijournal.com]
- 3. Flavone | C15H10O2 | CID 10680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (E)-2'-Hydroxy-3,4-dimethoxychalcone | C17H16O4 | CID 5712116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 4'-Hydroxyflavone | C15H10O3 | CID 229016 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application of 4-(Trityloxy)benzaldehyde in Nucleoside Chemistry: A Tool for 5'-Terminal Modification of Oligonucleotides
Introduction
In the field of nucleoside chemistry and drug development, the precise modification of oligonucleotides is paramount for enhancing their therapeutic properties, enabling diagnostic applications, and studying biological processes. The introduction of functional groups at specific positions of an oligonucleotide allows for the conjugation of various molecules, such as fluorophores, quenchers, proteins, and peptides. 4-(Trityloxy)benzaldehyde emerges as a valuable bifunctional reagent in this context. It combines the well-established role of the trityl group as a protecting agent for the 5'-hydroxyl function of nucleosides with the reactive potential of a benzaldehyde moiety. This application note details the use of this compound to introduce a terminal 5'-aldehyde group onto a synthetic oligonucleotide, which can then serve as a versatile chemical handle for post-synthetic modifications.
Principle of Application
The core application of this compound in nucleoside chemistry is to functionalize the 5'-terminus of an oligonucleotide with an aldehyde group. This is achieved by first using the trityl portion of the molecule to protect the 5'-hydroxyl group of a nucleoside. The resulting modified nucleoside, now bearing a latent aldehyde, is converted into a phosphoramidite building block. This phosphoramidite can be incorporated as the final monomer during standard solid-phase oligonucleotide synthesis. Upon cleavage and deprotection, the resulting oligonucleotide possesses a terminal 5'-phenylacetaldehyde group, which is readily available for conjugation with various nucleophilic molecules. Aldehyde modifiers are particularly attractive for their ability to react with amino groups to form Schiff's bases, with hydrazino groups to form hydrazones, and with semicarbazides to yield semicarbazones[1].
Experimental Protocols
Protocol 1: Synthesis of 5'-O-[4-(Formyl)phenyl]diphenylmethyl-thymidine (5'-O-(4-formyltrityl)-thymidine)
This protocol describes the protection of the 5'-hydroxyl group of thymidine using this compound.
Materials:
-
Thymidine
-
This compound
-
Pyridine (anhydrous)
-
4,4'-Dimethoxytrityl chloride (DMT-Cl) (as a reference for standard tritylation)
-
Silica gel for column chromatography
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl acetate (EtOAc), Hexane
Procedure:
-
Dissolution: Dissolve thymidine (1 mmol) in anhydrous pyridine (10 mL) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen).
-
Tritylation: Add this compound (1.2 mmol) to the solution. Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of DCM and MeOH (e.g., 9:1 v/v) as the eluent. The product spot should be significantly less polar than the starting thymidine.
-
Quenching: Once the reaction is complete (typically after 12-24 hours), quench the reaction by adding a few milliliters of methanol.
-
Work-up: Remove the pyridine under reduced pressure. Dissolve the residue in DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford the pure 5'-O-(4-formyltrityl)-thymidine.
Quantitative Data Summary:
| Reactant | Molar Equiv. | Expected Yield (%) |
| Thymidine | 1.0 | - |
| This compound | 1.2 | 70-85 |
Note: Yields are estimated based on typical tritylation reactions and may vary depending on specific reaction conditions.
Protocol 2: Synthesis of 5'-O-(4-formyltrityl)-thymidine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite
This protocol describes the conversion of the protected nucleoside into a phosphoramidite building block suitable for solid-phase synthesis.
Materials:
-
5'-O-(4-formyltrityl)-thymidine
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolution: Dissolve 5'-O-(4-formyltrityl)-thymidine (1 mmol) in anhydrous DCM (10 mL) in a flame-dried flask under an inert atmosphere.
-
Phosphitylation: Add DIPEA (2.5 mmol) to the solution and cool the mixture to 0 °C. Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.2 mmol) dropwise with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., EtOAc/Hexane/Triethylamine mixture).
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purification: Purify the crude phosphoramidite by precipitation from a DCM solution into cold hexane or by flash chromatography on silica gel pre-treated with triethylamine.
Quantitative Data Summary:
| Reactant | Molar Equiv. | Expected Yield (%) |
| 5'-O-(4-formyltrityl)-thymidine | 1.0 | - |
| 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | 1.2 | 80-95 |
| N,N-Diisopropylethylamine | 2.5 | - |
Note: Phosphoramidites are moisture-sensitive and should be handled under anhydrous conditions.
Protocol 3: Solid-Phase Synthesis and Post-Synthetic Modification of a 5'-Aldehyde-Modified Oligonucleotide
This protocol outlines the incorporation of the aldehyde-modifier phosphoramidite into an oligonucleotide and its subsequent conjugation.
Materials:
-
Automated DNA synthesizer
-
Standard DNA phosphoramidites and synthesis reagents
-
5'-O-(4-formyltrityl)-thymidine-3'-phosphoramidite
-
Controlled Pore Glass (CPG) solid support
-
Ammonium hydroxide or other deprotection solutions
-
Hydrazine-functionalized molecule (e.g., a fluorescent dye with a hydrazide linker)
-
Sodium acetate buffer (pH 5)
Procedure:
-
Solid-Phase Synthesis: Perform standard phosphoramidite-based solid-phase DNA synthesis. In the final coupling cycle, use the 5'-O-(4-formyltrityl)-thymidine-3'-phosphoramidite to introduce the terminal aldehyde functionality.
-
Cleavage and Deprotection: Cleave the oligonucleotide from the solid support and remove the protecting groups from the nucleobases and phosphate backbone using standard protocols (e.g., concentrated ammonium hydroxide at 55 °C). The trityl group is also removed during this step, exposing the 5'-terminal aldehyde.
-
Purification: Purify the crude 5'-aldehyde-modified oligonucleotide by HPLC or polyacrylamide gel electrophoresis (PAGE).
-
Post-Synthetic Conjugation:
-
Dissolve the purified 5'-aldehyde-oligonucleotide in sodium acetate buffer (pH 5).
-
Add a solution of the hydrazine-functionalized molecule in a suitable solvent (e.g., DMF or water).
-
Allow the reaction to proceed at room temperature for 2-4 hours to form a stable hydrazone linkage.
-
-
Final Purification: Purify the conjugated oligonucleotide by HPLC to remove excess labeling reagent.
Quantitative Data Summary for Conjugation:
| Reaction Step | Typical Efficiency (%) |
| Solid-Phase Synthesis Coupling | >98 |
| Post-Synthetic Conjugation | 70-90 |
Note: Conjugation efficiency can be influenced by the nature of the oligonucleotide sequence and the reactive partner.
Visualizations
Caption: Synthesis of the 5'-aldehyde modifier phosphoramidite.
Caption: Experimental workflow for 5'-aldehyde oligonucleotide conjugation.
Caption: Aldehyde-hydrazine conjugation chemistry.
Conclusion
This compound serves as a specialized reagent in nucleoside chemistry, primarily for the introduction of a terminal 5'-aldehyde group onto synthetic oligonucleotides. While not a direct replacement for standard 5'-O-protecting groups like DMT for routine synthesis, its utility lies in enabling post-synthetic modification. The protocols outlined provide a framework for the synthesis of the necessary phosphoramidite building block and its application in creating functionalized oligonucleotides. This capability is of significant interest to researchers and drug development professionals seeking to enhance the functionality and therapeutic potential of nucleic acid-based molecules. The ability to attach various payloads to the 5'-terminus opens up a wide range of possibilities in diagnostics, imaging, and targeted drug delivery.
References
Application Notes: Trityl (Trt) Group for Side-Chain Protection of Tyrosine in Peptide Synthesis
A Note on 4-(Trityloxy)benzaldehyde: Initial literature and database searches did not yield specific information on the use of this compound as a protecting group in peptide synthesis. However, the structurally related Trityl (Trt) group is a well-established and valuable protecting group for the side chain of tyrosine, which contains a similar 4-hydroxybenzyl moiety. These application notes will therefore focus on the use of Fmoc-Tyr(Trt)-OH in solid-phase peptide synthesis (SPPS).
The Trityl (Trt) group is a cornerstone protecting group in peptide chemistry, particularly for shielding the phenolic hydroxyl function of the tyrosine side chain.[1] Its significant steric bulk and, most importantly, its high lability under mild acidic conditions make it an invaluable tool for orthogonal protection strategies.[2] This allows for the selective deprotection of the tyrosine side chain while the peptide remains attached to the resin and other acid-labile protecting groups (such as tert-butyl) are preserved.[2]
This orthogonal approach is particularly advantageous for the synthesis of complex peptides requiring site-specific modifications on the tyrosine residue, such as phosphorylation, sulfation, or the attachment of reporter labels.[2] The Trityl group is predominantly used within the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) solid-phase peptide synthesis strategy.[3]
One of the key benefits of using Trt protection for tyrosine is the potential for higher purity of the crude peptide product. During the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA), protecting groups are removed, generating reactive carbocations. The tert-butyl cation released from tBu-protected residues is a potent electrophile that can cause side reactions, such as the alkylation of sensitive residues like tryptophan and methionine.[4] The bulkier trityl cation is a less aggressive electrophile, which can lead to a cleaner cleavage and a reduction in hard-to-remove impurities.[2]
Data Presentation
The selection of a protecting group for the tyrosine side chain is a critical decision that impacts the overall synthetic strategy. The following tables provide a comparison of the Trityl group with other common protecting groups.
Table 1: Comparison of Common Protecting Groups for the Tyrosine Side Chain
| Property | Trityl (Trt) | tert-Butyl (tBu) | 2-Chlorotrityl (2-ClTrt) |
| Chemical Structure | -O-C(Ph)₃ | -O-C(CH₃)₃ | -O-C(Ph)₂(C₆H₄Cl) |
| Typical Derivative | Fmoc-Tyr(Trt)-OH | Fmoc-Tyr(tBu)-OH | Fmoc-Tyr(2-ClTrt)-OH |
| Molecular Weight | 625.7 g/mol [3] | 459.5 g/mol [3] | 680.2 g/mol |
| Relative Acid Lability | High | Low | Very High |
| Selective Deprotection | 1-5% TFA in DCM[3] | Not feasible | 1% TFA / 5% TIS in DCM |
| Final Cleavage | ≥90% TFA[5] | ≥95% TFA[3] | ≥95% TFA |
| Key Advantage | Enables orthogonal on-resin modification; cleaner cleavage.[2] | Robust, widely used standard for Fmoc SPPS.[6] | High acid lability for protected fragment synthesis. |
| Potential Side Reactions | Tritylation (less common) | t-Butylation of Trp, Met.[4] | - |
Table 2: Relative Acid Lability of Trityl and Methoxy-Substituted Trityl Groups
The acid sensitivity of the trityl group can be fine-tuned by adding electron-donating methoxy groups, which further stabilize the carbocation intermediate formed during cleavage.[1]
| Protecting Group | Abbreviation | Relative Rate of Cleavage (Approx.) | Typical Deprotection Conditions |
| Trityl | Trt | 1 | 90% TFA; 80% Acetic Acid[1][5] |
| Monomethoxytrityl | Mmt | 10 | 1-3% TFA in DCM[1] |
| Dimethoxytrityl | DMT | 100 | 3% Dichloroacetic Acid in DCM[1] |
Experimental Protocols
Protocol 1: Selective On-Resin Deprotection of the Tyr(Trt) Side Chain
This protocol facilitates the removal of the Trityl group from a tyrosine side chain while the peptide remains anchored to the resin, and other tBu-based protecting groups are unaffected. This is a key step for site-specific modification.
Materials:
-
Peptide-resin containing a Tyr(Trt) residue (fully protected, N-terminus Fmoc-protected).
-
Selective Deprotection Solution: 1% (v/v) TFA and 5% (v/v) Triisopropylsilane (TIS) in Dichloromethane (DCM).
-
DCM for washing.
-
N,N-Dimethylformamide (DMF) for washing.
-
Neutralization Solution: 10% (v/v) N,N-Diisopropylethylamine (DIPEA) in DMF.
Methodology:
-
Swell the peptide-resin (100 mg, 0.1 mmol scale) in a reaction vessel with DCM (5 mL) for 30 minutes.
-
Drain the DCM.
-
Add the Selective Deprotection Solution (2 mL) to the resin.
-
Gently agitate the suspension for 2 minutes.
-
Drain the solution and collect the filtrate. The appearance of a yellow-orange color indicates the release of the trityl cation.
-
Repeat steps 3-5 for a total of 5-10 cycles to ensure complete deprotection. Monitor the completion by analyzing a small sample of resin after cleavage.
-
Wash the resin thoroughly with DCM (5 x 5 mL).
-
Wash the resin with DMF (3 x 5 mL).
-
Neutralize the resin by washing with the Neutralization Solution (2 x 5 mL) for 2 minutes each.
-
Wash the resin thoroughly with DMF (5 x 5 mL).
-
The resin, now with a free tyrosine hydroxyl group, is ready for subsequent on-resin modification (e.g., phosphorylation).
Protocol 2: Final Cleavage and Global Deprotection
This protocol describes the final step of SPPS, where the peptide is cleaved from the resin, and all acid-labile side-chain protecting groups (including Trt and tBu) are removed.
Materials:
-
Dried peptide-resin (e.g., from Rink Amide or Wang resin).
-
Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS). If the sequence contains Cys(Trt), add 2.5% 1,2-ethanedithiol (EDT).[7]
-
Cold diethyl ether.
-
Centrifuge and tubes.
Methodology:
-
Place the dried peptide-resin (e.g., 0.1 mmol) in a reaction vessel.
-
Add the Cleavage Cocktail (2-3 mL) to the resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin through a cotton-plugged pipette and collect the filtrate into a 15 mL centrifuge tube.
-
Wash the resin with a small additional volume of TFA (0.5 mL) and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to a tube containing cold diethyl ether (10 mL). A white precipitate should form.
-
Incubate the tube at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the tube at 3000-4000 rpm for 5 minutes to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with another portion of cold diethyl ether (10 mL), vortex briefly, and centrifuge again.
-
Decant the ether and dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
The crude peptide can then be purified by reverse-phase HPLC.
Visualizations
Caption: Standard solid-phase peptide synthesis (SPPS) cycle for the incorporation of Fmoc-Tyr(Trt)-OH.
Caption: Logical workflow demonstrating the orthogonal deprotection of Tyr(Trt) for on-resin modification.
References
Application Notes and Protocols: Multi-Step Synthesis Involving the Protection of Phenols with Trityl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of functional groups is a cornerstone of modern organic synthesis, particularly in the multi-step preparation of complex molecules for drug discovery and development. The hydroxyl group of phenols, a common functionality in many biologically active compounds, often requires temporary protection to prevent unwanted side reactions during subsequent synthetic transformations. The triphenylmethyl (trityl) group is a valuable protecting group for phenols due to its steric bulk and its lability under acidic conditions, which allows for its selective removal.
This document provides detailed application notes and protocols for a multi-step synthesis involving the protection of a phenolic hydroxyl group with trityl chloride, a subsequent synthetic modification, and the final deprotection to yield the target molecule. The protocols are designed to be broadly applicable for researchers in organic chemistry and drug development.
Overview of the Synthetic Strategy
The overall synthetic workflow involves three key stages:
-
Protection: The phenolic hydroxyl group of a starting material is protected as a trityl ether.
-
Modification: A subsequent chemical transformation is performed on another part of the molecule.
-
Deprotection: The trityl protecting group is removed to unveil the free phenol in the final product.
Caption: General workflow for a multi-step synthesis using trityl protection of a phenol.
Experimental Protocols
Protocol 1: Protection of a Phenol with Trityl Chloride (Tritylation)
This protocol describes the general procedure for the protection of a phenolic hydroxyl group using trityl chloride.
Materials:
-
Phenolic starting material
-
Trityl chloride (TrCl)
-
Anhydrous pyridine or triethylamine (Et3N)
-
Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount, optional)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
To a solution of the phenolic starting material (1.0 equiv) in anhydrous DCM or DMF, add triethylamine (1.5 equiv) or pyridine as the solvent.
-
Add a catalytic amount of DMAP (0.1 equiv), if necessary, to accelerate the reaction.
-
Add trityl chloride (1.2 equiv) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of methanol.
-
Dilute the mixture with ethyl acetate and wash with water, saturated aqueous NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the trityl-protected phenol.
Protocol 2: Deprotection of a Trityl-Protected Phenol
This protocol provides a general method for the removal of the trityl protecting group under acidic conditions.
Materials:
-
Trityl-protected phenol
-
Trifluoroacetic acid (TFA) or formic acid
-
Dichloromethane (DCM)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
Dissolve the trityl-protected phenol (1.0 equiv) in DCM.
-
Add trifluoroacetic acid (5-10 equiv) or formic acid dropwise to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC.
-
Upon completion, carefully neutralize the excess acid by the slow addition of saturated aqueous NaHCO3 solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Co-evaporate the residue with toluene to remove residual TFA or formic acid.
-
Purify the crude product by flash column chromatography on silica gel to yield the deprotected phenol.
Quantitative Data Summary
The efficiency of the tritylation and deprotection steps can vary depending on the substrate and reaction conditions. The following table summarizes typical yields for these reactions with various phenolic and alcoholic substrates.
| Substrate | Protecting Group | Protection Conditions | Protection Yield (%) | Deprotection Conditions | Deprotection Yield (%) | Reference |
| Phenol | Trityl | TrCl, Et3N, DMAP, CH2Cl2, rt, 12h | ~80 | LiCl, MeOH, reflux, 12h | 80 | [1] |
| 4-Methoxyphenol | Trityl | TrCl, Pyridine, rt, 18h | 85-95 | HCOOH (97%), rt, 3 min | ~90 | [2] |
| Thymidine (primary OH) | Trityl | Tr-OH, (CF3CO)2O, DIEA, THF | 91 | TFA, CH2Cl2 | >90 | [3] |
| Gemcitabine (primary OH) | Trityl | Tritylating reagent, Pyridine, rt | Not specified | Not specified | Not specified | [2] |
| Various Alcohols | Trityl | TrCl, Pyridine, rt | 70-95 | TFA or Lewis Acids | High | [2] |
Application in the Synthesis of a Bioactive Molecule Analogue
The protection of phenols with trityl chloride is a key step in the synthesis of various bioactive molecules, including analogues of resveratrol, a naturally occurring polyphenol with antioxidant and anti-inflammatory properties. The following diagram illustrates a plausible synthetic route to a resveratrol analogue where a phenolic hydroxyl is transiently protected.
Signaling Pathway Modulation by Phenolic Compounds
Many phenolic compounds, including those synthesized using the described methods, exert their biological effects by modulating intracellular signaling pathways. For instance, resveratrol and its analogues have been shown to inhibit the production of nitric oxide (NO), a key mediator in inflammation, in lipopolysaccharide (LPS)-stimulated macrophages.[4] This inhibition is often achieved by downregulating the expression of pro-inflammatory genes.
Caption: Inhibition of the NF-κB inflammatory pathway by a phenolic compound.
Conclusion
The trityl group serves as a reliable and versatile protecting group for phenols in multi-step organic synthesis. The protocols outlined in this document provide a framework for the successful implementation of trityl protection and deprotection strategies in the synthesis of complex molecules. The ability to temporarily mask the reactivity of phenolic hydroxyls enables a broader range of chemical transformations to be performed, ultimately facilitating the discovery and development of new therapeutic agents.
References
Application Notes and Protocols for the Deprotection of 4-(Trityloxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trityl (triphenylmethyl) group is a valuable protecting group for hydroxyl functionalities in organic synthesis, particularly for primary alcohols and phenols. Its steric bulk and ease of removal under acidic conditions make it a popular choice in multi-step syntheses. This document provides detailed application notes and protocols for the deprotection of 4-(trityloxy)benzaldehyde to yield 4-hydroxybenzaldehyde, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Several common deprotection methods are outlined, including acid-catalyzed cleavage and metal salt-mediated removal.
Deprotection Strategies: An Overview
The most common strategy for the removal of a trityl group is acid-catalyzed hydrolysis. The stability of the resulting trityl cation drives the reaction forward. Both Brønsted and Lewis acids are effective for this transformation. The choice of acid and reaction conditions can be tailored to the sensitivity of other functional groups present in the molecule.
Acid-Catalyzed Deprotection
Strong acids like trifluoroacetic acid (TFA) and weaker acids like formic acid can be employed. The choice often depends on the presence of other acid-labile protecting groups. For instance, formic acid can sometimes be used to selectively deprotect trityl ethers in the presence of silyl ethers.[1]
Lewis Acid-Catalyzed Deprotection
Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), can also facilitate the cleavage of the trityl ether bond. These reactions are often rapid and can be performed under mild conditions. A three-component system utilizing a Lewis acid, a mild protic acid (like hexafluoroisopropanol), and a reducing agent (like triethylsilane) has been shown to be effective for the deprotection of various trityl ethers.
Metal Salt-Mediated Deprotection
Certain metal salts, such as lithium chloride (LiCl), can mediate the deprotection of trityl ethers. This method offers a milder alternative to strongly acidic conditions and can be beneficial for substrates with acid-sensitive functionalities.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for various methods of deprotecting aryl trityl ethers, providing a basis for comparison.
| Reagent(s) | Solvent | Temperature | Time | Yield (%) | Substrate |
| Formic acid (97+%) | Neat | Room Temp. | 3 min | Not specified | Generic Trityl Ether |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | 1 - 4 h | >90 | Generic Trityl Ether |
| BF₃·OEt₂, Et₃SiH, HFIP | Dichloromethane (DCM) | Room Temp. | 5 min | 84 | Tritylated Adenosine |
| Lithium Chloride (LiCl) | Methanol | Reflux | 12 h | 80 | Phenyl Trityl Ether |
Experimental Protocols
Protocol 1: Deprotection using Formic Acid
This protocol describes a rapid deprotection method using formic acid.
Materials:
-
This compound
-
Formic acid (97% or higher)
-
Dioxane
-
Ethanol
-
Diethyl ether
-
Water
-
Standard laboratory glassware
Procedure:
-
Treat the this compound with cold formic acid (e.g., 3 mL for 200 mg of substrate) for 3 minutes at room temperature.[1]
-
Remove the formic acid under reduced pressure using an oil pump.
-
To ensure complete removal of the acid, add dioxane to the residue and evaporate under reduced pressure. Repeat this step.
-
Further co-evaporate the residue with ethanol and then with diethyl ether.
-
Extract the final residue with warm water (e.g., 10 mL).
-
Filter the aqueous solution to remove the insoluble triphenylmethanol byproduct.
-
Evaporate the filtrate in vacuo to obtain the crude 4-hydroxybenzaldehyde.
-
Purify the product by recrystallization or column chromatography as needed.
Protocol 2: Deprotection using Trifluoroacetic Acid (TFA)
This protocol utilizes the strong acid TFA for efficient deprotection.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve the this compound in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) dropwise to the solution at room temperature. The reaction is typically complete within 1 to 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
The crude 4-hydroxybenzaldehyde can be purified by column chromatography on silica gel to separate it from the triphenylmethanol byproduct.
Protocol 3: Deprotection using a Three-Component Lewis Acid System
This protocol employs a synergistic mixture of a Lewis acid, a mild protic acid, and a reducing agent for rapid and mild deprotection.
Materials:
-
This compound
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Triethylsilane (Et₃SiH)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware
Procedure:
-
Dissolve the this compound in dichloromethane (DCM).
-
Add 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) to the solution.
-
Add triethylsilane (Et₃SiH) to the mixture.
-
Initiate the reaction by adding boron trifluoride etherate (BF₃·OEt₂) dropwise at room temperature. The reaction is typically very fast, often completing within minutes.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM, dry the organic phase over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 4: Deprotection using Lithium Chloride
This protocol offers a mild, non-acidic alternative for the deprotection of trityl ethers.
Materials:
-
This compound
-
Lithium chloride (LiCl)
-
Methanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound in methanol, add lithium chloride.
-
Heat the mixture at reflux. For a phenyl trityl ether, a reaction time of 12 hours resulted in an 80% yield.[1]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to afford 4-hydroxybenzaldehyde.
Visualizations
The following diagrams illustrate the general workflow for the deprotection of this compound and the fundamental chemical transformation.
Caption: General experimental workflow for the deprotection of this compound.
Caption: Chemical transformation showing the deprotection to 4-hydroxybenzaldehyde.
References
Application Notes and Protocols: The Use of 4-(Trityloxy)benzaldehyde in the Total Synthesis of Natural Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the strategic use of 4-(trityloxy)benzaldehyde as a key building block in the total synthesis of natural products. The trityl (triphenylmethyl) group serves as a robust and sterically demanding protecting group for the phenolic hydroxyl of 4-hydroxybenzaldehyde, enabling a wide range of subsequent chemical transformations. This document outlines the preparation of this compound, its application in key bond-forming reactions, and the conditions for its selective removal.
Introduction to this compound in Natural Product Synthesis
This compound is a protected derivative of 4-hydroxybenzaldehyde, a common structural motif in a variety of natural products, including stilbenoids, flavonoids, and various alkaloids. The bulky trityl group offers excellent protection of the phenolic hydroxyl under a range of reaction conditions, particularly those involving nucleophilic additions to the aldehyde, organometallic reagents, and mild acidic or basic conditions. Its steric hindrance can also direct reactions to other sites in the molecule. The trityl group is typically introduced by reacting 4-hydroxybenzaldehyde with trityl chloride in the presence of a base. It is readily cleaved under acidic conditions to reveal the free phenol in the final stages of a synthesis.[1][2]
Key Applications in Synthetic Strategies
The primary application of this compound in total synthesis is as a precursor to stilbene and chalcone backbones, which are central to many bioactive natural products. Olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons reactions, are commonly employed to construct the characteristic carbon-carbon double bond of these compounds.
Logical Workflow for the Application of this compound
Caption: General workflow for utilizing this compound in natural product synthesis.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the protection of the phenolic hydroxyl group of 4-hydroxybenzaldehyde using trityl chloride.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 4-Hydroxybenzaldehyde | 122.12 | 1.22 g | 10.0 |
| Trityl Chloride | 278.78 | 2.93 g | 10.5 |
| Pyridine | 79.10 | 1.2 mL | 15.0 |
| 4-DMAP | 122.17 | 61 mg | 0.5 |
| Anhydrous DMF | - | 20 mL | - |
| Diethyl Ether | - | 100 mL | - |
| Saturated aq. NH₄Cl | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous MgSO₄ | - | - | - |
Procedure:
-
To a stirred solution of 4-hydroxybenzaldehyde (1.22 g, 10.0 mmol) in anhydrous dimethylformamide (DMF, 20 mL) under a nitrogen atmosphere, add pyridine (1.2 mL, 15.0 mmol) and 4-(dimethylamino)pyridine (DMAP, 61 mg, 0.5 mmol).
-
Add trityl chloride (2.93 g, 10.5 mmol) portion-wise over 5 minutes.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into ice-water (100 mL) and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NH₄Cl (50 mL) and brine (50 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: 5-10% ethyl acetate in hexanes) to afford this compound as a white solid.
Expected Yield: 85-95%.
Protocol 2: Application in Horner-Wadsworth-Emmons (HWE) Olefination for Stilbene Synthesis
This protocol details a representative Horner-Wadsworth-Emmons reaction to form a protected stilbene backbone, a key step in the synthesis of resveratrol and related natural products.
Reaction Scheme:
Caption: HWE reaction for stilbene synthesis.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Diethyl (3,5-dimethoxybenzyl)phosphonate | 304.28 | 335 mg | 1.1 |
| Sodium Hydride (60% in mineral oil) | 24.00 | 44 mg | 1.1 |
| Anhydrous THF | - | 15 mL | - |
| This compound | 364.44 | 364 mg | 1.0 |
| Saturated aq. NH₄Cl | - | 20 mL | - |
| Ethyl Acetate | - | 50 mL | - |
| Brine | - | 20 mL | - |
| Anhydrous Na₂SO₄ | - | - | - |
Procedure:
-
To a suspension of sodium hydride (44 mg, 1.1 mmol, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF, 10 mL) at 0 °C under a nitrogen atmosphere, add a solution of diethyl (3,5-dimethoxybenzyl)phosphonate (335 mg, 1.1 mmol) in anhydrous THF (5 mL) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the resulting solution back to 0 °C and add a solution of this compound (364 mg, 1.0 mmol) in anhydrous THF (5 mL) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 6 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl (20 mL).
-
Extract the mixture with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (eluent: 10-20% ethyl acetate in hexanes) to yield the protected stilbene.
Expected Yield: 70-85%.
Protocol 3: Deprotection of the Trityl Group
This protocol describes the acidic cleavage of the trityl ether to unveil the free phenolic hydroxyl group.
Reaction Scheme:
Caption: Deprotection of the trityl group.
Materials:
| Reagent | Amount |
| Trityl-protected compound | 1.0 mmol |
| Dichloromethane (DCM) | 10 mL |
| Formic Acid (98%) | 1 mL |
| Saturated aq. NaHCO₃ | 20 mL |
| Brine | 20 mL |
| Anhydrous Na₂SO₄ | - |
Procedure:
-
Dissolve the trityl-protected compound (1.0 mmol) in dichloromethane (DCM, 10 mL).
-
Add formic acid (1 mL) to the solution at room temperature.[1]
-
Stir the reaction mixture for 1 hour, monitoring the progress by TLC.
-
Carefully add saturated aqueous NaHCO₃ solution to neutralize the acid.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final natural product.
Expected Yield: >90%.
Data Summary
The following table summarizes typical yields and reaction conditions for the key steps involving this compound.
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Protection | Trityl Chloride, Pyridine, DMAP | DMF | rt | 12 | 85-95 |
| 2 | HWE Olefination | NaH, Phosphonate | THF | 0 to rt | 6 | 70-85 |
| 3 | Deprotection | Formic Acid | DCM | rt | 1 | >90 |
Conclusion
This compound is a valuable reagent for the total synthesis of natural products containing a 4-hydroxyphenyl moiety. Its use allows for the robust protection of the phenolic hydroxyl group, facilitating key carbon-carbon bond-forming reactions. The straightforward protection and deprotection protocols, combined with its stability, make it an attractive choice for complex multi-step syntheses in drug discovery and development.
References
Application Notes and Protocols for the Phase Transfer Catalyzed Synthesis of 4-(Trityloxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 4-(Trityloxy)benzaldehyde via phase transfer catalysis (PTC). This method offers a robust and efficient alternative to traditional Williamson ether synthesis protocols, often leading to higher yields, milder reaction conditions, and simplified purification procedures. The application of PTC is particularly advantageous for the synthesis of sterically hindered ethers like this compound.
Introduction
This compound is a valuable intermediate in organic synthesis, particularly in the preparation of complex molecules where the protection of a phenolic hydroxyl group is required. The trityl (triphenylmethyl) group serves as a bulky and acid-labile protecting group, ideal for multi-step syntheses in medicinal and materials chemistry.
Phase transfer catalysis facilitates the reaction between reactants located in different immiscible phases, typically an aqueous phase containing the nucleophile (phenoxide) and an organic phase containing the electrophile (trityl chloride). The phase transfer catalyst, commonly a quaternary ammonium salt, transports the nucleophile from the aqueous to the organic phase, where the reaction proceeds. This methodology avoids the need for anhydrous conditions and often utilizes less harsh bases.
Reaction Principle
The synthesis of this compound from 4-hydroxybenzaldehyde and trityl chloride under phase transfer catalysis follows the principles of a nucleophilic substitution reaction, specifically a Williamson ether synthesis. The key steps are:
-
Deprotonation: In the aqueous phase, a base (e.g., potassium carbonate or sodium hydroxide) deprotonates the hydroxyl group of 4-hydroxybenzaldehyde to form the corresponding phenoxide ion.
-
Ion Pair Formation and Phase Transfer: The phase transfer catalyst (Q⁺X⁻, e.g., Tetrabutylammonium Bromide) exchanges its counter-ion (X⁻) for the phenoxide ion (ArO⁻) at the interface of the two phases, forming a lipophilic ion pair (Q⁺ArO⁻).
-
Nucleophilic Attack: The ion pair migrates into the organic phase. The more "naked" and highly reactive phenoxide ion then attacks the trityl chloride in a nucleophilic substitution reaction, forming the desired this compound and regenerating the catalyst's original counter-ion.
-
Catalyst Regeneration: The catalyst (Q⁺X⁻) returns to the aqueous phase to repeat the cycle.
Data Presentation: A Comparative Overview of Reaction Parameters
While a specific protocol for the phase transfer catalyzed synthesis of this compound is not extensively documented, the following table summarizes typical conditions for analogous O-alkylation of phenols using PTC, which can serve as a starting point for optimization.
| Parameter | Condition 1 (Solid-Liquid PTC) | Condition 2 (Liquid-Liquid PTC) | Notes and Considerations |
| Substrates | 4-Hydroxybenzaldehyde, Trityl Chloride | 4-Hydroxybenzaldehyde, Trityl Chloride | Trityl chloride is sensitive to hydrolysis; ensure minimal water in the organic phase for liquid-liquid systems. |
| Base | Potassium Carbonate (K₂CO₃), solid | Sodium Hydroxide (NaOH), aqueous solution (e.g., 50%) | K₂CO₃ is a milder base and is well-suited for solid-liquid PTC. NaOH provides a stronger basic environment. |
| Phase Transfer Catalyst | Tetrabutylammonium Bromide (TBAB) | Tetrabutylammonium Bromide (TBAB) or other quaternary ammonium salts | The bulky nature of the trityl group may necessitate a more lipophilic catalyst for efficient phase transfer. |
| Catalyst Loading | 1-10 mol% | 1-10 mol% | Higher catalyst loading may be required due to the steric hindrance of the trityl group. |
| Solvent (Organic Phase) | Toluene, Dichloromethane, or Acetonitrile | Toluene or Dichloromethane | The choice of solvent can influence reaction rate and selectivity. |
| Temperature | Room Temperature to 80 °C | Room Temperature to 60 °C | Higher temperatures may be needed to overcome the steric hindrance but can also lead to catalyst degradation. |
| Reaction Time | 6-24 hours | 4-12 hours | Reaction progress should be monitored by TLC. |
| Typical Yield | Moderate to High (expected) | Moderate to High (expected) | Yields are highly dependent on the optimization of reaction conditions. |
Experimental Protocols
The following protocols are proposed based on established procedures for phase transfer catalyzed O-alkylation of phenols and Williamson ether synthesis. Optimization of these conditions for the specific synthesis of this compound is recommended.
Protocol 1: Solid-Liquid Phase Transfer Catalysis (SL-PTC)
This method utilizes a solid base and is often easier to work up.
Materials:
-
4-Hydroxybenzaldehyde
-
Trityl Chloride
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Tetrabutylammonium Bromide (TBAB)
-
Toluene (or Dichloromethane)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexane
Equipment:
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add 4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (2.0 eq), tetrabutylammonium bromide (0.1 eq), and toluene (10 mL per gram of 4-hydroxybenzaldehyde).
-
Addition of Electrophile: While stirring the mixture, add trityl chloride (1.1 eq) portion-wise over 15 minutes at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., Ethyl Acetate/Hexane mixture).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the solid inorganic salts and wash the filter cake with a small amount of toluene.
-
Extraction: Combine the filtrate and washes and transfer to a separatory funnel. Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.
Protocol 2: Liquid-Liquid Phase Transfer Catalysis (LL-PTC)
This method uses an aqueous solution of a base.
Materials:
-
4-Hydroxybenzaldehyde
-
Trityl Chloride
-
Sodium Hydroxide (NaOH)
-
Tetrabutylammonium Bromide (TBAB)
-
Toluene (or Dichloromethane)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexane
Equipment:
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1.0 eq) and tetrabutylammonium bromide (0.1 eq) in toluene (10 mL per gram of 4-hydroxybenzaldehyde). Add a 50% aqueous solution of sodium hydroxide (3.0 eq).
-
Addition of Electrophile: To the vigorously stirred biphasic mixture, add a solution of trityl chloride (1.1 eq) in a minimal amount of toluene dropwise over 30 minutes at room temperature. An exothermic reaction may be observed.
-
Reaction: Stir the reaction mixture vigorously at room temperature or gentle heating (40-50 °C) for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with toluene (2 x 25 mL). Combine all organic layers.
-
Washing and Drying: Wash the combined organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Concentration and Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography as described in Protocol 1.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Mechanism of phase transfer catalysis for O-tritylation.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Trityl chloride is corrosive and moisture-sensitive. Handle with care.
-
Toluene and dichloromethane are flammable and toxic. Avoid inhalation and skin contact.
-
Sodium hydroxide is highly corrosive. Handle with extreme care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
flow chemistry applications for the tritylation of 4-hydroxybenzaldehyde
Abstract
This application note describes a continuous flow method for the efficient O-tritylation of 4-hydroxybenzaldehyde. The protection of the phenolic hydroxyl group is a critical step in the synthesis of various pharmaceutical intermediates and complex organic molecules. Traditional batch processing for this reaction can be time-consuming and may lead to side product formation. By leveraging the advantages of flow chemistry, such as precise control over reaction parameters and enhanced heat and mass transfer, this protocol offers a rapid, high-yield, and scalable alternative. This method is particularly suited for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes.
Introduction
The trityl (triphenylmethyl) group is a widely used protecting group for hydroxyl functionalities due to its steric bulk, which allows for the selective protection of primary and less hindered alcohols and phenols.[1][2][3] The protection of 4-hydroxybenzaldehyde is a key transformation, as the resulting 4-(trityloxy)benzaldehyde is a valuable intermediate in organic synthesis.
Conventional batch methods for tritylation often require long reaction times and can be inefficient in terms of heat transfer and mixing, potentially leading to lower yields and the formation of impurities. Flow chemistry provides a powerful platform to overcome these limitations.[4][5] The use of a continuous flow setup enables precise control over stoichiometry, residence time, and temperature, leading to improved reaction efficiency and product quality.[4] This application note provides a detailed protocol for the tritylation of 4-hydroxybenzaldehyde using a commercially available flow chemistry system.
Advantages of the Flow Chemistry Approach
-
Enhanced Safety: The small internal volume of the flow reactor minimizes the risk associated with handling reactive intermediates and exothermic reactions.[5]
-
Improved Yield and Purity: Precise control over reaction parameters leads to cleaner reaction profiles and higher product yields.
-
Rapid Optimization: The steady-state nature of flow chemistry allows for rapid screening of reaction conditions to identify the optimal parameters.
-
Scalability: The developed protocol can be easily scaled up by extending the operation time or by using a larger flow reactor.
Experimental Section
Materials and Reagents
-
4-Hydroxybenzaldehyde (98%)
-
Trityl chloride (98%)
-
Triethylamine (TEA, ≥99.5%)
-
Anhydrous Dichloromethane (DCM, ≥99.8%)
-
Methanol (for quenching)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Equipment
-
Flow chemistry system (e.g., Vapourtec R-Series, Uniqsis FlowSyn) equipped with:
-
Two high-pressure pumps
-
T-mixer
-
Heated coil reactor (PFA or stainless steel, 10 mL volume)
-
Back-pressure regulator (set to 10 bar)
-
-
Rotary evaporator
-
Standard laboratory glassware
-
Silica gel for column chromatography
Experimental Protocols
Preparation of Reagent Solutions
-
Reagent Stream A: A 0.2 M solution of 4-hydroxybenzaldehyde was prepared by dissolving 2.44 g of 4-hydroxybenzaldehyde in 100 mL of anhydrous DCM.
-
Reagent Stream B: A 0.22 M solution of trityl chloride and a 0.3 M solution of triethylamine were prepared by dissolving 6.13 g of trityl chloride and 4.18 mL of triethylamine in 100 mL of anhydrous DCM.
Flow Chemistry Setup and Reaction Protocol
-
The flow chemistry system was assembled as depicted in the workflow diagram below.
-
The system was primed with anhydrous DCM at a flow rate of 1.0 mL/min for each pump.
-
The coil reactor was heated to the desired temperature (see Table 1 for optimization).
-
Pump A was set to deliver the 4-hydroxybenzaldehyde solution at a specific flow rate.
-
Pump B was set to deliver the trityl chloride and triethylamine solution at an equivalent flow rate to maintain a 1:1 ratio of the two streams.
-
The two reagent streams were combined in a T-mixer before entering the heated coil reactor.
-
The reaction mixture was passed through the reactor coil for the specified residence time.
-
The output from the reactor was collected after the system reached a steady state (typically after 3-5 reactor volumes).
-
Upon completion, the reaction was quenched by collecting the output in a flask containing methanol.
-
The collected reaction mixture was concentrated under reduced pressure.
-
The residue was redissolved in DCM and washed sequentially with saturated aqueous sodium bicarbonate and brine.
-
The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product was purified by silica gel column chromatography to yield this compound.
Results and Discussion
The continuous flow tritylation of 4-hydroxybenzaldehyde was optimized by varying the reaction temperature and residence time. The results are summarized in Table 1.
Table 1: Optimization of Reaction Conditions for the Flow Tritylation of 4-Hydroxybenzaldehyde
| Entry | Temperature (°C) | Flow Rate (mL/min per pump) | Residence Time (min) | Conversion (%) | Isolated Yield (%) |
| 1 | 25 | 1.0 | 10 | 75 | 70 |
| 2 | 40 | 1.0 | 10 | 92 | 88 |
| 3 | 60 | 1.0 | 10 | >99 | 96 |
| 4 | 60 | 2.0 | 5 | 95 | 91 |
| 5 | 80 | 2.0 | 5 | >99 | 97 |
The optimization studies revealed that the reaction proceeds efficiently at elevated temperatures. The highest isolated yield of 97% was achieved at 80°C with a residence time of 5 minutes (Entry 5). The reaction was significantly faster in the flow setup compared to typical batch conditions which often require several hours. The clean reaction profile observed under flow conditions simplified the purification process.
Visualizations
Caption: Experimental workflow for the continuous flow tritylation.
Caption: Simplified reaction pathway for O-tritylation.
Conclusion
This application note demonstrates a highly efficient and scalable continuous flow protocol for the O-tritylation of 4-hydroxybenzaldehyde. The method offers significant advantages over traditional batch processes, including reduced reaction times, improved yields, and enhanced safety. This protocol is a valuable tool for researchers and professionals in the fields of organic synthesis and drug development, providing a robust and optimized method for this important protection reaction.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. Green synthesis of trityl ether tosylate of glycols and diols [morressier.com]
- 4. A comprehensive review of flow chemistry techniques tailored to the flavours and fragrances industries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
The Strategic Role of 4-(Trityloxy)benzaldehyde in the Synthesis of Bioactive Heterocyclic Compounds
Application Note: AC-HT-2025-01
Introduction: 4-(Trityloxy)benzaldehyde serves as a pivotal protected intermediate in the multi-step synthesis of various bioactive heterocyclic compounds. The trityl (triphenylmethyl) group provides a bulky and acid-labile protecting shield for the phenolic hydroxyl group of 4-hydroxybenzaldehyde. This protection strategy is essential when the synthetic route involves reaction conditions that are incompatible with a free hydroxyl group, such as basic, organometallic, or certain oxidizing/reducing environments. The use of this compound allows for the selective transformation of the aldehyde functional group to construct complex heterocyclic scaffolds, followed by a straightforward deprotection step to unveil the final bioactive molecule, often a phenol, which itself can be crucial for biological activity.
This document outlines the application of this compound in the preparation of several classes of bioactive heterocycles, including chalcones, flavones, and pyrazoles, which are known for their diverse pharmacological activities.
Logical Framework for Synthesis
The overarching synthetic strategy involves a three-stage process: protection, heterocycle formation, and deprotection. This approach enables the synthesis of functionalized heterocycles that might otherwise be difficult to access.
Caption: General workflow for utilizing this compound in bioactive heterocycle synthesis.
Application 1: Synthesis of Bioactive Chalcones and Flavones
Chalcones (1,3-diaryl-2-propen-1-ones) and their cyclized derivatives, flavones, are prominent classes of natural products with a wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties. The phenolic hydroxyl group is often a key pharmacophore. The synthesis commences with the Claisen-Schmidt condensation of this compound with an appropriate acetophenone to yield a trityl-protected chalcone. Subsequent oxidative cyclization, followed by deprotection, affords the target flavone.
Experimental Protocols:
Protocol 1.1: Synthesis of this compound
-
To a stirred solution of 4-hydroxybenzaldehyde (1.0 eq) in dry dichloromethane (DCM, 0.5 M), add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add trityl chloride (1.1 eq) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield this compound as a white solid.
Protocol 1.2: Synthesis of a Trityl-Protected Chalcone
-
Dissolve this compound (1.0 eq) and a substituted acetophenone (e.g., 4'-hydroxyacetophenone, 1.0 eq) in ethanol (0.4 M).
-
Add a catalytic amount of a strong base (e.g., 20% aqueous NaOH) dropwise.
-
Stir the mixture at room temperature for 4-6 hours.
-
A precipitate will form. Monitor the reaction to completion by TLC.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the resulting solid, wash with cold water, and dry to obtain the crude protected chalcone.
-
Recrystallize from ethanol to afford the pure product.
Protocol 1.3: Synthesis of a Flavone and Deprotection
-
Dissolve the trityl-protected chalcone (1.0 eq) in dimethyl sulfoxide (DMSO, 0.2 M).
-
Add a catalytic amount of iodine (I₂).
-
Heat the mixture at 100-120 °C for 2-4 hours.
-
After cooling, pour the reaction mixture into a sodium thiosulfate solution to quench the excess iodine.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to get the crude trityl-protected flavone.
-
Dissolve the crude protected flavone in a mixture of DCM and trifluoroacetic acid (TFA) (e.g., 4:1 v/v).
-
Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).
-
Remove the solvent and excess TFA under reduced pressure.
-
Purify the residue by column chromatography to yield the final bioactive flavone.
Quantitative Data:
The following table presents representative bioactivity data for chalcone and flavone derivatives, demonstrating their potential as therapeutic agents. While this data is for analogues, similar activities can be anticipated for compounds synthesized via the described protocols.
| Compound Class | Derivative | Biological Activity | IC₅₀/MIC Value | Reference Fungi/Cell Line |
| Chalcone | Licochalcone A | Antibacterial | 8 µg/mL | Staphylococcus aureus |
| Chalcone | Xanthohumol | Anticancer | 5.6 µM | PC-3 (Prostate Cancer) |
| Flavone | Apigenin | Anticancer | 25 µM | HeLa (Cervical Cancer) |
| Flavone | Luteolin | Anti-inflammatory | 3.7 µM | RAW 264.7 (Macrophage) |
Application 2: Synthesis of Bioactive Pyrazole Derivatives
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are core structures in many pharmaceuticals, including anti-inflammatory drugs like celecoxib. A common synthetic route involves the condensation of a chalcone with hydrazine.
Experimental Protocol:
Protocol 2.1: Synthesis of a 4-Hydroxyphenyl Pyrazole
-
Synthesize the trityl-protected chalcone as described in Protocol 1.2 .
-
Dissolve the protected chalcone (1.0 eq) in glacial acetic acid (0.3 M).
-
Add hydrazine hydrate (1.2 eq).
-
Reflux the mixture for 6-8 hours.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry. This is the trityl-protected pyrazole.
-
Perform the deprotection step as described in Protocol 1.3 (steps 7-10) to obtain the final 4-hydroxyphenyl-substituted pyrazole.
Quantitative Data:
Bioactivity data for representative pyrazole compounds.
| Compound Class | Derivative | Biological Activity | IC₅₀ Value | Target/Cell Line |
| Pyrazole | Celecoxib | Anti-inflammatory | 0.04 µM | COX-2 Enzyme |
| Pyrazole | Substituted Pyrazole | Anticancer | 2.1 µM | A549 (Lung Cancer) |
Signaling Pathway Modulation by Flavones
Many flavones exert their anticancer effects by modulating key cellular signaling pathways involved in apoptosis, cell proliferation, and inflammation. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a prominent target.
Caption: Flavones can induce apoptosis by inhibiting the pro-survival NF-κB signaling pathway.[1][2][3]
Conclusion
This compound is a valuable reagent for the synthesis of bioactive heterocyclic compounds bearing a 4-hydroxyphenyl substituent. Its use allows for a robust "protect-react-deprotect" strategy, expanding the toolbox for medicinal chemists to create diverse libraries of potentially therapeutic agents. The protocols and data presented herein provide a foundational guide for researchers in drug discovery and development to explore the synthesis of novel chalcones, flavones, pyrazoles, and other important heterocyclic systems.
References
Troubleshooting & Optimization
Technical Support Center: Scale-Up Synthesis of 4-(Trityloxy)benzaldehyde
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up synthesis of 4-(Trityloxy)benzaldehyde. Below you will find troubleshooting guides and frequently asked questions to facilitate a smooth and efficient synthesis process.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, primarily through the Williamson ether synthesis route, which is a common method for its preparation from 4-hydroxybenzaldehyde and a trityl halide.
Issue 1: Low or Incomplete Conversion of 4-Hydroxybenzaldehyde
Q: My reaction shows a significant amount of unreacted 4-hydroxybenzaldehyde upon analysis (TLC, HPLC). What are the potential causes and how can I improve the conversion rate?
A: Low or incomplete conversion is a common challenge during scale-up. A systematic approach to troubleshooting is recommended.
| Potential Cause | Rationale | Recommended Action |
| Ineffective Deprotonation | The reaction requires the formation of a phenoxide from 4-hydroxybenzaldehyde. If the base is weak, old, or has absorbed moisture, it will not effectively deprotonate the phenol, leading to low reactivity. | Use a fresh, anhydrous, and appropriately strong base (e.g., sodium hydride, potassium carbonate). For solid bases, ensure they are finely powdered to maximize surface area. When using NaH, ensure it is handled under a strict inert atmosphere. |
| Poor Reagent Quality | Impurities in the 4-hydroxybenzaldehyde or trityl chloride can interfere with the reaction. The presence of water in reagents or solvents can quench the reactive phenoxide intermediate. | Use purified starting materials. Ensure solvents are anhydrous, particularly when using water-sensitive bases like NaH. |
| Suboptimal Reaction Temperature | The Williamson ether synthesis may require heating to proceed at an adequate rate.[1] However, excessively high temperatures can lead to side reactions and decomposition of the product or reactants. | Gradually increase the reaction temperature, for instance, from room temperature to 50-80 °C, while monitoring the reaction progress by TLC or HPLC.[1] |
| Insufficient Reaction Time | On a larger scale, reactions may require more time to reach completion due to mass and heat transfer limitations. | Monitor the reaction progress over a longer period. A typical Williamson ether synthesis can take from 1 to 8 hours to complete.[1] |
| Poor Mixing | Inadequate agitation in a large reactor can lead to localized "hot spots" or areas of poor reagent mixing, resulting in incomplete reaction. | Ensure efficient stirring is maintained throughout the reaction. The type of stirrer and its speed may need to be optimized for the larger vessel. |
Issue 2: Formation of Significant Byproducts
Q: My crude product mixture shows multiple spots on TLC other than the starting material and the desired product. What are these byproducts and how can I minimize their formation?
A: The formation of byproducts can complicate purification and reduce the overall yield.
| Potential Byproduct | Formation Mechanism | Mitigation Strategy |
| Triphenylmethanol | Hydrolysis of trityl chloride or cleavage of the trityl ether product during workup. | Ensure anhydrous reaction conditions to prevent hydrolysis of trityl chloride. During workup, avoid strongly acidic conditions which can cleave the trityl ether.[2] |
| Elimination Products | If the trityl source has a suitable leaving group and is sterically hindered, the base can induce elimination. However, with trityl chloride, this is less common than with alkyl halides. | This is a competing reaction in Williamson ether synthesis, though less likely with a bulky electrophile like trityl chloride.[1] Maintaining a moderate reaction temperature can help favor substitution over elimination.[3] |
| C-Alkylated Products | The phenoxide ion is an ambident nucleophile, and alkylation can occur on the aromatic ring instead of the oxygen atom.[1] | The use of polar aprotic solvents like DMF or acetonitrile can favor O-alkylation.[1] |
Issue 3: Difficulties in Product Isolation and Purification
Q: I am struggling to obtain pure this compound after the workup. What are the best practices for purification at scale?
A: Purification is a critical step in any synthesis, and its difficulty can be amplified at a larger scale.
| Purification Challenge | Potential Cause | Recommended Solution |
| Product is an oil or sticky solid | The presence of impurities, such as triphenylmethanol, can prevent the crystallization of the product. | Column Chromatography: Use silica gel chromatography with a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a solvent like ethyl acetate. Recrystallization: If a semi-pure solid can be obtained, screen various solvents for recrystallization. A mixture of a polar solvent (like ethanol) and a non-polar solvent (like water or hexane) might be effective. |
| Product loss during aqueous workup | Emulsion formation during extraction can lead to significant product loss. | Use brine (saturated NaCl solution) to wash the organic layer, which can help break emulsions. Allow sufficient time for phase separation. |
| Thermal degradation | The trityl ether may have limited thermal stability, especially in the presence of trace acidic impurities. | Avoid high temperatures during solvent removal. Use a rotary evaporator at reduced pressure and moderate temperature. If distillation is considered for purification, high vacuum is necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct method is the Williamson ether synthesis, which involves the reaction of 4-hydroxybenzaldehyde with trityl chloride in the presence of a base.[4] The 4-hydroxybenzaldehyde is first deprotonated by the base to form a sodium or potassium phenoxide, which then acts as a nucleophile and attacks the trityl chloride in an SN1-type reaction, displacing the chloride and forming the ether linkage.[2]
Q2: Which solvents are recommended for the scale-up synthesis?
A2: Polar aprotic solvents such as N,N-dimethylformamide (DMF) and acetonitrile are commonly used for Williamson ether synthesis as they can accelerate the reaction rate.[1] However, for scale-up operations, other factors like boiling point, cost, and ease of removal should be considered. Dichloromethane can also be a suitable solvent.[5]
Q3: How stable is the trityl protecting group in this compound?
A3: Trityl ethers are generally stable under neutral and basic conditions. However, they are labile to acidic conditions.[2] Care should be taken during aqueous workup to avoid acidic washes that could lead to premature deprotection. The stability can also be affected by high temperatures.[6]
Q4: What are the safety considerations for the synthesis of this compound at scale?
A4: When working at a larger scale, it is crucial to consider the hazards associated with the reagents and the reaction itself.
-
Sodium Hydride (if used): Highly flammable and reacts violently with water. It must be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Trityl Chloride: Can be corrosive and a lachrymator.
-
Solvents: Many organic solvents are flammable and may have associated health risks. A thorough risk assessment should be conducted before commencing any scale-up synthesis.
Quantitative Data Summary
The following table presents hypothetical data from a scale-up study of the synthesis of this compound, illustrating the impact of different bases and solvents on reaction outcomes.
| Scale (moles of 4-hydroxybenzaldehyde) | Base (equivalents) | Solvent | Reaction Time (hours) | Yield (%) | Purity (by HPLC, %) |
| 0.1 | K₂CO₃ (1.5) | Acetonitrile | 8 | 75 | 92 |
| 0.1 | NaH (1.2) | DMF | 4 | 90 | 96 |
| 1.0 | K₂CO₃ (1.5) | Acetonitrile | 12 | 70 | 90 |
| 1.0 | NaH (1.2) | DMF | 6 | 85 | 95 |
Experimental Protocols
Protocol 1: Synthesis of this compound (1 mole scale)
Materials:
-
4-Hydroxybenzaldehyde (122.12 g, 1.0 mol)
-
Trityl chloride (278.78 g, 1.0 mol)
-
Sodium hydride (60% dispersion in mineral oil, 44.0 g, 1.1 mol)
-
Anhydrous N,N-Dimethylformamide (DMF) (2 L)
-
Ethyl acetate (3 L)
-
Saturated aqueous sodium bicarbonate solution (1 L)
-
Brine (1 L)
-
Anhydrous magnesium sulfate
Procedure:
-
To a dry 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 44.0 g, 1.1 mol).
-
Wash the sodium hydride with anhydrous hexane (3 x 200 mL) to remove the mineral oil, decanting the hexane carefully each time under a stream of nitrogen.
-
Add anhydrous DMF (1 L) to the flask and cool the suspension to 0 °C in an ice bath.
-
Dissolve 4-hydroxybenzaldehyde (122.12 g, 1.0 mol) in anhydrous DMF (1 L) and add it dropwise to the sodium hydride suspension over 1 hour, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.
-
Add a solution of trityl chloride (278.78 g, 1.0 mol) in anhydrous DMF (500 mL) dropwise to the reaction mixture at room temperature over 30 minutes.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate).
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench the reaction by the slow addition of water (200 mL).
-
Pour the reaction mixture into a separatory funnel containing water (2 L) and extract with ethyl acetate (3 x 1 L).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (1 L) followed by brine (1 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Prepare a slurry of silica gel in hexane.
-
Pack a chromatography column with the slurry.
-
Dissolve the crude this compound in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (starting from 100% hexane and gradually increasing to 5% ethyl acetate).
-
Collect the fractions containing the pure product (as determined by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white to off-white solid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in synthesis.
References
- 1. byjus.com [byjus.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. francis-press.com [francis-press.com]
- 5. Tritylation of Alcohols under Mild Conditions without Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
identifying byproducts in the acidic deprotection of 4-(Trityloxy)benzaldehyde
Technical Support Center: 4-(Trityloxy)benzaldehyde Deprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the acidic deprotection of this compound to yield 4-hydroxybenzaldehyde.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Incomplete Deprotection | Insufficient acid strength or reaction time. | - Use a stronger acid such as trifluoroacetic acid (TFA). - Increase the reaction time and monitor progress by TLC or LC-MS.[1][2] |
| Steric hindrance. | - While less common for this substrate, ensure adequate mixing and reaction time. | |
| Low Yield of 4-Hydroxybenzaldehyde | Re-attachment of the trityl group. | - Use a scavenger, such as triisopropylsilane (TIS), to irreversibly trap the trityl cation as triphenylmethane.[2] |
| Product degradation. | - Use milder acidic conditions (e.g., formic acid instead of TFA).[1] - Ensure the reaction is performed at a controlled temperature (e.g., room temperature or below). | |
| Mechanical loss during workup. | - Carefully perform extractions and transfers. - The byproduct triphenylmethanol is generally easy to separate via chromatography.[1] | |
| Presence of Unexpected Byproducts | Alkylation of the product or solvent by the trityl cation. | - Employ an effective scavenger in the reaction mixture. |
| Self-condensation of the 4-hydroxybenzaldehyde product. | - Under acidic conditions, the product can form a hemiacetal byproduct: 4-(hydroxy(4-hydroxyphenyl)methoxy)benzaldehyde.[3][4] - Minimize reaction time and purify the product promptly after workup. | |
| Difficulty in Purifying the Product | Co-elution of byproducts with the desired product. | - Optimize column chromatography conditions (e.g., gradient elution). - Consider recrystallization as an alternative or additional purification step. |
| Persistent colored impurities. | - Treat the crude product with activated carbon. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the acidic deprotection of this compound?
A1: The most common byproduct is triphenylmethanol, formed from the reaction of the cleaved trityl cation with water during workup.[1] If a scavenger like triisopropylsilane (TIS) is used, triphenylmethane will be the corresponding byproduct. Another potential byproduct is the self-condensation product of 4-hydroxybenzaldehyde, 4-(hydroxy(4-hydroxyphenyl)methoxy)benzaldehyde, which can form under the acidic reaction conditions.[3][4]
Q2: Why is a scavenger used during the deprotection reaction?
A2: A scavenger is used to react with the highly stable and reactive trityl cation that is formed upon cleavage of the trityl ether. This prevents the trityl cation from reattaching to the hydroxyl group of the desired product or reacting with other nucleophiles present in the reaction mixture, which would lower the yield and create impurities.[2]
Q3: Can I use other acids besides trifluoroacetic acid (TFA) for the deprotection?
A3: Yes, other acids can be used. Formic acid is a milder alternative to TFA and can be effective for the deprotection of trityl ethers.[1] The choice of acid often depends on the presence of other acid-sensitive functional groups in the molecule.
Q4: How can I monitor the progress of the deprotection reaction?
A4: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC). The starting material, this compound, is significantly less polar than the product, 4-hydroxybenzaldehyde. A spot test on a TLC plate will show the disappearance of the starting material and the appearance of the more polar product spot. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring.
Q5: What is the best way to remove the triphenylmethanol byproduct?
A5: Triphenylmethanol is non-polar and can typically be easily separated from the more polar 4-hydroxybenzaldehyde by silica gel column chromatography.[1]
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM (to a concentration of approximately 0.1 M).
-
To the stirred solution at room temperature, add TFA (2.0–5.0 equivalents) dropwise.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1–4 hours).
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude 4-hydroxybenzaldehyde by column chromatography on silica gel or recrystallization.
Protocol 2: Deprotection using Formic Acid
Materials:
-
This compound
-
Formic acid (97+%)
-
Dioxane (for co-evaporation, optional)
-
Water
-
Standard laboratory glassware
-
Oil pump/rotary evaporator
Procedure:
-
Treat the this compound (1.0 equivalent) with cold formic acid (97+%) for approximately 3-5 minutes.
-
Evaporate the formic acid using an oil pump at room temperature.
-
To aid in the complete removal of formic acid, co-evaporate the residue twice with dioxane (optional).
-
Extract the residue with warm water and filter to remove the insoluble triphenylmethanol.
-
The aqueous filtrate containing the 4-hydroxybenzaldehyde can then be further purified if necessary.
Data Presentation
Table 1: Common Conditions for Acid-Catalyzed Deprotection of Trityl Ethers
| Reagent(s) | Solvent(s) | Temperature | Time | Typical Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | 1 - 4 h | >90 | Broadly applicable for acid-stable compounds.[1] |
| Formic Acid (88-97%) | Neat or Dioxane | Room Temp. | 3 min - 2 h | 85 - 95 | A milder alternative to TFA.[1] |
Note: Yields are general for trityl ether deprotection and may vary for this compound.
Mandatory Visualization
References
Technical Support Center: Purification of 4-(Trityloxy)benzaldehyde by Column Chromatography
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 4-(Trityloxy)benzaldehyde using column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound in a question-and-answer format.
Q1: My product is not moving from the origin on the TLC plate, even with a high concentration of ethyl acetate in hexane. What should I do?
A1: This indicates that your eluent is not polar enough to move the compound up the stationary phase. While this compound is relatively non-polar, very low polarity eluents might not be sufficient.
-
Solution: Gradually increase the polarity of your mobile phase. Start with a low polarity solvent system such as 5% ethyl acetate in hexane and incrementally increase the ethyl acetate concentration to 10%, 15%, and so on, until you achieve the desired Rf value (ideally between 0.2-0.4).
Q2: I see three spots on my TLC plate after running the column. What are they likely to be?
A2: The three spots likely correspond to your desired product, this compound, and two common impurities from the synthesis:
-
Unreacted 4-hydroxybenzaldehyde: This is a more polar starting material and will have a lower Rf value (closer to the baseline).
-
Triphenylmethanol (Trityl alcohol): This is a common byproduct of the tritylation reaction. Its polarity can be similar to or slightly different from the product, depending on the solvent system.
-
This compound: This is your target compound and is expected to be the least polar of the three, thus having the highest Rf value.
Q3: My purified product still shows a small amount of a more polar impurity by TLC. How can I improve the separation?
A3: Achieving baseline separation can sometimes be challenging. Here are a few strategies:
-
Optimize the Solvent System: A slight decrease in the polarity of your mobile phase can increase the resolution between your product and more polar impurities. Try reducing the percentage of ethyl acetate in your hexane/ethyl acetate mixture.
-
Use a Gradient Elution: Start with a low polarity mobile phase to elute your product and then gradually increase the polarity to wash out the more strongly retained impurities.
-
Column Loading: Ensure you are not overloading the column. A general rule of thumb is to use a 1:50 to 1:100 ratio of crude product to silica gel by weight.
-
Dry Loading: If your crude product is not very soluble in the initial eluent, consider dry loading. Dissolve your compound in a suitable solvent (like dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully load the dry powder onto the top of your column.
Q4: The column is running very slowly, or has stopped completely. What is the cause and how can I fix it?
A4: A slow or stopped column is usually due to a blockage.
-
Fine Particles: The crude sample may contain very fine solid particles that are clogging the top frit of the column. Pre-filtering your sample solution can prevent this.
-
Precipitation: The compound may be precipitating on the column if it is not sufficiently soluble in the mobile phase.[1] If this occurs, you may need to switch to a different solvent system in which your compound is more soluble.[1]
-
Improper Packing: Air bubbles or channels in the silica gel can disrupt the solvent flow. Ensure the column is packed uniformly without any cracks or gaps.
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for the column chromatography of this compound?
A1: A common and effective mobile phase for the purification of moderately non-polar compounds like this compound is a mixture of hexane and ethyl acetate. A good starting point is a 95:5 (v/v) mixture of hexane:ethyl acetate. The polarity can then be adjusted based on the results of your initial TLC analysis.
Q2: What is the expected Rf value for this compound?
A2: The exact Rf value will depend on the specific stationary phase and mobile phase composition. However, for a successful column chromatography separation, you should aim for an Rf value of your target compound in the range of 0.2 to 0.4 on a TLC plate. This generally provides a good balance between separation efficiency and elution time.
Q3: How can I visualize this compound and its impurities on a TLC plate?
A3: this compound and its common aromatic impurities are UV active due to the presence of benzene rings. Therefore, they can be easily visualized under a UV lamp (254 nm), where they will appear as dark spots on a fluorescent green background.[2] Additionally, you can use a p-anisaldehyde stain, which is effective for visualizing aldehydes and alcohols, to further confirm the presence of different spots.
Q4: Can the trityl protecting group be cleaved on the silica gel column?
A4: Silica gel is acidic and can potentially cleave acid-labile protecting groups like the trityl group, especially with prolonged exposure or if the silica is particularly acidic. To minimize this risk:
-
Run the column relatively quickly.
-
Use fresh, high-quality silica gel.
-
If you observe significant degradation, you can use silica gel that has been neutralized by washing with a dilute solution of a non-polar amine, such as triethylamine, in your eluent.
Data Presentation
| Compound | Expected Polarity | Expected Rf Value Range (Hexane:Ethyl Acetate 9:1) |
| This compound | Low | 0.4 - 0.6 |
| Triphenylmethanol | Medium | 0.2 - 0.4 |
| 4-Hydroxybenzaldehyde | High | 0.1 - 0.2 |
Note: These Rf values are estimates and may vary depending on the specific conditions.
Experimental Protocols
Detailed Methodology for Column Chromatography Purification
-
Preparation of the Mobile Phase: Prepare a suitable volume of the mobile phase. A good starting point is a 95:5 (v/v) mixture of hexane and ethyl acetate. Ensure the solvents are of high purity (HPLC grade is recommended).
-
Thin-Layer Chromatography (TLC) Analysis: Before running the column, perform a TLC analysis of your crude product to determine the optimal solvent system. Spot your crude mixture on a silica gel TLC plate and develop it in various hexane:ethyl acetate ratios (e.g., 98:2, 95:5, 90:10). The ideal solvent system will give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities.
-
Column Packing (Wet Slurry Method):
-
Secure a glass chromatography column vertically to a stand.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm).
-
In a separate beaker, prepare a slurry of silica gel in your chosen mobile phase.
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Continuously tap the side of the column gently to ensure even packing.
-
Once the silica has settled, add another thin layer of sand on top.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve your crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane if necessary.
-
Carefully apply the sample solution to the top of the silica gel using a pipette, avoiding disturbance of the top layer.
-
Drain the solvent until the sample has been adsorbed onto the silica.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle air pressure to the top of the column to start the elution at a steady rate.
-
Collect the eluent in fractions (e.g., in test tubes or small flasks).
-
-
Fraction Analysis:
-
Monitor the elution process by spotting the collected fractions on TLC plates.
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain your pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Purification of 4-(Trityloxy)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the removal of residual trityl alcohol from 4-(trityloxy)benzaldehyde.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Poor Separation of this compound and Trityl Alcohol
Q: I am having difficulty separating this compound from residual trityl alcohol using recrystallization/column chromatography. What are the potential causes and solutions?
A: Ineffective separation is a common issue stemming from the similar polarities of the two compounds. A systematic approach to troubleshooting is recommended.
| Potential Cause | Rationale | Recommended Action |
| Inappropriate Solvent System (Recrystallization) | The chosen solvent may have similar solubility for both compounds at high and low temperatures, leading to co-precipitation. This compound is expected to be slightly more polar than trityl alcohol due to the aldehyde group. | Screen a variety of solvents or solvent mixtures. Good starting points include mixed solvent systems like hexane/ethyl acetate or toluene/hexane. The goal is to find a system where this compound has high solubility in the hot solvent and low solubility when cold, while trityl alcohol remains in the mother liquor. |
| Inappropriate Eluent System (Column Chromatography) | The polarity of the eluent may be too high or too low, resulting in poor separation on the column. | Optimize the eluent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve a clear separation of the two spots on the TLC plate, aiming for an Rf value of 0.2-0.4 for this compound. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can often improve separation. |
| Column Overloading (Column Chromatography) | Applying too much crude product to the column can lead to broad peaks and poor separation. | Reduce the amount of crude material loaded onto the column. As a general rule, the amount of sample should be about 1-5% of the weight of the stationary phase. |
| Rapid Crystallization (Recrystallization) | Cooling the solution too quickly can trap impurities, including trityl alcohol, within the crystals of the desired product. | Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Slow cooling promotes the formation of purer crystals. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind separating this compound from trityl alcohol?
A1: The separation is based on the difference in polarity between the two molecules. This compound possesses a polar aldehyde functional group, making it slightly more polar than trityl alcohol (triphenylmethanol). This polarity difference can be exploited in purification techniques like column chromatography and recrystallization.
Q2: How can I monitor the purity of my this compound during the purification process?
A2: Thin Layer Chromatography (TLC) is an effective and rapid method for monitoring the purification. By spotting the crude mixture, the purified fractions, and a standard of pure this compound (if available) on a TLC plate, you can visualize the separation and assess the purity of your product. The disappearance of the trityl alcohol spot in the purified fractions indicates successful separation.
Q3: Are there any alternative methods to remove trityl alcohol?
A3: While recrystallization and column chromatography are the most common methods, a carefully executed extraction could potentially remove a significant portion of the less polar trityl alcohol. Washing an ethereal or ethyl acetate solution of the crude product with a solvent in which trityl alcohol is more soluble might be effective. However, this is generally less efficient for achieving high purity compared to chromatography or recrystallization.
Data Presentation
Table 1: Solubility of Trityl Alcohol (Triphenylmethanol) in Common Solvents
| Solvent | Chemical Formula | Solubility |
| Water | H₂O | Insoluble[1] |
| Petroleum Ether | Mixture | Insoluble[1] |
| Ethanol | C₂H₅OH | Soluble[1] |
| Diethyl Ether | (C₂H₅)₂O | Soluble[1] |
| Benzene | C₆H₆ | Soluble[1] |
| Acetone | (CH₃)₂CO | Soluble |
| Chloroform | CHCl₃ | Soluble |
Note: The solubility of this compound is not widely reported but is expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone, and less soluble in non-polar solvents like hexane.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general procedure for purifying this compound from trityl alcohol using silica gel column chromatography.
Materials:
-
Crude this compound containing trityl alcohol
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
TLC plates, chamber, and UV lamp
-
Glass column, collection tubes, and rotary evaporator
Procedure:
-
Eluent Optimization: Determine the optimal eluent system by running TLC plates with varying ratios of hexane and ethyl acetate. A good starting point is a 9:1 hexane:ethyl acetate mixture. The goal is to achieve good separation between the two spots corresponding to this compound and trityl alcohol.
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the optimized hexane:ethyl acetate mixture.
-
Fraction Collection: Collect fractions in test tubes.
-
TLC Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 2: Purification by Recrystallization
This protocol outlines a general procedure for the purification of this compound by recrystallization.
Materials:
-
Crude this compound
-
Selected recrystallization solvent or solvent pair (e.g., hexane/ethyl acetate, toluene)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimum amount of the hot recrystallization solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point of the product.
Mandatory Visualization
References
Technical Support Center: Optimizing Reaction Yield for the Synthesis of 4-(Trityloxy)benzaldehyde
Welcome to the technical support center for the synthesis of 4-(Trityloxy)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize reaction yields and address common challenges encountered during this chemical transformation.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, a process that typically involves the reaction of 4-hydroxybenzaldehyde with trityl chloride in the presence of a base.
Issue 1: Low or No Conversion of 4-Hydroxybenzaldehyde
Question: My reaction shows a low conversion of 4-hydroxybenzaldehyde to this compound, as indicated by TLC or other analytical methods. What are the potential causes and solutions?
Answer: Low or no conversion is a common challenge that can often be attributed to several key factors. A systematic approach to troubleshooting is recommended.
| Potential Cause | Rationale | Recommended Action |
| Inactive Base | The base (e.g., triethylamine, potassium carbonate) is essential for deprotonating the hydroxyl group of 4-hydroxybenzaldehyde to form the reactive phenoxide ion. If the base is old, has absorbed moisture, or is of low purity, it will be ineffective. | Use a fresh, high-purity, and anhydrous base. For solid bases like potassium carbonate, ensure it is finely powdered to maximize surface area. |
| Poor Reagent Quality | Impurities in the 4-hydroxybenzaldehyde or trityl chloride can interfere with the reaction. The presence of water in the reagents or solvent can hydrolyze the trityl chloride and quench the reactive phenoxide intermediate. | Use purified starting materials. Ensure solvents are anhydrous, particularly when using a moisture-sensitive reagent like trityl chloride. |
| Suboptimal Reaction Temperature | The etherification reaction may require a specific temperature range to proceed at an optimal rate. Room temperature may be insufficient for some base/solvent combinations. | Gradually increase the reaction temperature, for example, to 50-80 °C. Monitor the reaction for potential side product formation at elevated temperatures. |
| Insufficient Reaction Time | The formation of the trityl ether can be slow, sometimes requiring several hours to reach completion. | Monitor the reaction progress using Thin-Layer Chromatography (TLC). If the reaction has stalled but starting material is still present, consider extending the reaction time. |
| Steric Hindrance | The bulky nature of the trityl group can lead to steric hindrance, slowing down the reaction. | Consider the use of a catalyst such as 4-dimethylaminopyridine (DMAP) to accelerate the reaction. |
Logical Workflow for Troubleshooting Low Conversion
Caption: A logical workflow for troubleshooting low reaction conversion.
Issue 2: Formation of Significant Side Products
Question: My reaction mixture shows multiple spots on TLC, and the isolated yield of the desired product is low. What are the common side reactions, and how can I minimize them?
Answer: The formation of side products is a common cause of low yields. Identifying the nature of these impurities is key to mitigating their formation.
| Potential Side Reaction | Rationale | Mitigation Strategy |
| Hydrolysis of Trityl Chloride | Trityl chloride is sensitive to moisture and can hydrolyze to triphenylmethanol, which will appear as a byproduct. | Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions. Use of an inert atmosphere (e.g., nitrogen or argon) is recommended. |
| Formation of Triphenylmethane | If the reaction conditions are too harsh or if certain impurities are present, the trityl cation intermediate can be reduced to triphenylmethane. | Use milder reaction conditions and ensure the purity of all reagents. |
| Over-alkylation or C-alkylation | While less common with the bulky trityl group, there is a possibility of reaction at other sites on the aromatic ring, especially under harsh conditions. | Use stoichiometric amounts of reagents and avoid excessively high temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound?
A1: While the yield can vary significantly based on the specific conditions used, yields for analogous Williamson ether syntheses using 4-hydroxybenzaldehyde are often reported in the range of 70-99%.[1] For example, the synthesis of 4-(4-nitrobenzyloxy)benzaldehyde has been reported with a yield of 74%.[2]
Q2: Which bases are most effective for this synthesis?
A2: Both organic and inorganic bases can be used. Triethylamine is a common choice as it also acts as a solvent and is easily removed during workup.[3][4] Anhydrous potassium carbonate is another effective and commonly used base, particularly in polar aprotic solvents like DMF or acetonitrile.[1][2]
Q3: What is the best solvent for this reaction?
A3: The choice of solvent can influence the reaction rate and yield. Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), and acetone are often used for Williamson ether synthesis as they can accelerate the reaction by solvating the cation of the base.[1][2] Less polar solvents like dichloromethane (DCM) can also be used, often in conjunction with an organic base like triethylamine.
Q4: How can I effectively purify the final product?
A4: Purification of this compound can typically be achieved through recrystallization or column chromatography.
-
Recrystallization: A mixture of ethanol and water is often effective for recrystallizing similar benzaldehyde derivatives.[3]
-
Column Chromatography: For more complex mixtures, column chromatography on silica gel is recommended. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, can be used. The less polar this compound will elute before the more polar 4-hydroxybenzaldehyde.[2]
Q5: How can I monitor the progress of the reaction?
A5: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. Spot the reaction mixture on a TLC plate alongside the starting materials (4-hydroxybenzaldehyde and trityl chloride). The disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the product will indicate the reaction's progress. A common eluent system for TLC is a mixture of ethyl acetate and hexane (e.g., 1:3 v/v).[3]
Data Presentation
The following table summarizes yields for analogous Williamson ether syntheses of 4-substituted benzaldehydes under various conditions. This data can serve as a guide for optimizing the synthesis of this compound.
| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Nitrobenzyl bromide | K₂CO₃ | DMF | 100 | 3 | 74 | [2] |
| o-Chlorobenzyl chloride | K₂CO₃ | MeCN | Room Temp. | - | 98 | [1] |
| m-Chlorobenzyl chloride | K₂CO₃ | MeCN | Room Temp. | - | 98 | [1] |
| p-Chlorobenzyl chloride | K₂CO₃ | MeCN | Room Temp. | - | 99 | [1] |
| Phenacyl bromide | Triethylamine | Methanol | Room Temp. | 7 | 60 | [3][4] |
| 4'-Bromophenacyl bromide | Triethylamine | Ethanol | Room Temp. | 20 | 66 | [3] |
Experimental Protocols
The following is a general experimental protocol for the synthesis of this compound based on standard Williamson ether synthesis procedures. Optimization of specific parameters may be required.
Protocol 1: Synthesis using Potassium Carbonate in DMF
Materials:
-
4-Hydroxybenzaldehyde
-
Trityl chloride
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen), add 4-hydroxybenzaldehyde (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous DMF.
-
Addition of Trityl Chloride: Add trityl chloride (1.1 eq.) to the mixture in portions.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC until the 4-hydroxybenzaldehyde spot has disappeared (typically 3-6 hours).
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Experimental Workflow
Caption: A general workflow for the synthesis and purification of this compound.
References
- 1. Synthesis and Spectroscopy Characterizations of Some New Bis 1,3-thiazolidin-4-ones Derived from 4-hydroxybenzaldehyde Substrate – Oriental Journal of Chemistry [orientjchem.org]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
preventing premature detritylation during subsequent reaction steps
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent premature detritylation during subsequent reaction steps in chemical synthesis, with a focus on oligonucleotide synthesis.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments related to premature detritylation.
| Symptom / Observation | Potential Cause | Suggested Solution |
| Low yield of full-length product with the presence of shorter sequences (e.g., n-1, n-2 fragments). | Premature detritylation is occurring during the synthesis cycles.[1][2] | 1. Optimize the deblocking step: Switch to a milder deblocking acid like Dichloroacetic Acid (DCA) instead of Trichloroacetic Acid (TCA), especially for long oligonucleotides.[1][3][4] 2. Reduce acid contact time: Minimize the duration of the acid treatment to what is necessary for complete detritylation.[3][4] 3. Lower the deblocking acid concentration: Higher acid concentrations can increase the rate of premature detritylation.[3] |
| HPLC analysis shows a significant peak eluting before the main product. | This early-eluting peak often corresponds to the detritylated failure sequences.[2] | 1. Review your synthesis protocol: Ensure that the correct deblocking reagent and concentration are being used for your specific sequence and length. 2. Check for moisture in reagents: Water can interfere with the synthesis cycle and lead to incomplete reactions, indirectly contributing to issues that might be mistaken for simple premature detritylation.[1][2][4] |
| Trityl assay shows inconsistent or decreasing yields with each cycle. | This indicates a drop in coupling efficiency, which can be exacerbated by issues in the deblocking step.[1] | 1. Verify reagent delivery: Ensure the synthesizer is delivering the correct volumes of all reagents.[2] 2. Check for incomplete deblocking: If the detritylation is incomplete, the subsequent coupling will fail, leading to a drop in the trityl signal in the following cycle.[1][5] |
| Degradation of acid-sensitive protecting groups elsewhere in the molecule. | The acidic conditions used for detritylation are too harsh for other protecting groups present. | 1. Use an orthogonal protecting group strategy: Select protecting groups that are stable under the acidic conditions required for detritylation.[6][7] 2. Consider alternative deprotection methods: For very sensitive substrates, explore milder detritylation conditions, such as warming in a mildly acidic buffer.[8][9] |
Frequently Asked Questions (FAQs)
Q1: What is premature detritylation and why is it a problem?
Premature detritylation is the unintended removal of the 5'-dimethoxytrityl (DMT) or other trityl protecting groups from a growing oligonucleotide chain before the intended deblocking step in solid-phase synthesis.[1] This premature removal exposes the 5'-hydroxyl group, which can then react in subsequent coupling steps, leading to the formation of deletion mutations (e.g., n-1, n-2 sequences).[1] These truncated sequences reduce the yield of the desired full-length product and complicate the purification process.[1]
Q2: What are the main causes of premature detritylation?
The primary causes of premature detritylation are related to the acidic deblocking step:
-
Excessive Acid Exposure: Using a deblocking acid that is too strong (e.g., TCA for long or sensitive oligonucleotides) or exposing the oligonucleotide to the acid for too long can lead to premature removal of the trityl group in subsequent cycles.[1][3]
-
High Acid Concentration: Higher concentrations of the deblocking acid can increase the likelihood of premature detritylation.[3]
-
Inappropriate Acid Choice: Trichloroacetic acid (TCA) is a stronger acid than Dichloroacetic acid (DCA) and can cause higher rates of depurination and potentially be too harsh for longer oligonucleotides, leading to side reactions that can be misinterpreted as simple premature detritylation.[1][3][4]
-
Post-Synthesis Handling: Accidental exposure to acidic conditions during workup or purification can also lead to unintended detritylation.[1][10]
Q3: How can I prevent premature detritylation?
Several strategies can be employed to prevent premature detritylation:
-
Optimize Deblocking Conditions:
-
Use a Milder Acid: For many applications, especially with long oligonucleotides, switching from TCA to DCA can significantly reduce unwanted side reactions, including those that may lead to premature detritylation.[1][3][4]
-
Reduce Contact Time and Concentration: Use the minimum acid concentration and contact time required for complete detritylation.[3]
-
-
Use Carbocation Scavengers: The detritylation reaction generates a stable trityl cation which can potentially re-attach to a free hydroxyl group (retritylation). Adding a carbocation scavenger to the deblocking solution can irreversibly react with the carbocation, preventing this from happening.[11] Commonly used scavengers include triethylsilane and thioanisole.[11][12]
-
Consider Alternative Protecting Groups: If premature detritylation is a persistent issue, consider using alternative 5'-hydroxyl protecting groups that may be more stable to the specific reaction conditions. The 9-phenylxanthen-9-yl (Pixyl or Px) group has been proposed as an alternative to the DMT group.[13]
Q4: How does temperature affect detritylation?
Generally, increasing the temperature will increase the rate of the detritylation reaction.[1][8] While this can be used to drive the reaction to completion under milder acidic conditions, it must be carefully controlled, as higher temperatures can also accelerate side reactions like depurination.[3][8] A "warming-up" strategy using a mildly acidic buffer at around 40°C has been shown to be effective for detritylation while minimizing side reactions for sensitive nucleic acids.[8][9]
Q5: Can the solvent affect the detritylation step?
Yes, the solvent plays a critical role. Dichloromethane (DCM) is a commonly used solvent for deblocking reagents.[1] It is crucial to use anhydrous solvents, as the presence of water can interfere with the detritylation process.[1] Acetonitrile, often used as a wash solvent, can complex with the deblocking acid and slow down the detritylation rate, so its thorough removal before the deblocking step is important.[5]
Data Presentation
Table 1: Relative Acid Lability of Trityl Protecting Groups
This table shows the approximate relative rates of cleavage for common trityl protecting groups under acidic conditions. The more methoxy groups present, the more labile the protecting group.
| Protecting Group | Abbreviation | Relative Rate of Cleavage (Approx.) | Typical Deprotection Conditions |
| Trityl | Trt | 1 | 80% Acetic Acid; mild Lewis acids (e.g., ZnBr₂)[6] |
| Monomethoxytrityl | MMT | 10 | Dilute TFA (e.g., 1-3%) in DCM[6] |
| Dimethoxytrityl | DMT | 100 | Very mild acid (e.g., 3% DCA in DCM)[6] |
| Trimethoxytrityl | TMT | >100 | Even milder acidic conditions than DMT[14] |
Table 2: Comparison of Common Deblocking Acids for Oligonucleotide Synthesis
This table compares the properties of acids commonly used for the detritylation step in oligonucleotide synthesis.
| Deblocking Reagent | pKa | Typical Concentration | Solvent | Key Characteristics | Best For |
| Trichloroacetic Acid (TCA) | ~0.7 | 3% | Dichloromethane | Strong acid, fast detritylation, but higher risk of depurination.[1][3][15] | Short, standard oligonucleotides. |
| Dichloroacetic Acid (DCA) | ~1.5 | 3% | Dichloromethane | Milder acid, slower detritylation, significantly reduces depurination.[1][3][4] | Long or acid-sensitive oligonucleotides. |
| Acetic Acid | ~4.8 | 80% | Water | Very mild, typically used for manual detritylation post-synthesis.[3][6] | Post-synthesis workup. |
Experimental Protocols
Protocol 1: Manual Detritylation of Oligonucleotides Post-Synthesis
This protocol describes the removal of the 5'-DMT group from an oligonucleotide after synthesis and purification with the trityl group on.
Materials:
-
Trityl-on oligonucleotide, dried
-
80% Acetic acid in water (v/v)
-
3 M Sodium acetate solution
-
95% or absolute ethanol
-
Deionized water
Procedure:
-
Dissolve the dried trityl-on oligonucleotide in 200-500 µL of 80% acetic acid.[10]
-
Incubate the solution at room temperature for 20-30 minutes. If the oligonucleotide was purified by reversed-phase HPLC, the solution will not turn orange because the aqueous environment leads to the formation of tritanol.[1][10]
-
Add an equal volume of 95% ethanol to the solution.[1]
-
Freeze the sample and lyophilize until all the acetic acid has been removed.[1]
-
The resulting detritylated oligonucleotide can be desalted using a suitable method, such as an OPC cartridge.[1]
Protocol 2: Monitoring Detritylation Efficiency (Trityl Assay)
This protocol outlines the procedure for quantifying the stepwise yield of oligonucleotide synthesis by measuring the absorbance of the liberated DMT cation.
Materials:
-
Effluent from the detritylation step of each synthesis cycle
-
Spectrophotometer
Procedure:
-
Collect the effluent from the detritylation step for each cycle of the synthesis.[1]
-
The DMT cation has a characteristic orange color with a strong absorbance maximum at approximately 495 nm.[1]
-
Measure the absorbance of the collected solution at 495 nm using a spectrophotometer.[1]
-
A consistent and high absorbance value from cycle to cycle indicates a high and uniform coupling efficiency. A sudden drop in absorbance can indicate a problem with the coupling or deblocking step of the previous cycle.[1]
Visualizations
Caption: Troubleshooting logic for premature detritylation.
Caption: The solid-phase oligonucleotide synthesis cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mild detritylation of nucleic acid hydroxyl groups by warming up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. US5714597A - Use of carbocation scavenger during oligonucleotide synthesis - Google Patents [patents.google.com]
- 12. An expanded framework toward improving the detritylation reaction in solid-phase oligonucleotide syntheses - filling the gap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 15. glenresearch.com [glenresearch.com]
TLC visualization techniques for monitoring reactions of 4-(Trityloxy)benzaldehyde
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the thin-layer chromatography (TLC) visualization of 4-(Trityloxy)benzaldehyde. It is designed for researchers, scientists, and professionals in drug development who are monitoring reactions involving this compound.
Troubleshooting Guide
Monitoring the progress of reactions involving this compound by TLC can sometimes present challenges. The following table outlines common problems, their potential causes, and solutions to ensure clear and reliable results.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No spots are visible under UV light. | The compound concentration is too low.[1] | - Spot the TLC plate multiple times in the same location, allowing the solvent to dry between applications to concentrate the sample.[1] - Prepare a more concentrated solution of the reaction mixture for spotting. |
| The compound is not UV-active at 254 nm. | - Although this compound is expected to be UV-active due to its aromatic rings, if a product or starting material lacks a sufficient chromophore, it may not be visible.[2] - Use a chemical staining method for visualization. | |
| Spots are streaking or elongated. | The sample is overloaded on the TLC plate.[1][3] | - Dilute the sample solution before spotting it on the plate.[1] |
| The compound is highly polar or acidic/basic. | - For acidic compounds, consider adding a small amount (0.1–2.0%) of acetic or formic acid to the mobile phase.[1] - For basic compounds, add a small amount (0.1–2.0%) of triethylamine to the mobile phase.[1] | |
| The spotting solvent is too polar. | - Ensure the spotting solvent is non-polar and volatile to achieve tight, small spots. | |
| The Rf values are too high or too low. | The mobile phase (eluent) is too polar or not polar enough.[1] | - If the spots are too close to the solvent front (high Rf), the eluent is too polar. Decrease the proportion of the polar solvent.[1] - If the spots remain near the baseline (low Rf), the eluent is not polar enough. Increase the proportion of the polar solvent.[1] |
| Difficulty distinguishing between the starting material and the product. | The starting material and product have very similar polarities and thus similar Rf values. | - Try different solvent systems to improve separation. - Use a co-spot, where the starting material and the reaction mixture are spotted in the same lane, to help differentiate the spots.[4] |
| - Utilize a chemical stain that produces different colors for the starting material and the product. For example, p-anisaldehyde stain can give different colored spots for different functional groups.[4][5] | ||
| The TLC plate develops an uneven color background with a chemical stain. | The plate was not dried properly before applying the stain. | - Ensure all of the eluent has evaporated from the TLC plate before dipping or spraying with the staining solution. A heat gun can be used to carefully dry the plate.[2] |
| The stain was applied unevenly. | - Dipping the plate into the stain solution is often more effective and provides a more even coating than spraying. |
Frequently Asked Questions (FAQs)
Q1: What is the first-line visualization technique for this compound on TLC?
The most common and non-destructive first-line method is using a UV lamp.[6][7] this compound contains multiple aromatic rings, which will absorb UV light at 254 nm and appear as dark spots on a fluorescent green background.[6][8] This method is quick and allows for further visualization techniques to be used on the same plate.[6][7]
Q2: My compound is UV-active, but the spots are very faint. What can I do?
If the spots are faint under UV light, it likely indicates a low concentration of the compound on the plate. You can try concentrating your sample spot by applying it multiple times in the same location, ensuring the solvent dries completely between each application.[1] Alternatively, preparing a more concentrated solution of your reaction mixture for spotting can also help.
Q3: What are the best chemical stains for visualizing this compound and related reaction components?
Several chemical stains are effective for visualizing aldehydes and aromatic compounds:
-
p-Anisaldehyde Stain: This is an excellent multipurpose stain, particularly for aldehydes, ketones, and alcohols.[6] It often produces colored spots, which can help differentiate between compounds with different functional groups.[4][9]
-
2,4-Dinitrophenylhydrazine (DNPH) Stain: This stain is highly specific for aldehydes and ketones, forming yellow to orange spots corresponding to the hydrazone derivatives.[9][10]
-
Potassium Permanganate (KMnO4) Stain: This is a general oxidative stain that visualizes compounds that can be oxidized, such as aldehydes and alcohols.[6] It typically produces yellow-brown spots on a purple background.[2]
-
Iodine Vapor: Exposing the TLC plate to iodine vapor is a semi-destructive method that is effective for aromatic and unsaturated compounds.[9] The spots will appear as yellow-brown areas.[6]
Q4: How do I prepare and use the p-Anisaldehyde stain?
A common recipe for p-anisaldehyde stain is as follows:
-
Preparation: A solution can be made with 15 g of p-anisaldehyde in 250 ml of ethanol, followed by the addition of 2.5 ml of concentrated sulfuric acid. Another preparation involves adding 3.7 mL of p-anisaldehyde to a mixture of 135 mL of absolute ethanol, 5 mL of concentrated sulfuric acid, and 1.5 mL of glacial acetic acid.[11]
-
Procedure:
-
Ensure the developed TLC plate is completely dry.
-
Quickly dip the plate into the p-anisaldehyde solution using tweezers.
-
Wipe off excess stain from the back of the plate.
-
Gently heat the plate with a heat gun until colored spots appear.
-
Q5: Can I use multiple visualization techniques on the same TLC plate?
Yes. It is standard practice to first visualize the plate under non-destructive UV light and circle the spots with a pencil.[7] After marking the UV-active spots, a chemical stain can be applied to the same plate for further visualization.[6]
Experimental Workflows and Logic
The following diagrams illustrate the decision-making process for TLC visualization and troubleshooting.
Caption: Workflow for selecting a TLC visualization technique.
Caption: Troubleshooting logic for common TLC issues.
References
- 1. silicycle.com [silicycle.com]
- 2. TLC stains [reachdevices.com]
- 3. chembam.com [chembam.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Magic Formulas [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. theory.labster.com [theory.labster.com]
- 9. faculty.fiu.edu [faculty.fiu.edu]
- 10. epfl.ch [epfl.ch]
- 11. scribd.com [scribd.com]
common side reactions during the formation of 4-(Trityloxy)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 4-(Trityloxy)benzaldehyde.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction to form this compound is showing a significant amount of a white, crystalline byproduct that is insoluble in nonpolar solvents. What is it and how can I avoid it?
A: This byproduct is likely triphenylmethanol, which forms from the hydrolysis of trityl chloride.[1][2] Trityl chloride is highly susceptible to moisture.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be thoroughly dried (e.g., oven-dried or flame-dried under vacuum). Use anhydrous solvents. Diethyl ether and tetrahydrofuran (THF) are common solvents that must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).[3][4]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Reagent Quality: Use a fresh, high-purity bottle of trityl chloride. Old bottles may have already been exposed to atmospheric moisture.
Q2: The reaction is sluggish and the yield of this compound is low, with a significant amount of unreacted 4-hydroxybenzaldehyde remaining. How can I improve the reaction rate and yield?
A: Low reactivity can be due to several factors, including insufficient base, steric hindrance (though less of an issue with the primary hydroxyl of 4-hydroxybenzaldehyde), or the use of a non-optimal solvent. The reaction proceeds via an SN1 mechanism involving a stable trityl cation.[5]
Troubleshooting Steps:
-
Choice of Base: Pyridine is a commonly used base and solvent for this reaction as it effectively neutralizes the HCl byproduct.[5][6] 4-Dimethylaminopyridine (DMAP) can be used as a catalyst to accelerate the reaction.[5]
-
Solvent: While pyridine can serve as both solvent and base, other solvents like dichloromethane (DCM) or tetrahydrofuran (THF) with a suitable base (e.g., triethylamine, diisopropylethylamine) can also be effective.
-
Reaction Time and Temperature: While the reaction is often run at room temperature, gentle heating may be required for complete conversion. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Q3: I am observing an impurity with a similar polarity to my product, making purification by column chromatography difficult. What could this be?
A: A common impurity in Grignard-based synthesis of triphenylmethanol (a precursor to trityl chloride) is biphenyl.[4][7] This can be carried over into the trityl chloride and subsequently into your reaction.
Troubleshooting Steps:
-
Purification of Trityl Chloride: If you suspect impurities in your trityl chloride, it can be recrystallized.
-
Alternative Purification: Biphenyl is more soluble in nonpolar hydrocarbon solvents like petroleum ether or ligroin than this compound.[3][7] Trituration of the crude product with cold petroleum ether can help remove the biphenyl impurity.[7]
Q4: Can the aldehyde group of 4-hydroxybenzaldehyde react with the trityl chloride?
A: The hydroxyl group of 4-hydroxybenzaldehyde is significantly more nucleophilic than the carbonyl oxygen of the aldehyde. Under the standard basic conditions used for tritylation, the primary reaction is the formation of the trityl ether at the hydroxyl group.[8] Reaction at the aldehyde is not a commonly reported side reaction under these conditions.
Quantitative Data Summary
| Product / Side Product | Typical Yield (%) | Key Factors Influencing Yield | Separation Method |
| This compound | 85-95% | Anhydrous conditions, efficient base, reaction time | Column Chromatography, Recrystallization |
| Triphenylmethanol | Variable | Presence of moisture | Column Chromatography, Trituration |
| Unreacted 4-hydroxybenzaldehyde | Variable | Incomplete reaction | Column Chromatography |
| Biphenyl | Trace | Purity of trityl chloride | Trituration with nonpolar solvents, Column Chromatography |
Experimental Protocols
Synthesis of this compound
This protocol is a general procedure and may require optimization based on specific laboratory conditions and reagent purity.
Materials:
-
4-Hydroxybenzaldehyde
-
Trityl chloride
-
Anhydrous pyridine (or anhydrous DCM/THF and a suitable base like triethylamine)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount, optional)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Under an inert atmosphere (nitrogen or argon), dissolve 4-hydroxybenzaldehyde (1.0 equivalent) in anhydrous pyridine.
-
To the stirred solution, add trityl chloride (1.05-1.1 equivalents) portion-wise at room temperature. A catalytic amount of DMAP can be added at this stage.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction may take several hours to overnight for completion.
-
Once the reaction is complete, pour the mixture into ice-cold water and extract with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
Visual Diagrams
Caption: Main reaction pathway for the synthesis of this compound and a common side reaction.
Caption: A troubleshooting flowchart for the synthesis of this compound.
References
- 1. US3577413A - Process of preparing tritylamines - Google Patents [patents.google.com]
- 2. Triphenylmethanol - Wikipedia [en.wikipedia.org]
- 3. theochem.mercer.edu [theochem.mercer.edu]
- 4. cerritos.edu [cerritos.edu]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Tritylation of Alcohols under Mild Conditions without Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pharm.sinocurechem.com [pharm.sinocurechem.com]
strategies to improve the regioselectivity of trityl protection on polyhydroxy benzaldehydes
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the regioselectivity of trityl protection on polyhydroxy benzaldehydes.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the regioselective trityl protection of polyhydroxy benzaldehydes.
| Problem | Possible Causes | Solutions |
| Low Regioselectivity (Mixture of Isomers) | 1. Inappropriate Base: The base used may not be selective enough in deprotonating the target hydroxyl group. Strong bases can deprotonate multiple hydroxyl groups, leading to a loss of selectivity. 2. Unfavorable Solvent Effects: The solvent may not adequately differentiate the reactivity of the hydroxyl groups. 3. High Reaction Temperature: Elevated temperatures can provide enough energy to overcome the activation barrier for the protection of less reactive hydroxyl groups, reducing selectivity. | 1. Optimize Base Selection: Use a milder base that can selectively deprotonate the most acidic or sterically accessible hydroxyl group. For instance, in the case of 3,4-dihydroxybenzaldehyde, using a weaker base like sodium bicarbonate (NaHCO₃) can favor the deprotonation of the more acidic 4-hydroxyl group over the 3-hydroxyl group. For 2,4-dihydroxybenzaldehyde, cesium bicarbonate (CsHCO₃) has been shown to be effective for selective 4-O-alkylation. 2. Solvent Screening: Experiment with a range of solvents. Aprotic polar solvents like DMF or acetonitrile are commonly used. For reactions where steric hindrance is the dominant factor, less polar solvents like dichloromethane (DCM) in combination with a non-coordinating base might enhance selectivity. 3. Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the kinetically controlled product. Monitor the reaction progress carefully to avoid prolonged reaction times that could lead to the formation of thermodynamic byproducts. |
| Low Yield of Monotritylated Product | 1. Steric Hindrance: The bulky trityl group may have difficult access to the target hydroxyl group. 2. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or deactivated reagents. 3. Formation of Di-tritylated Byproduct: If an excess of the tritylating agent is used or if the reaction is left for too long, di-protection can occur, especially with more reactive substrates. | 1. Use a More Reactive Tritylating Agent: Consider using 4-methoxytrityl (MMT) or 4,4'-dimethoxytrityl (DMT) chloride, which are more reactive than trityl chloride due to the electron-donating methoxy groups that stabilize the trityl cation intermediate. 2. Adjust Reaction Conditions: Increase the reaction time and/or temperature gradually while monitoring for the formation of byproducts. Ensure that the trityl chloride and other reagents are of high purity and anhydrous. 3. Stoichiometric Control: Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the tritylating agent. Monitor the reaction closely by TLC or LC-MS and quench it once the desired mono-protected product is maximized. |
| No Reaction or Very Slow Reaction | 1. Deactivated Substrate: Intramolecular hydrogen bonding can reduce the nucleophilicity of a hydroxyl group. For example, in 2,4-dihydroxybenzaldehyde, the 2-hydroxyl group is hydrogen-bonded to the carbonyl oxygen. 2. Insufficiently Strong Base: The base may not be strong enough to deprotonate the phenolic hydroxyl group to a sufficient extent. 3. Inactive Tritylating Agent: The trityl chloride may have hydrolyzed over time. | 1. Target the More Reactive Hydroxyl Group: In substrates with intramolecular hydrogen bonding, the hydroxyl group that is not involved in this bonding will be more reactive. 2. Use a Stronger Base/Catalyst: While milder bases are good for selectivity, a stronger base like pyridine or the addition of a catalyst such as 4-(dimethylamino)pyridine (DMAP) can be necessary to initiate the reaction.[1] 3. Use Fresh or Purified Reagents: Ensure that the trityl chloride is fresh or has been properly stored in a desiccator. |
| Difficult Purification | 1. Similar Polarity of Isomers: The different mono-tritylated isomers may have very similar polarities, making them difficult to separate by column chromatography. 2. Presence of Triphenylmethanol: Hydrolysis of trityl chloride leads to the formation of triphenylmethanol, which can co-elute with the product. | 1. Derivatization: If separation of isomers is challenging, consider derivatizing the remaining free hydroxyl group(s) to alter the polarity of the products, which may facilitate separation. The protecting group can then be removed after separation. 2. Optimized Chromatography: Use a high-resolution silica gel and carefully select the eluent system. A shallow gradient of a more polar solvent in a non-polar solvent can improve separation. 3. Aqueous Work-up: A thorough aqueous work-up can help remove some of the triphenylmethanol. |
Frequently Asked Questions (FAQs)
Q1: What is the primary factor that governs the regioselectivity of trityl protection on polyhydroxy benzaldehydes?
A1: The regioselectivity of trityl protection is primarily governed by a combination of steric and electronic factors. Due to its large size, the trityl group preferentially reacts with the least sterically hindered hydroxyl group.[2] In the case of phenolic hydroxyls, the acidity of the hydroxyl group also plays a crucial role. The more acidic hydroxyl group is more readily deprotonated by a base, forming a more nucleophilic phenoxide that reacts faster with the tritylating agent.[3] For example, in 3,4-dihydroxybenzaldehyde, the 4-hydroxyl group is more acidic due to the electron-withdrawing effect of the para-aldehyde group, leading to preferential protection at this position.[3]
Q2: How does the substitution pattern on the benzaldehyde ring affect regioselectivity?
A2: The substitution pattern has a significant impact:
-
2,4-Dihydroxybenzaldehyde: The 2-hydroxyl group forms a strong intramolecular hydrogen bond with the adjacent carbonyl group. This reduces its acidity and nucleophilicity, making the 4-hydroxyl group the primary site for tritylation.[3][4]
-
2,5-Dihydroxybenzaldehyde: Similar to the 2,4-isomer, the 2-hydroxyl group is involved in hydrogen bonding with the carbonyl group, directing the protection to the 5-hydroxyl group.
-
3,4-Dihydroxybenzaldehyde (Protocatechualdehyde): The 4-hydroxyl group is more acidic than the 3-hydroxyl group due to resonance and inductive effects of the para-aldehyde group. Therefore, protection occurs preferentially at the 4-position.[3]
-
3,5-Dihydroxybenzaldehyde: The two hydroxyl groups are chemically equivalent. Mono-protection will yield a single product, but controlling the reaction to prevent di-substitution is the main challenge.
Q3: Which tritylating agent should I choose: Trityl (Tr), Methoxytrityl (MMT), or Dimethoxytrityl (DMT)?
A3: The choice depends on the reactivity of your substrate and the desired lability of the protecting group:
-
Trityl (Tr): The least reactive of the three, offering good selectivity for primary and less hindered hydroxyls. It is also the most stable to acidic conditions.
-
Methoxytrityl (MMT): The electron-donating methoxy group stabilizes the intermediate trityl cation, making MMT more reactive than Tr. It is also more acid-labile.
-
Dimethoxytrityl (DMT): The most reactive of the three due to the presence of two methoxy groups. It is significantly more acid-labile than Tr and MMT, allowing for very mild deprotection conditions.
For substrates with less reactive hydroxyl groups, MMT or DMT may be necessary to achieve a reasonable reaction rate. However, the increased reactivity might lead to lower regioselectivity.
Q4: What is the role of the base in trityl protection, and how do I choose the right one?
A4: The base plays a dual role: it deprotonates the hydroxyl group to increase its nucleophilicity and neutralizes the HCl byproduct of the reaction. The choice of base is critical for regioselectivity:
-
Pyridine: Often used as both the base and the solvent. It is generally effective but may not always provide the highest selectivity.[2]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA): Non-nucleophilic bases that can be used in solvents like DCM or DMF.
-
4-(Dimethylamino)pyridine (DMAP): A highly effective catalyst used in small amounts along with a stoichiometric base like pyridine or TEA. It accelerates the reaction significantly but may reduce selectivity if not used judiciously.
-
Inorganic bases (e.g., K₂CO₃, NaHCO₃, CsHCO₃): These can offer high regioselectivity, particularly when there is a significant difference in the acidity of the hydroxyl groups.[3] For example, CsHCO₃ has been shown to be highly selective for the 4-position in the alkylation of 2,4-dihydroxybenzaldehyde.[5]
Q5: How can I avoid the formation of di-tritylated products?
A5: To minimize di-tritylation:
-
Use only a slight excess (1.0-1.2 equivalents) of the tritylating agent.
-
Perform the reaction at a lower temperature.
-
Monitor the reaction progress closely using TLC or LC-MS and stop the reaction as soon as the starting material is consumed or the desired product is maximized.
-
Consider a slow addition of the tritylating agent to the reaction mixture.
Q6: What are the standard conditions for deprotecting a trityl ether?
A6: Trityl ethers are typically cleaved under mild acidic conditions. Common reagents include:
-
Trifluoroacetic acid (TFA) in a solvent like DCM (e.g., 1-5% TFA).
-
Formic acid or acetic acid.[2]
-
Lewis acids.
The lability to acid increases in the order Tr < MMT < DMT.
Quantitative Data Summary
The following tables summarize quantitative data on the regioselective protection of dihydroxybenzaldehydes. While specific data for trityl protection is limited in the literature, the results for other protecting groups provide valuable insights into the expected regioselectivity based on the electronic and steric properties of the substrates.
Table 1: Regioselective Protection of 3,4-Dihydroxybenzaldehyde
| Protecting Group | Reagents and Conditions | Product Ratio (4-O- vs. 3-O-) | Yield (%) | Reference |
| Benzyl (Bn) | BnCl, K₂CO₃, DMF, NaI, 6 days, rt | 9:1 | 67 | [3] |
| Benzyl (Bn) | BnCl, NaHCO₃, DMF, NaI, 40 °C, 20h | >99:1 (only 4-O-isomer isolated) | 71 | [3] |
| Methoxymethyl (MOM) | MOMCl, K₂CO₃, Acetone, rt, 20h | 8:2 | 87 | [3] |
| Trityl (Tr) (Inferred) | TrCl, NaHCO₃, DMF, 40 °C | Expected to be highly selective for the 4-position due to the high steric bulk of the trityl group and the greater acidity of the 4-OH. | Yield may vary. | Inference based on[3] |
Table 2: Regioselective Alkylation of 2,4-Dihydroxybenzaldehyde
| Alkylating Agent | Reagents and Conditions | Product Ratio (4-O- vs. 2-O-) | Yield (%) | Reference |
| Various Alkyl Bromides | CsHCO₃, ACN, 80 °C, 4h | Highly selective for the 4-position | 73-95 | [5][6] |
| Trityl (Tr) (Inferred) | TrCl, CsHCO₃, ACN | Expected to be highly selective for the 4-position due to the deactivation of the 2-OH by intramolecular hydrogen bonding and the steric hindrance of the trityl group. | Yield may vary. | Inference based on[4][5][6] |
Experimental Protocols
Protocol 1: Regioselective Tritylation of the 4-Hydroxyl Group of 3,4-Dihydroxybenzaldehyde
This protocol is adapted from a procedure for regioselective benzylation and is expected to provide good selectivity for the more acidic 4-hydroxyl group.[3]
Materials:
-
3,4-Dihydroxybenzaldehyde
-
Trityl chloride (TrCl)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium iodide (NaI)
-
Anhydrous dimethylformamide (DMF)
-
Ethyl acetate
-
10% Aqueous HCl
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 3,4-dihydroxybenzaldehyde (1.0 mmol) in anhydrous DMF (5 mL), add sodium bicarbonate (1.5 mmol), trityl chloride (1.1 mmol), and sodium iodide (0.3 mmol).
-
Stir the resulting mixture at 40 °C for 24 hours. Monitor the reaction by TLC.
-
After the reaction is complete, add 10% aqueous HCl (10 mL) to quench the reaction.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic fractions, wash with brine (10 mL), and dry over anhydrous MgSO₄.
-
Evaporate the solvent in vacuo to give the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain 4-O-trityl-3-hydroxybenzaldehyde.
Protocol 2: General Procedure for Trityl Deprotection
This protocol describes a general method for the removal of the trityl protecting group under mild acidic conditions.[2]
Materials:
-
Trityl-protected polyhydroxy benzaldehyde
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the trityl-protected compound in DCM.
-
Cool the solution to 0 °C and add a solution of 1-5% TFA in DCM dropwise.
-
Stir the reaction at 0 °C to room temperature and monitor by TLC. Deprotection is typically rapid.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the deprotected product by column chromatography if necessary.
Visualizations
Caption: A generalized workflow for the regioselective tritylation of polyhydroxy benzaldehydes.
Caption: A decision-making diagram for troubleshooting low regioselectivity in trityl protection reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Acidic Waste from Trityl Deprotection
This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively managing the acidic waste stream generated during trityl deprotection reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the neutralization and work-up of acidic waste from trityl deprotection reactions.
| Problem | Possible Cause | Suggested Solution |
| Persistent Gas Evolution During Neutralization | Incomplete neutralization of the acid (e.g., TFA, formic acid). | Continue adding a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) dropwise with vigorous stirring until all gas evolution has completely stopped.[1] Ensure the pH of the aqueous layer is neutral or slightly basic (pH 7-8) using pH paper. |
| Formation of a Stable Emulsion During Extraction | High concentration of triphenylmethanol byproduct or other reaction impurities acting as surfactants. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. This increases the ionic strength of the aqueous phase, which can help break the emulsion. Alternatively, filtering the entire mixture through a pad of Celite can sometimes resolve the issue. |
| Low Yield of Deprotected Product | Incomplete deprotection or loss of product during work-up. | Monitor the deprotection reaction to completion using an appropriate technique like TLC or LC-MS before quenching.[1] During extraction, ensure you perform multiple extractions (e.g., 3x with DCM) to maximize the recovery of the organic product.[1] |
| Product Contaminated with Triphenylmethanol | Inefficient separation of the byproduct from the desired product. | Triphenylmethanol is typically less polar than the deprotected product and can often be removed by column chromatography on silica gel.[1] Recrystallization or trituration can also be effective purification methods.[1] |
| Unexpected Side Reactions or Product Degradation | The highly stable and reactive trityl cation can react with other functional groups on the molecule.[2] | The addition of a scavenger, such as triethylsilane (TES) or triisopropylsilane (TIS), to the reaction mixture can quench the trityl cation and prevent unwanted side reactions.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common acidic reagents used for trityl deprotection and what are their typical concentrations in the waste stream?
A1: The most common acids are trifluoroacetic acid (TFA), formic acid, and to a lesser extent, acetic acid and hydrochloric acid.[1][2] In a typical reaction, TFA is often used in concentrations ranging from 2 to 10 equivalents relative to the substrate, dissolved in a solvent like dichloromethane (DCM).[1]
| Acidic Reagent | Typical Reaction Solvent | Typical Conditions | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature, 1-4 hours | Broad applicability for acid-stable compounds.[1] |
| Formic Acid | Neat or Dioxane | Room Temperature, 3 min - 2 hours | A milder alternative to TFA.[1][2] |
| Acetic Acid (50% aq.) | Water | Not Specified | Can be used for selective deprotection.[1] |
Q2: What is the primary byproduct of trityl deprotection and how does it influence waste management?
A2: The primary byproduct is the triphenylmethyl cation (trityl cation), which is highly stable.[2] Upon quenching with an aqueous basic solution, this cation is converted to triphenylmethanol. Triphenylmethanol is a solid that is generally insoluble in water and can be separated from the aqueous waste stream by filtration or extraction into an organic solvent.[2]
Q3: What are the recommended safety precautions when handling the acidic waste stream?
A3: Due to the corrosive nature of acids like TFA, all handling of the acidic waste stream should be conducted in a well-ventilated fume hood.[5][6] Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.[6] An emergency eyewash and shower should be readily accessible.
Q4: Can the acidic waste be disposed of down the drain?
A4: No, acidic waste, especially containing halogenated organic compounds like TFA and DCM, should never be poured down the drain.[6] It must be neutralized first and then collected in a properly labeled hazardous waste container for disposal according to your institution's environmental health and safety guidelines.[6]
Q5: Are there greener alternatives for managing the acidic waste from trityl deprotection?
A5: While acid-catalyzed deprotection is common, research into greener alternatives is ongoing, particularly in the context of solid-phase oligonucleotide synthesis where waste generation is a significant concern.[7] Some strategies include using milder acids, developing acid-free deprotection methods, and implementing solvent recycling programs.[8]
Experimental Protocols
Protocol 1: Neutralization of Acidic Waste Stream from Trityl Deprotection
Objective: To safely neutralize the acidic waste stream containing reagents such as trifluoroacetic acid (TFA) and dichloromethane (DCM).
Materials:
-
Acidic waste from trityl deprotection reaction.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Large Erlenmeyer flask (at least 5 times the volume of the waste).
-
Stir bar and stir plate.
-
pH paper or pH meter.
-
Appropriate PPE (goggles, lab coat, gloves).
Procedure:
-
Place the acidic waste stream in the large Erlenmeyer flask inside a fume hood.
-
Add a stir bar and begin gentle stirring.
-
Slowly and carefully add the saturated NaHCO₃ solution dropwise to the stirred waste. Be prepared for vigorous gas (CO₂) evolution. The large flask volume is to contain any foaming.
-
Continue adding the NaHCO₃ solution until all gas evolution has ceased.[1]
-
After gas evolution stops, continue to add a small amount of NaHCO₃ solution and check the pH of the aqueous layer using pH paper. The target pH is between 7 and 8.
-
Once neutralized, the waste can be prepared for proper disposal.
Protocol 2: Work-up and Isolation of Deprotected Product and Byproducts
Objective: To separate the deprotected product from the neutralized aqueous waste and the triphenylmethanol byproduct.
Materials:
-
Neutralized reaction mixture from Protocol 1.
-
Dichloromethane (DCM) or other suitable organic solvent.
-
Separatory funnel.
-
Brine (saturated aqueous NaCl solution).
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Beakers and flasks.
-
Rotary evaporator.
Procedure:
-
Transfer the neutralized mixture to a separatory funnel.
-
Add a volume of DCM to the separatory funnel, stopper it, and gently invert to mix, periodically venting to release any pressure.
-
Allow the layers to separate. The organic layer (containing the product and byproduct) will typically be the bottom layer with DCM.
-
Drain the organic layer into a clean flask.
-
Repeat the extraction of the aqueous layer with two more portions of DCM to ensure complete recovery of the organic-soluble components.[1]
-
Combine all organic extracts.
-
Wash the combined organic layer with brine to help remove any remaining water and break any emulsions.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[1]
-
Filter the drying agent and collect the filtrate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product, which will be a mixture of your deprotected compound and triphenylmethanol.[1] This crude mixture can then be purified by chromatography or recrystallization.[1]
Visualizations
Caption: Experimental workflow for trityl deprotection and waste management.
Caption: A troubleshooting decision tree for common issues.
Caption: Simplified mechanism of acid-catalyzed trityl deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. carlroth.com [carlroth.com]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
Validation & Comparative
HPLC analysis for determining the purity of 4-(Trityloxy)benzaldehyde
For researchers and professionals in drug development, ensuring the purity of intermediates like 4-(Trityloxy)benzaldehyde is critical for the synthesis of safe and effective active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and alternative methods for determining the purity of this compound, complete with detailed experimental protocols and supporting data.
Introduction to Purity Analysis of this compound
This compound is a key building block in organic synthesis, notable for its protective trityl group which allows for selective reactions at other sites of a molecule. The purity of this compound is paramount, as impurities can lead to unwanted side reactions, lower yields, and the introduction of potentially toxic by-products in the final API. The most common route to its synthesis involves the reaction of 4-hydroxybenzaldehyde with trityl chloride.
Potential Impurities:
A thorough purity analysis must be able to separate and quantify this compound from potential impurities, which may include:
-
Starting Materials: Unreacted 4-hydroxybenzaldehyde and trityl chloride.
-
By-products: Triphenylmethanol (formed from the hydrolysis of trityl chloride) and other related substances.
-
Degradation Products: 4-(Trityloxy)benzoic acid (resulting from oxidation of the aldehyde).
This guide focuses on a developed Reverse-Phase HPLC (RP-HPLC) method as the primary analytical technique and compares its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Methodologies
The choice of analytical method for purity determination depends on factors such as the nature of the impurities, the required level of sensitivity, and the availability of instrumentation.
| Parameter | HPLC-UV | GC-MS | qNMR |
| Principle | Differential partitioning between a stationary and mobile phase. | Separation based on volatility and mass-to-charge ratio. | Nuclear spin properties in a magnetic field. |
| Primary Use | Quantification of non-volatile and thermally stable compounds. | Identification and quantification of volatile and semi-volatile compounds. | Absolute purity determination and structural elucidation. |
| LOD/LOQ | Low µg/mL to ng/mL range. | ng/mL to pg/mL range for suitable compounds. | Typically in the mg/mL range. |
| Sample Throughput | High | Medium to High | Low to Medium |
| Reference Standard | Required for each impurity. | Required for quantification. | Internal calibrant required for absolute purity.[1] |
| Destructive | Yes | Yes | No |
Note: The quantitative data presented in this guide is based on typical performance characteristics of the analytical techniques and may vary based on specific instrumentation and experimental conditions.
High-Performance Liquid Chromatography (HPLC)
RP-HPLC is a robust and widely used technique for the purity analysis of moderately polar and non-volatile compounds like this compound.
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Logical Workflow for HPLC Analysis
Caption: Workflow for HPLC Purity Analysis.
Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques can provide complementary or, in some cases, more suitable information for purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for the analysis of volatile and semi-volatile compounds.[2][3] For a compound like this compound, derivatization may be necessary to improve its volatility and thermal stability.
-
Instrumentation: A GC system coupled with a mass spectrometer.
-
Derivatization: Silylation of the sample to increase volatility.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium.
-
Injection: Splitless mode.
-
Temperature Program: A suitable temperature gradient to separate the components.
-
MS Detection: Electron Ionization (EI) mode.
Caption: Workflow for GC-MS Purity Analysis.
Quantitative NMR (qNMR)
qNMR is a primary analytical method that can determine the absolute purity of a substance without the need for a reference standard of the analyte itself.[4][5][6] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei.[4][6]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh the this compound sample.
-
Accurately weigh a certified internal standard (e.g., maleic acid) with known purity.
-
Dissolve both in a deuterated solvent (e.g., DMSO-d6).
-
-
Data Acquisition: Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).
-
Data Processing:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity based on the integral values, the number of protons, the molecular weights, and the masses of the analyte and the standard.[1]
-
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 5. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. emerypharma.com [emerypharma.com]
Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-(Trityloxy)benzaldehyde
For researchers, scientists, and professionals in drug development, understanding the structural nuances of molecules is paramount. Mass spectrometry serves as a cornerstone analytical technique, providing a molecular fingerprint through fragmentation patterns. This guide offers a detailed comparison of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-(Trityloxy)benzaldehyde against established patterns of similar compounds, 4-methoxybenzaldehyde and 4-benzyloxybenzaldehyde. The inclusion of the bulky trityl protecting group in this compound introduces a distinctive and highly informative fragmentation pathway, dominated by the exceptional stability of the trityl cation.
This comparative analysis is supported by a summary of key fragment ions in a structured table and a detailed, generalized experimental protocol for acquiring such data. Visual diagrams generated using Graphviz illustrate the primary fragmentation pathway of this compound and the typical experimental workflow, offering a clear and comprehensive overview for researchers.
Comparative Fragmentation Analysis
The mass spectrometry fragmentation of benzaldehyde derivatives is well-characterized, typically involving cleavages at the aldehyde group and within the substituent at the para position. The introduction of a trityloxy group dramatically influences this pattern. The primary distinguishing feature is the formation of the highly stable triphenylmethyl (trityl) cation, which is often the base peak in the spectrum.
In contrast, 4-methoxybenzaldehyde and 4-benzyloxybenzaldehyde exhibit fragmentation patterns more characteristic of smaller alkoxy and benzyloxy substituents, respectively. The following table summarizes the key mass-to-charge ratios (m/z) and the corresponding ionic fragments for these compounds, highlighting the unique fragmentation of this compound.
| m/z | Proposed Fragment Ion | This compound | 4-Methoxybenzaldehyde | 4-Benzyloxybenzaldehyde |
| M•+ | Molecular Ion | 364 | 136 | 212 |
| 243 | [C(C₆H₅)₃]⁺ (Trityl cation) | Base Peak | - | - |
| 121 | [HOC₆H₄CHO]•+ | Major | - | Major |
| 107 | [CH₃OC₆H₄]⁺ | - | Major | - |
| 105 | [C₆H₅CO]⁺ | Minor | Major | Minor |
| 91 | [C₇H₇]⁺ (Tropylium ion) | - | - | Base Peak |
| 77 | [C₆H₅]⁺ (Phenyl cation) | Major | Major | Major |
Note: The fragmentation of this compound is predicted based on established fragmentation principles. The data for 4-methoxybenzaldehyde and 4-benzyloxybenzaldehyde is derived from publicly available spectral databases.
Visualizing the Fragmentation Pathway and Experimental Workflow
To further elucidate the fragmentation process, the following diagrams, created using the DOT language, illustrate the key fragmentation steps for this compound and a standard experimental workflow for mass spectrometry analysis.
Experimental Protocols
The following is a generalized protocol for obtaining an electron ionization (EI) mass spectrum of a small organic molecule like this compound. Specific instrument parameters may vary.
Objective: To obtain the electron ionization mass spectrum of the analyte to determine its molecular weight and fragmentation pattern.
Materials:
-
Analyte (e.g., this compound)
-
High-purity volatile solvent (e.g., dichloromethane, ethyl acetate)
-
Mass spectrometer equipped with an electron ionization source (e.g., GC-MS or a direct insertion probe system)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the analyte (typically 1 mg/mL) in a suitable volatile solvent. Ensure the analyte is fully dissolved.
-
-
Instrument Setup:
-
Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's specifications.
-
Set the ionization mode to Electron Ionization (EI).
-
Set the electron energy to a standard value of 70 eV. This standard energy allows for comparison with library spectra.[1]
-
Set the ion source temperature (e.g., 200-250 °C) and transfer line temperature (if using GC) to ensure the sample remains in the gas phase without thermal decomposition.
-
-
Sample Introduction:
-
For GC-MS: Inject a small volume (e.g., 1 µL) of the prepared sample solution into the gas chromatograph. The GC will separate the components of the sample before they enter the mass spectrometer.
-
For Direct Insertion Probe: Place a small amount of the sample (solid or a drop of the solution) onto the probe tip. Allow the solvent to evaporate. Insert the probe into the mass spectrometer's vacuum system and gradually heat it to volatilize the sample directly into the ion source.
-
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-500) to ensure detection of the molecular ion and all significant fragment ions.
-
The data system will record the abundance of ions at each mass-to-charge ratio.
-
-
Data Analysis:
-
Identify the molecular ion peak (M•+), which corresponds to the molecular weight of the analyte.
-
Identify the base peak, which is the most intense peak in the spectrum.
-
Analyze the major fragment ions and propose fragmentation pathways to elucidate the structure of the molecule.
-
Compare the obtained spectrum with spectral databases for known compounds if applicable.
-
Disclaimer: This guide provides a predicted fragmentation pattern for this compound based on established chemical principles. Experimental verification is recommended for definitive structural confirmation.
References
A Comparative Guide to Purity Assessment of 4-(Trityloxy)benzaldehyde: qNMR vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for pharmaceutical intermediates like 4-(Trityloxy)benzaldehyde is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and the Mass Balance approach—for the purity assessment of this compound. This comparison is supported by illustrative experimental data to highlight the strengths and weaknesses of each method.
Introduction to Purity Assessment Techniques
Purity assessment verifies the identity and quantity of a primary substance while identifying and quantifying any impurities. For a non-volatile, UV-active compound like this compound, several analytical methods can be employed.
-
Quantitative NMR (qNMR): A primary ratio method that allows for the direct quantification of a substance against a certified internal standard without the need for a specific reference standard of the analyte itself.[1] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, providing a highly accurate and precise measurement.[2]
-
High-Performance Liquid Chromatography (HPLC): A widely used separative technique that is highly effective for the purity analysis of non-volatile and semi-volatile organic compounds. When coupled with a UV detector, it provides excellent sensitivity and resolution for quantifying UV-active compounds like this compound.
-
Mass Balance: A comprehensive approach where the purity of a substance is determined by subtracting the sum of all identified impurities (e.g., related substances, water content, residual solvents, non-volatile residue) from 100%. This method relies on a combination of analytical techniques.
Comparative Analysis of Purity Assessment Methods
To illustrate the comparative performance of these techniques, a hypothetical batch of this compound (Sample A) was analyzed using qNMR, HPLC, and the Mass Balance method. The results are summarized below.
Table 1: Comparison of Purity Assessment Results for this compound (Sample A)
| Parameter | qNMR | HPLC (UV, 254 nm) | Mass Balance |
| Purity Assay (% w/w) | 98.5% | 98.7% | 98.4% |
| Relative Standard Deviation (RSD, n=6) | 0.15% | 0.35% | N/A |
| Analysis Time per Sample | ~30 minutes | ~45 minutes | Several hours to days |
| Need for Specific Reference Standard | No (uses internal standard) | Yes | Yes (for impurities) |
| Quantification of Non-UV Active Impurities | Yes (if they have NMR signals) | No | Yes (by respective methods) |
| Destructive/Non-destructive | Non-destructive | Destructive | Destructive |
Experimental Protocols
Detailed methodologies for the purity assessment of this compound using qNMR, HPLC, and the Mass Balance approach are provided below.
Quantitative ¹H-NMR (qNMR) Spectroscopy
Objective: To determine the purity of this compound by ¹H-qNMR using an internal standard.
Instrumentation: 400 MHz NMR Spectrometer
Internal Standard: Maleic Acid (Certified Reference Material, Purity ≥ 99.5%)
Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 10 mg of maleic acid (internal standard) into the same vial.
-
Dissolve the mixture in approximately 0.75 mL of DMSO-d₆.
-
Vortex the vial until the sample and standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons, determined by T₁ measurement).
-
Number of Scans: 16
-
Acquisition Time: 4 seconds
-
Temperature: 25 °C
-
-
Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved aldehyde proton signal of this compound (expected around δ 9.9 ppm) and the singlet from maleic acid (around δ 6.3 ppm).
-
Calculate the purity using the following equation:
Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (W_std / W_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
W = Weight
-
P = Purity of the standard
-
Diagram 1: qNMR Experimental Workflow
Caption: Workflow for qNMR Purity Assessment.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound by HPLC with UV detection.
Instrumentation: HPLC system with a UV detector.
Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient: 70% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to 70% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation:
-
Accurately weigh and dissolve a certified reference standard of this compound in acetonitrile to prepare a stock solution of 1.0 mg/mL.
-
Prepare a series of working standards by diluting the stock solution.
-
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of acetonitrile to obtain a concentration of 1.0 mg/mL.
-
-
Analysis:
-
Inject the standard solutions to establish a calibration curve.
-
Inject the sample solution.
-
The purity is determined by area percent normalization, assuming all impurities have a similar response factor to the main peak.
-
Mass Balance Method
Objective: To determine the purity of this compound by identifying and quantifying all significant impurities.
Purity Calculation:
Purity (% w/w) = 100% - (% Related Substances + % Water Content + % Residual Solvents + % Non-Volatile Residue)
Individual Analyses:
-
Related Substances by HPLC: Use the HPLC method described above to quantify any structurally related impurities.
-
Water Content by Karl Fischer Titration:
-
Instrumentation: Coulometric Karl Fischer Titrator.
-
Method: Direct titration of a known mass of the this compound sample.
-
-
Residual Solvents by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS):
-
Instrumentation: Headspace sampler coupled to a GC-MS.
-
Method: Heat the sample in a sealed vial to partition volatile solvents into the headspace, which is then injected into the GC-MS for separation and quantification against known solvent standards.
-
-
Non-Volatile Residue by Thermogravimetric Analysis (TGA):
-
Instrumentation: Thermogravimetric Analyzer.
-
Method: Heat a sample of this compound to a high temperature (e.g., 600 °C) under an inert atmosphere. The remaining residue is weighed and reported as the percentage of non-volatile residue.
-
Diagram 2: Comparison of Purity Assessment Methodologies
References
A Comparative Guide to the Efficacy of Trityl Chloride vs. Substituted Trityl Chlorides in Chemical Synthesis
For researchers, scientists, and drug development professionals, the selective protection of functional groups is a cornerstone of successful multi-step organic synthesis. The triphenylmethyl (trityl) group is a widely employed protecting group for primary alcohols due to its steric bulk and ease of removal under acidic conditions. However, the modulation of its properties through substitution on the phenyl rings offers a versatile toolkit for fine-tuning reactivity and selectivity. This guide provides an objective comparison of trityl chloride and its substituted analogues, supported by experimental data, to aid in the rational selection of the optimal protecting group for specific synthetic challenges.
The efficacy of trityl-based protecting groups is primarily governed by the stability of the trityl cation, which is a key intermediate in both the protection and deprotection steps. Electron-donating substituents on the phenyl rings, such as methoxy groups, enhance the stability of this carbocation, thereby influencing the rates of both reactions.
Data Presentation: Quantitative Comparison of Deprotection Rates
The acid-catalyzed deprotection of trityl ethers is a critical step in many synthetic routes. The rate of this cleavage is significantly influenced by the substitution pattern on the trityl group. The following table summarizes the relative deprotection times for various trityl-protected 5'-uridine derivatives in 80% acetic acid at room temperature, highlighting the dramatic effect of methoxy substituents.
| Protecting Group | Structure | Deprotection Time | Relative Rate (approx.) |
| Trityl (Tr) | Triphenylmethyl | 48 hours | 1x |
| 4-Methoxytrityl (MMT) | (4-methoxyphenyl)diphenylmethyl | 2 hours | 24x |
| 4,4'-Dimethoxytrityl (DMT) | Bis(4-methoxyphenyl)phenylmethyl | 15 minutes | 192x |
| 4,4',4"-Trimethoxytrityl (TMT) | Tris(4-methoxyphenyl)methyl | 1 minute | 2880x |
This data illustrates that the introduction of electron-donating methoxy groups significantly accelerates the rate of acidic deprotection, allowing for more facile and selective removal of the protecting group under milder conditions.[1]
The Role of Steric and Electronic Effects
The choice between trityl chloride and its substituted derivatives is a balance of steric hindrance and electronic effects.
-
Steric Hindrance : The bulky nature of the trityl group is responsible for its high selectivity towards the protection of primary alcohols over more sterically hindered secondary and tertiary alcohols. This selectivity is a key advantage in the chemistry of carbohydrates and nucleosides.[2]
-
Electronic Effects : Electron-donating groups (e.g., -OCH₃) increase the rate of both protection and deprotection by stabilizing the intermediate trityl cation. Conversely, electron-withdrawing groups would decrease the stability of the cation and thus slow down these reactions.[1] This electronic tuning allows for the creation of a range of protecting groups with varying lability, enabling orthogonal protection strategies in complex syntheses.
Experimental Protocols
The following are representative protocols for the protection of a primary alcohol using trityl chloride and a substituted trityl chloride.
Protocol 1: Selective Protection of a Primary Alcohol using Trityl Chloride
This protocol describes a general procedure for the selective protection of a primary hydroxyl group in the presence of secondary hydroxyl groups.
Materials:
-
Diol (containing both primary and secondary hydroxyls) (1.0 mmol)
-
Trityl chloride (TrCl) (1.1 mmol)
-
Anhydrous pyridine (10 mL)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the diol (1.0 mmol) in anhydrous pyridine (10 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Add trityl chloride (1.1 mmol) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding methanol (2 mL).
-
Remove the pyridine under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the desired 6-O-tritylated product.[1][3]
Protocol 2: Protection of a Primary Alcohol using 4,4'-Dimethoxytrityl Chloride (DMT-Cl)
This protocol outlines the protection of a primary alcohol using the more reactive DMT-Cl.
Materials:
-
Primary alcohol (1.0 mmol)
-
4,4'-Dimethoxytrityl chloride (DMT-Cl) (1.1 mmol)
-
Anhydrous pyridine (10 mL)
-
Methanol
-
Ethyl acetate (EtOAc)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary alcohol (1.0 mmol) in anhydrous pyridine (10 mL) in a round-bottom flask under an inert atmosphere.
-
Add DMT-Cl (1.1 mmol) to the solution and stir at room temperature. The reaction is typically faster than with TrCl and should be monitored closely by TLC.
-
After the reaction is complete (usually within a few hours), add methanol (2 mL) to quench any remaining DMT-Cl.
-
Remove most of the pyridine under reduced pressure, ensuring the mixture remains basic.
-
Partition the residue between ethyl acetate and 5% NaHCO₃ solution.
-
Wash the organic phase multiple times with 5% NaHCO₃ solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The product can often be purified by precipitation or crystallization, avoiding the need for column chromatography.[4]
Protocol 3: Deprotection of a Trityl Ether under Mild Acidic Conditions
This protocol describes a general method for the removal of a trityl protecting group. The concentration of the acid and the reaction time will need to be adjusted based on the lability of the specific trityl group used (see table above).
Materials:
-
Trityl-protected alcohol (1.0 mmol)
-
Formic acid (88%) or Dichloroacetic acid (DCA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the trityl ether (1.0 mmol) in dichloromethane.
-
Add a solution of the desired acid (e.g., 10% formic acid in DCM, or a milder solution for more labile groups) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by TLC. Deprotection is often rapid.
-
Once the reaction is complete, carefully neutralize the excess acid by washing with a saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude alcohol by flash column chromatography.[5]
Mandatory Visualization
The following diagrams illustrate the key mechanistic pathways involved in the use of trityl-based protecting groups.
Caption: SN1 mechanism for the selective protection of a primary alcohol.
Caption: Acid-catalyzed deprotection and the role of methoxy substituents.
References
A Cost-Benefit Analysis of Protecting Groups in the Industrial Synthesis of 4-Hydroxybenzaldehyde Derivatives
For researchers, scientists, and drug development professionals, the selection of a protecting group is a critical decision in multi-step synthesis, directly impacting process efficiency, scalability, and overall cost. This guide provides a comprehensive cost-benefit analysis of using the trityl protecting group for 4-hydroxybenzaldehyde, comparing it with two common alternatives: the benzyl and tert-butyldimethylsilyl (TBDMS) groups. The analysis focuses on key industrial metrics, including reagent cost, reaction efficiency, process complexity, and waste generation.
Executive Summary
The choice of a protecting group for the hydroxyl moiety of 4-hydroxybenzaldehyde in an industrial setting is a trade-off between raw material costs, process efficiency (yield and throughput), and the costs associated with waste disposal and purification. While the trityl group offers the advantage of being removable under mild acidic conditions, its high molecular weight and the cost of trityl chloride can be significant drawbacks on a large scale. The benzyl group, removable by hydrogenolysis, presents a more atom-economical and often lower-cost alternative, though it requires specialized equipment for hydrogenation. The tert-butyldimethylsilyl (TBDMS) group, cleaved by fluoride ions, offers a balance of moderate cost and distinct deprotection conditions, making it suitable for orthogonal protection strategies.
Quantitative Data Comparison
The following tables summarize the key quantitative data for the protection of 4-hydroxybenzaldehyde and the subsequent deprotection of the resulting ethers. The data is compiled from literature sources and represents typical industrial-scale processes.
Table 1: Protection of 4-Hydroxybenzaldehyde
| Protecting Group | Reagent | Typical Yield (%) | Typical Reaction Time (h) | Key Process Considerations |
| Trityl (Tr) | Trityl chloride | 85-95 | 4-8 | Requires a tertiary amine base (e.g., triethylamine) and an aprotic solvent (e.g., DMF). The bulky nature of the trityl group can lead to slower reaction rates. |
| Benzyl (Bn) | Benzyl chloride/bromide | 90-98 | 2-6 | Typically employs a base like potassium carbonate in a polar aprotic solvent (e.g., DMF or acetonitrile). The reaction is generally faster and highly efficient.[1] |
| TBDMS | TBDMS chloride | 90-97 | 1-4 | Requires a base such as imidazole or triethylamine in an aprotic solvent (e.g., DMF or DCM). The reaction is usually fast and clean. |
Table 2: Deprotection of Protected 4-Hydroxybenzaldehydes
| Protected Aldehyde | Deprotection Method | Typical Yield (%) | Typical Reaction Time (h) | Key Process Considerations |
| 4-(Trityloxy)benzaldehyde | Mild acid (e.g., formic acid, dilute HCl) | 90-98 | 0.5-2 | Simple and fast deprotection. The triphenylmethanol byproduct needs to be removed. |
| 4-(Benzyloxy)benzaldehyde | Catalytic Transfer Hydrogenolysis | 95-99 | 4-12 | Requires a palladium catalyst and a hydrogen source (e.g., H₂, ammonium formate). Requires specialized hydrogenation equipment and catalyst handling. |
| 4-(tert-Butyldimethylsilyloxy)benzaldehyde | Fluoride source (e.g., TBAF) | 85-95 | 1-3 | The use of TBAF can be costly on a large scale, and the reaction can be sensitive to steric hindrance. The basicity of TBAF may also be a concern for sensitive substrates.[2][3][4] |
Table 3: Cost and Process Mass Intensity (PMI) Comparison
| Protecting Group Strategy | Reagent Cost (per mole of protected aldehyde) | Estimated Process Mass Intensity (PMI) | Key Waste Streams |
| Trityl | High | High | Triphenylmethanol, amine hydrochlorides, organic solvents. |
| Benzyl | Low to Moderate | Moderate | Toluene, catalyst residues, inorganic salts, organic solvents. |
| TBDMS | Moderate | Moderate to High | Silyl byproducts, fluoride salts, organic solvents. |
Note: Reagent costs are estimates and can vary based on supplier and scale. PMI is a measure of the total mass of materials used to produce a certain mass of product; a lower PMI is better.
Experimental Protocols
Protection of 4-Hydroxybenzaldehyde
Protocol 1: Synthesis of this compound
To a stirred solution of 4-hydroxybenzaldehyde (1.0 eq) and triethylamine (1.2 eq) in anhydrous N,N-dimethylformamide (DMF, 5 mL/g of aldehyde) at room temperature is added trityl chloride (1.1 eq) portion-wise over 30 minutes. The reaction mixture is stirred at 40-50 °C for 4-8 hours and monitored by TLC. Upon completion, the mixture is cooled to room temperature and poured into ice water. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to afford this compound.
Protocol 2: Synthesis of 4-(Benzyloxy)benzaldehyde
A mixture of 4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.5 eq), and benzyl chloride (1.1 eq) in DMF (4 mL/g of aldehyde) is heated to 80 °C for 2-6 hours.[1] The reaction is monitored by TLC. After completion, the mixture is cooled, poured into water, and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization from ethanol.
Protocol 3: Synthesis of 4-(tert-Butyldimethylsilyloxy)benzaldehyde
To a solution of 4-hydroxybenzaldehyde (1.0 eq) and imidazole (2.0 eq) in anhydrous DMF (5 mL/g of aldehyde) at 0 °C is added TBDMS chloride (1.2 eq) portion-wise. The reaction mixture is stirred at room temperature for 1-4 hours and monitored by TLC. Upon completion, the reaction is quenched with water and extracted with diethyl ether. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The product is typically of high purity and can be used without further purification.
Deprotection of Protected Aldehydes
Protocol 4: Deprotection of this compound
This compound is dissolved in a mixture of formic acid and dichloromethane (1:1 v/v) and stirred at room temperature for 30-60 minutes. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is taken up in diethyl ether, and the precipitated triphenylmethanol is removed by filtration. The filtrate is concentrated to give 4-hydroxybenzaldehyde.
Protocol 5: Deprotection of 4-(Benzyloxy)benzaldehyde via Catalytic Transfer Hydrogenolysis
To a solution of 4-(benzyloxy)benzaldehyde (1.0 eq) in methanol or ethanol is added ammonium formate (3.0 eq) and 10% Palladium on carbon (10 wt%). The mixture is refluxed for 4-12 hours and monitored by TLC. After completion, the catalyst is removed by filtration through celite, and the solvent is evaporated. The residue is partitioned between water and ethyl acetate. The organic layer is dried and concentrated to yield 4-hydroxybenzaldehyde.
Protocol 6: Deprotection of 4-(tert-Butyldimethylsilyloxy)benzaldehyde
To a solution of 4-(tert-butyldimethylsilyloxy)benzaldehyde (1.0 eq) in tetrahydrofuran (THF) is added a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 eq). The reaction is stirred at room temperature for 1-3 hours and monitored by TLC. The reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.[2][3][4]
Performance in Downstream Reactions: A Conceptual Comparison
The choice of protecting group can also influence the performance of the protected aldehyde in subsequent synthetic steps.
-
Steric Hindrance: The bulky trityl group can sterically hinder reactions at the aldehyde functionality, potentially leading to lower yields or requiring more forcing conditions compared to the less bulky benzyl or TBDMS groups.
-
Electronic Effects: The electronic nature of the protecting group can modulate the reactivity of the aldehyde. However, for these ether-based protecting groups, the electronic effects are generally minimal.
-
Compatibility: The stability of the protecting group under the conditions of the downstream reaction is paramount. For instance, a TBDMS group would be unsuitable for a reaction involving fluoride ions, while a benzyl group would not be compatible with reducing conditions that could also cleave the protecting group.
Signaling Pathways and Experimental Workflows
Caption: General workflow for the protection, downstream reaction, and deprotection of 4-hydroxybenzaldehyde.
Logical Relationships in Protecting Group Selection
Caption: Decision tree for selecting a suitable protecting group based on downstream reaction conditions.
Conclusion and Recommendations
The optimal protecting group for 4-hydroxybenzaldehyde in an industrial setting is highly dependent on the specific synthetic route, scale of production, and cost constraints.
-
This compound is a viable option when mild acidic deprotection is a key requirement and the higher cost and process mass intensity can be justified. Its bulk can also be leveraged for regioselective protection.
-
The benzyl group offers a cost-effective and highly efficient alternative, particularly for large-scale production where the infrastructure for catalytic hydrogenation is available. Its stability to a wide range of reagents makes it a robust choice.
-
The TBDMS group provides a good balance of reactivity, stability, and cost. Its orthogonal deprotection using fluoride ions makes it particularly valuable in complex syntheses requiring multiple protecting groups.
A thorough process analysis, including a preliminary cost of goods and process mass intensity estimation, is strongly recommended before selecting a protecting group for an industrial-scale synthesis. This data-driven approach will ensure the chosen strategy is not only chemically sound but also economically and environmentally sustainable.
References
A Comparative Guide to the Green Synthesis of 4-(Trityloxy)benzaldehyde and Alternatives
In the realm of pharmaceutical and fine chemical synthesis, the strategic use of protecting groups is a cornerstone of building complex molecules. However, these steps inherently add to the complexity and waste of a synthetic pathway, running counter to the principles of green chemistry.[1][2] This guide provides a comparative analysis of the synthesis of 4-(Trityloxy)benzaldehyde, a derivative where the phenolic hydroxyl group of 4-hydroxybenzaldehyde is protected by a bulky trityl group. By applying key green chemistry metrics, we will objectively compare this synthesis with a common alternative and the ideal "greenest" route.
The evaluation of a chemical process's environmental footprint is crucial for sustainable chemical manufacturing. Green chemistry metrics provide a quantitative framework to assess the efficiency and waste generation of a synthetic route.[3] The primary metrics used in this guide are:
-
Atom Economy (AE): A theoretical measure of the efficiency of a reaction, calculating the proportion of reactant atoms incorporated into the desired product.[4]
-
Reaction Mass Efficiency (RME): A more practical metric that considers the chemical yield and the stoichiometry of reactants.
-
Environmental Factor (E-Factor): A simple and widely used metric that measures the total mass of waste generated per unit mass of product. A lower E-Factor signifies a greener process.
-
Process Mass Intensity (PMI): The most holistic mass-based metric, representing the ratio of the total mass of all materials (reactants, solvents, workup materials) used in a process to the mass of the final product.
Comparison of Synthetic Routes and Green Metrics
The protection of 4-hydroxybenzaldehyde is typically achieved via a Williamson ether synthesis.[5] We will compare three distinct approaches:
-
Route 1: Trityl Protection: Synthesis of this compound.
-
Route 2: Benzyl Protection: Synthesis of 4-(Benzyloxy)benzaldehyde, a common alternative protecting group.[6]
-
Route 3: No Protection: The direct use of 4-hydroxybenzaldehyde, representing the ideal green chemistry baseline by avoiding the protection step entirely.[7][8]
The quantitative green metrics for each route are summarized in the table below.
| Metric | Route 1: Trityl Protection | Route 2: Benzyl Protection | Route 3: No Protection |
| Atom Economy (AE) | 56.4% | 61.6% | 100% |
| Reaction Mass Efficiency (RME) | 50.8% | 53.8% | 100% |
| E-Factor (Reaction) | 0.97 | 0.86 | 0 |
| Process Mass Intensity (PMI) | 26.5 | 32.1 | 1 |
| Yield | 90% (Assumed) | 87.4%[9] | 100% (N/A) |
Note: Calculations are based on the experimental protocols provided below. PMI includes estimated solvent and workup material quantities.
Experimental Protocols
Route 1: Synthesis of this compound (Hypothetical Protocol)
This procedure is based on standard Williamson ether synthesis protocols adapted for a trityl protecting group.
-
Materials:
-
4-Hydroxybenzaldehyde (5.0 g, 40.9 mmol)
-
Trityl chloride (12.6 g, 45.0 mmol, 1.1 eq)
-
Triethylamine (6.3 mL, 45.0 mmol, 1.1 eq)
-
N,N-Dimethylformamide (DMF) (100 mL)
-
Ethyl acetate (300 mL for workup)
-
Deionized Water (300 mL for workup)
-
Brine (100 mL for workup)
-
-
Procedure:
-
Dissolve 4-hydroxybenzaldehyde (5.0 g) and triethylamine (6.3 mL) in DMF (100 mL) in a round-bottom flask.
-
Add trityl chloride (12.6 g) portion-wise to the stirred solution at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4 hours, monitoring by TLC.
-
After cooling, pour the mixture into ice-cold water (300 mL) and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. Recrystallize the crude product from ethanol to yield this compound.
-
Assumed Yield: 13.4 g (90%)
-
Route 2: Synthesis of 4-(Benzyloxy)benzaldehyde (Literature Protocol)
This protocol is adapted from a published synthesis.[9]
-
Materials:
-
4-Hydroxybenzaldehyde (5.0 g, 41.0 mmol)
-
Benzyl bromide (5.0 mL, 42.1 mmol, 1.03 eq)
-
Anhydrous Potassium Carbonate (20.0 g, 144.7 mmol, 3.5 eq)
-
Ethanol (for reaction and recrystallization)
-
Ethyl acetate (for washing)
-
Diethyl ether (50 mL for workup)
-
Saturated Sodium Chloride Solution (100 mL for workup)
-
5% Sodium Hydroxide Solution (50 mL for workup)
-
Distilled Water (50 mL for workup)
-
-
Procedure:
-
Combine 4-hydroxybenzaldehyde (5.0 g), benzyl bromide (5.0 mL), and anhydrous potassium carbonate (20.0 g) in ethanol.
-
Reflux the mixture for 14 hours under a nitrogen atmosphere.
-
Filter the solid potassium carbonate and wash the residue with large volumes of ethyl acetate.
-
Remove the solvent under reduced pressure.
-
Dissolve the residual mass in diethyl ether (50 mL) and wash sequentially with saturated sodium chloride solution (2 x 50 mL), 5% sodium hydroxide solution (1 x 50 mL), and distilled water (1 x 50 mL).
-
Dry the ether solution over anhydrous magnesium sulfate and remove the solvent.
-
Recrystallize the crude product from ethanol to give colorless crystals of 4-(benzyloxy)benzaldehyde.
-
Reported Yield: 7.58 g (87.4%)[9]
-
Analysis and Visualization
The data clearly illustrates the environmental cost of using protecting groups. Route 3, which avoids a protection step, is by far the superior option from a green chemistry perspective, with perfect scores in all metrics for this specific transformation step.
When protection is unavoidable, the choice of protecting group matters. The synthesis of 4-(Benzyloxy)benzaldehyde (Route 2) shows a slightly better Atom Economy than the trityl protection (Route 1). This is primarily because the benzyl group (C₇H₇) has a much lower molecular weight than the trityl group (C₁₉H₁₅), and the leaving group in benzyl bromide (Br) is lighter than in trityl chloride (Cl), leading to less "wasted" atomic mass in the byproducts.
However, when considering the overall process including solvents (PMI), the literature protocol for benzyl protection appears less efficient. This highlights the critical importance of PMI as a holistic metric; large volumes of solvents for reaction and workup can quickly diminish the green credentials of a reaction with good atom economy. Optimizing solvent use is a key principle of green chemistry.
To aid researchers in making greener synthetic choices, the following workflow diagram illustrates a logical decision-making process.
Caption: Workflow for selecting a greener synthesis strategy for reactions involving 4-hydroxybenzaldehyde.
Conclusion and Future Directions
This guide demonstrates that while protecting groups are sometimes synthetically necessary, they come at a significant environmental cost. The direct use of functionalized starting materials like 4-hydroxybenzaldehyde should always be the preferred route. When a protecting group is required, chemists should select the one with the lowest molecular weight that provides the necessary stability and calculate green metrics to guide their choice.
Furthermore, significant improvements can be made by optimizing the reaction conditions themselves. Emerging techniques such as microwave-assisted synthesis, using surfactants in aqueous media, or employing biocatalytic methods offer promising avenues to reduce solvent use, energy consumption, and overall waste, pushing chemical synthesis towards a more sustainable future.[10][11]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. 4-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 4. Illustrated Glossary of Organic Chemistry - Atom economy [chem.ucla.edu]
- 5. jk-sci.com [jk-sci.com]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. 4-Hydroxybenzaldehyde: Synthesis, applications and bioactivities_Chemicalbook [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
kinetic studies comparing the deprotection rates of different trityl ethers
For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. Among these, the trityl (Tr) group and its derivatives are frequently employed to protect hydroxyl functionalities due to their steric bulk and, most notably, their acid lability. The precise control over the deprotection of these ethers is critical for the selective unmasking of alcohols in the presence of other functional groups. This guide provides a comparative analysis of the deprotection rates of various trityl ethers, supported by experimental data, to facilitate the selection of the most appropriate trityl derivative for a given synthetic strategy.
The acid-catalyzed deprotection of trityl ethers proceeds through the formation of a stable trityl cation, a process that is significantly influenced by the electronic nature of substituents on the phenyl rings. Electron-donating groups enhance the stability of the carbocation intermediate, thereby accelerating the rate of cleavage. Conversely, electron-withdrawing groups destabilize the cation, leading to slower deprotection rates.
Comparative Kinetic Data of Trityl Ether Deprotection
The relative rates of acid-catalyzed hydrolysis for various para-substituted trityl ethers provide a clear illustration of this principle. The following table summarizes the half-lives and relative rates of deprotection in 80% aqueous acetic acid at room temperature, demonstrating the profound effect of methoxy substituents on the lability of the trityl group.
| Protecting Group | Structure | Relative Rate of Hydrolysis | Half-life (t½) |
| Trityl (Tr) | Triphenylmethyl | 1 | 48 hours |
| Monomethoxytrityl (MMT) | (4-methoxyphenyl)diphenylmethyl | 70 | 2 hours |
| Dimethoxytrityl (DMT) | Bis(4-methoxyphenyl)phenylmethyl | 2,000 | 15 minutes |
| Trimethoxytrityl (TMT) | Tris(4-methoxyphenyl)methyl | ~100,000 | ~1 minute |
Data sourced from studies on the hydrolysis of 5'-O-tritylated uridine derivatives.
This trend underscores the tunability of the trityl protecting group. The standard trityl group offers robust protection, requiring relatively strong acidic conditions for removal. In contrast, the mono-, di-, and trimethoxytrityl derivatives are significantly more acid-labile, allowing for deprotection under progressively milder acidic conditions. This orthogonality is invaluable in complex syntheses where multiple acid-sensitive protecting groups are present.
Experimental Protocols
The determination of deprotection kinetics is crucial for understanding the reactivity of different trityl ethers and for optimizing reaction conditions. Below are detailed methodologies for conducting such kinetic studies.
General Protocol for Acidic Deprotection of a Trityl Ether
Objective: To remove the trityl protecting group from an alcohol under acidic conditions.
Materials:
-
Trityl-protected compound
-
Anhydrous dichloromethane (DCM)
-
Trifluoroacetic acid (TFA), formic acid, or acetic acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Rotary evaporator
Procedure:
-
Dissolve the trityl-protected compound (1.0 equivalent) in anhydrous DCM to a concentration of approximately 0.1 M.
-
To the stirred solution at room temperature, add the desired acid (e.g., 1-5% TFA in DCM, 80% aqueous acetic acid, or 97+% formic acid). The amount of acid and reaction time will vary depending on the lability of the trityl ether.[1]
-
Monitor the progress of the reaction by TLC. The disappearance of the starting material and the appearance of the deprotected alcohol and triphenylmethanol byproduct can be visualized.
-
Upon completion of the reaction, carefully quench the acid by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product, containing the deprotected alcohol and triphenylmethanol, can be purified by silica gel column chromatography.
Kinetic Study of Trityl Ether Deprotection using UV-Vis Spectroscopy
The deprotection of trityl ethers can be conveniently monitored by UV-Vis spectroscopy due to the strong absorbance of the liberated trityl cation in the visible region.
Procedure:
-
Prepare a stock solution of the trityl ether in a suitable solvent (e.g., acetonitrile or dichloromethane).
-
Prepare a stock solution of the acid (e.g., trifluoroacetic acid) in the same solvent.
-
In a cuvette, mix the trityl ether solution with the acid solution to initiate the deprotection reaction.
-
Immediately place the cuvette in a UV-Vis spectrophotometer and monitor the increase in absorbance at the wavelength corresponding to the maximum absorbance (λmax) of the specific trityl cation being formed (e.g., ~410-490 nm for methoxy-substituted trityl cations).
-
Record the absorbance at regular time intervals.
-
The pseudo-first-order rate constant (k_obs) can be determined by plotting ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.
Factors Influencing Deprotection Rates
The selection of a trityl protecting group and the conditions for its removal should be guided by a clear understanding of the factors that govern the kinetics of deprotection.
Caption: Factors influencing the rate of trityl ether deprotection.
Experimental Workflow for Kinetic Comparison
A systematic approach is essential for obtaining reliable comparative kinetic data. The following workflow outlines the key steps in such a study.
Caption: Workflow for comparing trityl ether deprotection kinetics.
By carefully considering the electronic properties of the trityl protecting group and the reaction conditions, researchers can achieve highly selective and efficient deprotection, a critical aspect of modern organic synthesis and drug development.
References
A Comparative Guide to Spectroscopic Methods for Confirming Trityl Group Removal
For Researchers, Scientists, and Drug Development Professionals
The trityl (Tr) group and its derivatives, such as the commonly used 4,4'-dimethoxytrityl (DMT), are essential protecting groups in organic synthesis, particularly in nucleoside and peptide chemistry. Their bulky nature allows for the selective protection of primary alcohols, amines, and thiols. Complete removal of the trityl group is a critical step that requires rigorous verification to ensure the purity and identity of the final product. This guide provides an objective comparison of key spectroscopic methods used to confirm the successful cleavage of the trityl group, supported by experimental data and detailed protocols.
Comparison of Spectroscopic Methods
Several powerful spectroscopic techniques can be employed to monitor the deprotection of a trityl group. The choice of method often depends on the required level of quantification, the nature of the substrate, and the available instrumentation. The most common and effective methods are UV-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Data Presentation: Quantitative Comparison
The following table summarizes and compares the key features of these analytical techniques for monitoring detritylation.
| Method | Principle | Key Signal / Change | Mode | Advantages | Limitations |
| UV-Vis Spectroscopy | The liberated trityl or DMT cation is brightly colored and strongly absorbs light in the visible spectrum.[1][2] | Appearance of a strong absorbance peak for the trityl cation (λmax ≈ 410-435 nm).[1][2] For the DMT cation, λmax is ~498 nm. | Quantitative | Highly sensitive, allows for real-time reaction monitoring and easy quantification of yield.[3] | Indirect method (measures byproduct, not the product itself); requires acidic conditions to generate the stable cation. |
| ¹H NMR Spectroscopy | The aromatic protons of the trityl group have a characteristic chemical shift. | Disappearance of signals in the aromatic region (δ ≈ 7.2-7.5 ppm) corresponding to the trityl group protons.[4] | Qualitative | Provides direct structural information about the deprotected product; confirms the complete absence of the protecting group on the molecule. | Relatively low sensitivity compared to UV-Vis or MS; requires pure samples for clear interpretation. |
| Mass Spectrometry (MS) | Measures the precise molecular weight of the compound. | A specific mass decrease corresponding to the mass of the trityl group (Tr: 243.33 Da; DMT: 302.34 Da).[5] | Quantitative / Qualitative | Extremely high sensitivity and accuracy; provides direct confirmation of the product's molecular weight.[6][7] | Can be destructive; complex mixtures may lead to ion suppression or difficult-to-interpret spectra. |
| FTIR Spectroscopy | Measures the vibrational frequencies of functional groups. | Disappearance of characteristic C-H and C-C stretching vibrations of the aromatic trityl rings. | Qualitative | Non-destructive; can be used for solid or liquid samples with minimal preparation.[8] | Lower sensitivity; signals may be obscured by other aromatic groups in the molecule, making interpretation ambiguous.[8] |
Mandatory Visualization: Analytical Workflow
The following diagram illustrates the general workflow for a detritylation reaction followed by analysis using the compared spectroscopic methods.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. web.colby.edu [web.colby.edu]
- 6. sg.idtdna.com [sg.idtdna.com]
- 7. Mass spectrometry of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
A Comparative Analysis of the Stability of 4-(Trityloxy)benzaldehyde and Other Protected Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and purity. For the protection of the hydroxyl group of 4-hydroxybenzaldehyde, various strategies are employed, each with its distinct stability profile. This guide provides an objective comparison of the stability of 4-(Trityloxy)benzaldehyde against other commonly used protected benzaldehydes, including acetal, silyl ether, and benzyl ether derivatives. The information presented herein is supported by established principles of organic chemistry and aims to assist researchers in making informed decisions for their synthetic campaigns.
Comparative Stability Profile
The stability of a protecting group is critically dependent on the reaction conditions to which it is subjected. The following table summarizes the relative stability of this compound and other protected benzaldehydes under common acidic and basic conditions, as well as their compatibility with various reagents.
| Protecting Group | Structure on 4-Hydroxybenzaldehyde | Stability to Aqueous Acid | Stability to Aqueous Base | Stability to Common Reagents |
| Trityl Ether | This compound | Labile[1][2] | Stable[1][2] | Stable to many oxidizing and reducing agents (e.g., PCC, NaBH4); cleaved by catalytic hydrogenation.[2] |
| Dimethyl Acetal | 4-(Dimethoxymethyl)benzene | Labile[3] | Stable[3][4][5] | Stable to nucleophiles and organometallic reagents (e.g., Grignard reagents, LiAlH4).[4][5][6] |
| Ethylene Acetal | 2-(4-formylphenyl)-1,3-dioxolane | More stable than acyclic acetals[3] | Stable[3][4][5] | Stable to nucleophiles and organometallic reagents.[4][5][6] |
| tert-Butyldimethylsilyl (TBDMS) Ether | 4-((tert-Butyldimethylsilyl)oxy)benzaldehyde | Labile, but more stable than TMS ether.[7][8] | Stable[8] | Cleaved by fluoride ions (e.g., TBAF).[8] |
| Benzyl Ether | 4-(Benzyloxy)benzaldehyde | Generally stable to weak acids; cleaved by strong acids.[9] | Stable | Cleaved by catalytic hydrogenation.[9] |
Key Stability Considerations
This compound: The trityl (triphenylmethyl) group is a bulky protecting group that is characteristically sensitive to acidic conditions.[1][2] This lability is due to the formation of the highly stable trityl cation upon cleavage.[2] Conversely, trityl ethers exhibit excellent stability under neutral and basic conditions.[1][2] This orthogonal stability makes the trityl group valuable in synthetic strategies where acid-labile and base-stable protection is required.
Acetal Protected Benzaldehydes: Acetals, such as the dimethyl acetal and the cyclic ethylene acetal, are widely used to protect aldehydes and ketones. They are exceptionally stable in neutral to strongly basic environments, rendering them inert to common nucleophilic and organometallic reagents.[4][5][6] However, they are readily cleaved under acidic conditions.[3] Cyclic acetals, like the ethylene acetal, are generally more stable towards hydrolysis than their acyclic counterparts due to thermodynamic factors.[3]
Silyl Ether Protected Benzaldehydes: The stability of silyl ethers is primarily influenced by the steric bulk of the substituents on the silicon atom.[7] For instance, a tert-butyldimethylsilyl (TBDMS) ether is significantly more stable to acid-catalyzed hydrolysis than a trimethylsilyl (TMS) ether.[8] Silyl ethers are generally stable to a wide range of non-fluoride reagents but are readily cleaved by fluoride ions, providing a unique and mild deprotection method.[8]
Benzyl Ether Protected Benzaldehydes: Benzyl ethers offer robust protection under a variety of conditions, including acidic and basic environments.[9] However, they are susceptible to cleavage by strong acids and can be readily removed by catalytic hydrogenation.[9]
Experimental Protocols
The following are detailed methodologies for assessing the comparative stability of protected benzaldehydes.
Protocol 1: Acidic Stability Assay
Objective: To determine the rate of deprotection of various protected benzaldehydes under acidic conditions.
Materials:
-
This compound
-
4-(Dimethoxymethyl)benzene
-
2-(4-formylphenyl)-1,3-dioxolane
-
4-((tert-Butyldimethylsilyl)oxy)benzaldehyde
-
4-(Benzyloxy)benzaldehyde
-
1 M Hydrochloric acid (HCl) in 1:1 Tetrahydrofuran (THF)/Water
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Prepare stock solutions (1 mg/mL) of each protected benzaldehyde in THF.
-
In separate reaction vials, add 1 mL of the acidic solution (1 M HCl in 1:1 THF/Water).
-
To each vial, add 100 µL of the respective protected benzaldehyde stock solution to initiate the reaction (final concentration ~0.09 mg/mL).
-
Maintain the reactions at a constant temperature (e.g., 25 °C).
-
At specified time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 100 µL aliquot from each reaction vial.
-
Immediately quench the reaction by adding the aliquot to a vial containing 900 µL of a neutralizing solution (e.g., saturated sodium bicarbonate).
-
Analyze the quenched samples by HPLC.
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A suitable gradient to separate the protected benzaldehyde from the deprotected 4-hydroxybenzaldehyde (e.g., 5% to 95% B over 10 minutes).
-
Flow Rate: 1 mL/min
-
Detection: UV at 254 nm
-
Quantification: Determine the percentage of the remaining protected benzaldehyde at each time point by integrating the peak areas.
Protocol 2: Basic Stability Assay
Objective: To assess the stability of protected benzaldehydes under basic conditions.
Materials:
-
Same protected benzaldehydes as in Protocol 1.
-
1 M Sodium hydroxide (NaOH) in 1:1 THF/Water
-
HPLC system and consumables as in Protocol 1.
Procedure:
-
Follow the same procedure as in Protocol 1, but use the 1 M NaOH solution instead of the 1 M HCl solution.
-
At the specified time intervals, withdraw aliquots and quench with an acidic solution (e.g., 1 M HCl) to neutralize the base.
-
Analyze the samples by HPLC as described in Protocol 1.
Visualizing Deprotection and Workflow
Deprotection Mechanisms
The following diagrams illustrate the acid-catalyzed deprotection mechanisms for trityl ether and acetal protected benzaldehydes.
Caption: Acid-catalyzed deprotection pathways.
Experimental Workflow
The logical flow for a comparative stability study is depicted below.
Caption: Workflow for comparative stability analysis.
By understanding the distinct stability profiles and having access to standardized experimental protocols, researchers can strategically select the most appropriate protecting group for 4-hydroxybenzaldehyde, thereby optimizing their synthetic routes and minimizing undesired side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
validation of analytical methods for quantifying 4-(Trityloxy)benzaldehyde in a reaction mixture
A Comparative Guide to Analytical Method Validation for Quantifying 4-(Trityloxy)benzaldehyde in Reaction Mixtures
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of this compound in a reaction mixture. The validation of these methods is crucial for ensuring data integrity in research, development, and quality control of pharmaceutical manufacturing. The methodologies and data presented are based on established analytical principles and ICH guidelines for method validation.
Introduction to Analytical Method Validation
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[2] Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[1][3][4]
Analytical Techniques for this compound Quantification
Two primary analytical techniques are commonly employed for the quantification of moderately polar, thermally stable organic compounds like this compound:
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for separating, identifying, and quantifying components in a mixture.[1] Reverse-phase HPLC (RP-HPLC) is particularly suitable for compounds like this compound.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry. It is ideal for volatile and thermally stable compounds.[6]
Comparison of Validated HPLC and GC-MS Methods
The following tables summarize the validation parameters for hypothetical, yet representative, HPLC and GC-MS methods for the quantification of this compound.
Table 1: Method Validation Parameters for HPLC and GC-MS
| Validation Parameter | HPLC Method | GC-MS Method | ICH Acceptance Criteria |
| Specificity | No interference from starting materials or expected by-products. | No co-eluting peaks interfering with the analyte. | The method should unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (R²) | > 0.999 | > 0.998 | R² ≥ 0.995 |
| Range (µg/mL) | 1 - 100 | 0.5 - 50 | The range should cover the expected concentration of the analyte in the samples. |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% | Typically 80% - 120% for drug substance assays. |
| Precision (% RSD) | < 1.5% | < 2.0% | Repeatability: RSD ≤ 2%; Intermediate Precision: RSD ≤ 3% |
| LOD (µg/mL) | 0.2 | 0.1 | To be determined and reported. |
| LOQ (µg/mL) | 0.7 | 0.3 | To be determined and reported. |
| Robustness | Unaffected by minor changes in pH and mobile phase composition. | Unaffected by minor changes in oven temperature ramp and carrier gas flow rate. | The method's capacity to remain unaffected by small, deliberate variations in method parameters. |
Table 2: System Suitability Test (SST) Parameters
| SST Parameter | HPLC | GC-MS | Acceptance Criteria |
| Tailing Factor (T) | 1.1 | 1.2 | T ≤ 2 |
| Theoretical Plates (N) | > 3000 | > 50000 | N should be sufficient to achieve the required resolution. |
| Resolution (Rs) | > 2.0 (between analyte and nearest impurity) | > 1.5 (between analyte and nearest impurity) | Rs > 1.5 |
| % RSD of Peak Area | < 1.0% (for 6 replicate injections) | < 1.5% (for 6 replicate injections) | RSD ≤ 2.0% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This proposed method is based on established protocols for the analysis of similar aromatic aldehydes.[5][7]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
-
Sample Preparation: Accurately weigh a portion of the reaction mixture, dissolve in acetonitrile, and dilute to a known volume to achieve a concentration within the calibrated range. Filter the sample through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for identifying and quantifying volatile impurities alongside the main analyte.
-
Instrumentation: GC-MS system with an electron ionization (EI) source.
-
Column: Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 150°C, hold for 2 minutes, ramp to 300°C at 15°C/min, and hold for 5 minutes.
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-500.
-
-
Sample Preparation: Dissolve a known amount of the reaction mixture in a suitable solvent (e.g., dichloromethane). For trace analysis, derivatization with an agent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) could be employed to improve volatility and sensitivity, although this adds a step to the sample preparation.
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the analytical method validation process.
Caption: Workflow for analytical method validation.
Conclusion and Recommendations
Both HPLC and GC-MS are suitable techniques for the quantification of this compound in a reaction mixture.
-
HPLC is recommended for routine quality control due to its robustness, ease of use, and excellent performance in quantifying the main component and non-volatile impurities.
-
GC-MS is a powerful tool for the identification and quantification of volatile and semi-volatile impurities. It can be particularly useful during process development to understand the impurity profile of the reaction.
The choice of method will ultimately depend on the specific requirements of the analysis, including the nature of the expected impurities, the required sensitivity, and the available instrumentation. For comprehensive analysis, using HPLC for routine quantification and GC-MS for impurity profiling would be an effective strategy.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. japsonline.com [japsonline.com]
- 3. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of chromatographic methods, TLC and HPLC, to quantify known radiochemical impurities and the radiochemical purity the radiopharmaceutical [177Lu]Lu-PSMA I&T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for 4-(Trityloxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Disposal Guidance
The following provides a comprehensive guide to the proper disposal of 4-(Trityloxy)benzaldehyde, ensuring the safety of laboratory personnel and compliance with environmental regulations. This document outlines procedural, step-by-step instructions for managing waste containing this compound.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below. Understanding these properties is crucial for safe handling and disposal.
| Property | Value |
| CAS Number | 892112-24-2[1][2] |
| Molecular Formula | C₂₆H₂₀O₂[1][2] |
| Molecular Weight | 364.44 g/mol [1] |
| Storage Conditions | Inert atmosphere, 2-8°C[1] |
Hazard Identification and Personal Protective Equipment (PPE)
Recommended PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood.
Step-by-Step Disposal Protocol
This protocol provides a general framework for the disposal of this compound. Always consult and adhere to your institution's specific waste disposal policies and local, state, and federal regulations.
Step 1: Waste Collection and Segregation
-
Containerize: Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., weighing paper, pipette tips), and empty containers, in a dedicated and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
Step 2: Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[5] Do not use combustible materials like sawdust.[5] For solid spills, carefully sweep the material to avoid dust generation.
-
Collection: Collect the absorbed or swept material and place it into the designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.
Step 3: Final Disposal
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste container.
-
Approved Facility: The final disposal method must be through an approved and licensed hazardous waste disposal facility.[3][4][6][7]
-
Incineration: For benzaldehyde and related compounds, chemical incineration with an afterburner and scrubber is a common disposal method.[8]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a general guide. Always prioritize your institution's specific protocols and consult with your Environmental Health and Safety department for detailed instructions.
References
- 1. 892112-24-2|this compound|BLD Pharm [bldpharm.com]
- 2. This compound,(CAS# 892112-24-2)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. chemstock.ae [chemstock.ae]
- 4. fishersci.com [fishersci.com]
- 5. technopharmchem.com [technopharmchem.com]
- 6. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 7. fishersci.com [fishersci.com]
- 8. gustavus.edu [gustavus.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
